Rifamdin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N4O12/c1-23(2)22-49-16-18-50(19-17-49)47-21-31-36-41(56)34-33(40(31)55)35-43(29(8)39(34)54)62-46(10,44(35)57)60-20-15-32(59-11)26(5)42(61-30(9)51)28(7)38(53)27(6)37(52)24(3)13-12-14-25(4)45(58)48-36/h12-15,20-21,23-24,26-28,32,37-38,42,52-56H,16-19,22H2,1-11H3,(H,48,58)/b13-12+,20-15+,25-14+,47-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSUGVLLJCTQA-PGNJPLJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC(C)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-17-2 | |
| Record name | Rifamdin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089499172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Functional Groups of Rifampicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a semi-synthetic derivative of rifamycin, is a cornerstone in the treatment of tuberculosis and other mycobacterial infections.[1] Its potent bactericidal activity stems from its specific inhibition of bacterial DNA-dependent RNA polymerase.[2][3] A thorough understanding of its complex chemical structure and the roles of its various functional groups is paramount for researchers in infectious diseases, medicinal chemists, and professionals involved in the development of new anti-tuberculosis agents. This guide provides a detailed technical overview of the molecular architecture of rifampicin, its key functional groups, and the experimental protocols used for its structural characterization.
Chemical Structure and Functional Groups
Rifampicin is a complex macrocyclic antibiotic belonging to the ansamycin class. Its structure is characterized by a naphthoquinone chromophore spanned by a long aliphatic ansa chain.[4]
Molecular Formula: C₄₃H₅₈N₄O₁₂[1]
IUPAC Name: [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[1]
The key functional groups contributing to its chemical properties and biological activity are:
-
Naphthoquinone Core: This aromatic core is responsible for the characteristic red-orange color of rifampicin and is essential for its interaction with the RNA polymerase.
-
Ansa Chain: This long aliphatic bridge contains several chiral centers and functional groups, including hydroxyl, methoxy, and acetate moieties, which are crucial for the correct three-dimensional conformation and binding affinity.
-
Hydroxyl Groups: Rifampicin possesses multiple hydroxyl groups, with those at positions C21 and C23 of the ansa chain being particularly critical for hydrogen bonding interactions with the RNA polymerase active site.[4]
-
Piperazinyl Iminomethyl Group: This side chain at C3 is a defining feature of rifampicin and contributes to its pharmacokinetic properties and potency.
-
Acetate Group: Located at C25 on the ansa chain, this group also influences the molecule's solubility and binding characteristics.
Quantitative Structural and Spectral Data
Precise quantitative data from crystallographic and spectroscopic analyses provide a deeper understanding of rifampicin's molecular geometry and electronic properties.
Crystallographic Data
The crystal structure of rifampicin has been determined by X-ray diffraction. The following table summarizes the unit cell parameters for one of its anhydrous polymorphic forms.[1][5]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Monoclinic | C 1 2 1 | 25.8844 | 14.2964 | 14.2795 | 90 | 122.98 | 90 |
Data obtained from X-ray crystallography of anhydrous rifampicin form I.[1]
Table 1: Unit Cell Parameters of Anhydrous Rifampicin (Form I).
A detailed analysis of the crystal structure reveals the precise bond lengths and angles within the molecule. A representative selection of these parameters is presented in the figure below.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of rifampicin in solution. The chemical shifts provide information about the electronic environment of each nucleus.
| Nucleus | Chemical Shift (ppm) Range | Assignment |
| ¹H | 0.5 - 13.5 | Protons on the ansa chain, naphthoquinone core, methyl groups, and piperazine moiety. |
| ¹³C | 10 - 190 | Carbons of the ansa chain, naphthoquinone core, carbonyls, and piperazine ring. |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.[6][7]
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Rifampicin.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of rifampicin, aiding in its identification and the characterization of its metabolites.
| Ion | m/z |
| Parent Ion [M+H]⁺ | 823.4 - 823.5 |
| Major Fragment Ion | 791.4 - 791.757 |
Data obtained from positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).[8][9][10]
Table 3: Key Mass-to-Charge Ratios (m/z) for Rifampicin in Mass Spectrometry.
Experimental Protocols
The structural and functional characterization of rifampicin relies on a suite of sophisticated analytical techniques. This section outlines the general methodologies for key experiments.
X-ray Crystallography
The determination of the three-dimensional structure of rifampicin in its crystalline form is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystallization: High-purity rifampicin is dissolved in a suitable solvent system (e.g., acetone-water).[11] Crystals are grown through controlled evaporation or cooling of the saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[12] The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density and refined to best fit the experimental data.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to determine the structure of rifampicin in solution.
Methodology:
-
Sample Preparation: A small amount of rifampicin is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments, such as COSY and HSQC, can be performed to establish connectivity between protons and carbons.[6][7]
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to assign the resonances to specific atoms within the rifampicin molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation of rifampicin.
Methodology:
-
Sample Introduction and Ionization: A solution of rifampicin is introduced into the mass spectrometer, typically using liquid chromatography (LC) for separation from other components. Electrospray ionization (ESI) is a common method for generating gas-phase ions of rifampicin.[8][13][14][15]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation (MS/MS): For structural elucidation, the parent ion of rifampicin (m/z 823.5) can be selected and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions.[8][10]
Rifampicin-RNA Polymerase Interaction
The therapeutic effect of rifampicin is a direct result of its high-affinity binding to the β-subunit of bacterial RNA polymerase (RNAP), encoded by the rpoB gene.[2][4] This interaction sterically blocks the path of the elongating RNA transcript, preventing RNA synthesis beyond a length of 2-3 nucleotides.[16]
The binding pocket for rifampicin is located deep within the DNA/RNA channel of the RNAP β-subunit.[17] Several key amino acid residues within this pocket form crucial hydrogen bonds and van der Waals interactions with the rifampicin molecule. The hydroxyl groups at C21 and C23 of the ansa chain are particularly important for forming hydrogen bonds with the protein.[4]
The following diagram illustrates the key interactions between rifampicin and the amino acid residues in the RNA polymerase binding site.
Caption: Rifampicin binding to the RNA polymerase β-subunit.
This detailed understanding of the chemical structure of rifampicin and its interactions with its molecular target is crucial for addressing the challenge of drug resistance and for the rational design of new, more effective antitubercular agents.
References
- 1. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifampicin | 13292-46-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H- and 13C-nuclear magnetic resonance spectra of rifampicin and 3-[(dimethylhydrazono)methyl]rifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. CN103772413A - Preparation method of rifampicin II crystal form - Google Patents [patents.google.com]
- 12. icdd.com [icdd.com]
- 13. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Gauntlet: A Technical Guide to the Mechanism of Rifampicin's Action on Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, exerts its potent bactericidal effect by targeting a fundamental process in the bacterial cell: transcription. This in-depth technical guide elucidates the molecular mechanism of rifampicin's action on bacterial DNA-dependent RNA polymerase (RNAP). We will delve into the structural basis of its inhibitory action, the kinetics of this interaction, and the genetic underpinnings of resistance. This guide also provides detailed experimental protocols for studying this crucial antibiotic-target interaction, aimed at facilitating further research and the development of novel therapeutics to combat the growing threat of antibiotic resistance.
The Core Mechanism: Steric Occlusion of the Nascent RNA Exit Pathway
Rifampicin's primary mechanism of action is the specific inhibition of bacterial RNA polymerase. It achieves this not by preventing the initial binding of RNAP to promoter DNA or the formation of the open promoter complex, but by physically obstructing the path of the elongating RNA transcript.
Rifampicin binds to a highly conserved pocket on the β subunit of the bacterial RNAP, encoded by the rpoB gene. This binding site is strategically located within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[1][2] Once bound, rifampicin allows the synthesis of a short RNA transcript of only 2-3 nucleotides. However, as the nascent RNA chain attempts to extend beyond this length, it sterically clashes with the bound rifampicin molecule.[1][3] This clash prevents further translocation of the RNA-DNA hybrid, leading to the abortive release of the short RNA product and halting productive transcription initiation.[3][4] Importantly, rifampicin is not effective against RNAP that is already in the elongation phase, as the growing RNA chain blocks the rifampicin binding site.
Signaling Pathway of Rifampicin Inhibition
Caption: Rifampicin binds to the RNAP β subunit, blocking the nascent RNA exit channel.
Quantitative Analysis of Rifampicin-RNAP Interaction
The interaction between rifampicin and bacterial RNA polymerase is characterized by high affinity and specific kinetic parameters. These quantitative measures are crucial for understanding the potency of the drug and the impact of resistance mutations.
| Parameter | Organism/Enzyme | Value | Reference(s) |
| Binding Constant (Kd) | Escherichia coli RNAP | ≤ 3 x 10-9 M | [5] |
| Escherichia coli RNAP | 1-2 x 10-9 M | [5] | |
| 50% Effective Concentration (EC50) | Escherichia coli RNAP | ~20 nM | [6] |
| IC50 (Wild-Type) | Escherichia coli RNAP | < 0.005 µM | [7] |
| Mycobacterium tuberculosis RNAP | < 0.1 µg/ml | [8] | |
| IC50 (Resistant Mutants) | E. coli RNAP (D516V) | 398 (±118) µM | [7] |
| E. coli RNAP (H526Y) | ≥ 2000 µM | [7] | |
| E. coli RNAP (S531L) | 1.1 (±0.2) µM | [7] | |
| M. tuberculosis RNAP (S450L) | > 100 µg/ml | [8] | |
| Dissociation Rate Constants (koff) | E. coli RNAP Complex | 1.7 x 10-3 s-1 and 1.5 x 10-4 s-1 (biphasic) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of rifampicin.
Purification of E. coli RNA Polymerase Holoenzyme
A highly purified and active RNAP holoenzyme is essential for in vitro studies. This protocol is adapted for the purification of recombinantly expressed E. coli RNAP.
Workflow for RNAP Purification
Caption: Workflow for the purification of recombinant E. coli RNA polymerase.
Materials:
-
E. coli strain BL21(DE3) transformed with a polycistronic vector (e.g., pVS10) for RNAP subunit expression with a His-tag on the β' subunit.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.9), 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 1 mM PMSF, 10 mM NaCl.
-
Wash Buffer 1: 50 mM Tris-HCl (pH 7.9), 5% glycerol, 0.5 M NaCl, 20 mM imidazole.
-
Wash Buffer 2: 50 mM Tris-HCl (pH 7.9), 5% glycerol, 0.5 M NaCl, 60 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 7.9), 5% glycerol, 0.5 M NaCl, 250 mM imidazole.
-
Dialysis/Storage Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 50% glycerol.[7]
-
Ni-NTA Agarose resin.
Procedure:
-
Cell Culture and Induction: Grow transformed E. coli cells in LB medium with appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 3-4 hours.
-
Cell Lysis: Harvest cells by centrifugation (5,000 x g, 10 min, 4°C). Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer 1.
-
Wash the column with 5 column volumes of Wash Buffer 2.
-
Elute the RNAP with 5 column volumes of Elution Buffer.
-
-
Dialysis and Storage: Dialyze the eluted fractions against Dialysis/Storage Buffer overnight at 4°C. Determine the protein concentration and assess purity by SDS-PAGE. Store the purified enzyme at -80°C.
In Vitro Transcription Assays
This assay is used to assess the effect of rifampicin on the synthesis of full-length transcripts from a linearized DNA template.
Materials:
-
Purified RNAP holoenzyme.
-
Linearized DNA template with a known promoter (e.g., T7A1 promoter).
-
10x Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 100 mM MgCl2, 10 mM DTT, 1 mg/ml BSA.
-
NTP mix: 2 mM each of ATP, GTP, CTP, and 0.1 mM UTP.
-
[α-32P]UTP (10 mCi/ml).
-
Rifampicin stock solution.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
Procedure:
-
Reaction Setup: In a microfuge tube, assemble the following reaction on ice:
-
2 µl 10x Transcription Buffer
-
100-200 ng linearized DNA template
-
1 µl NTP mix
-
1 µl [α-32P]UTP
-
Varying concentrations of rifampicin (or DMSO as a control)
-
Nuclease-free water to a final volume of 18 µl.
-
-
Initiation: Add 2 µl of diluted RNAP holoenzyme (e.g., 50 nM final concentration).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 20 µl of Stop Solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and analyze the transcripts by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography.
This assay specifically measures the production of short, abortive transcripts in the presence of rifampicin.
Materials:
-
Purified RNAP holoenzyme.
-
DNA template containing a strong promoter (e.g., lacUV5).
-
10x Transcription Buffer (as above).
-
Initiating NTP (e.g., ATP or GTP) and the next NTP in the sequence, one of which is radiolabeled (e.g., [γ-32P]ATP or [α-32P]UTP).
-
Rifampicin stock solution.
-
Stop Solution (as above).
Procedure:
-
Open Complex Formation: Incubate RNAP holoenzyme (50 nM) with the DNA template (10 nM) in 1x Transcription Buffer at 37°C for 15 minutes.
-
Initiation Reaction: Add the initiating and subsequent radiolabeled NTPs (e.g., 100 µM ATP and 10 µM [α-32P]UTP) and varying concentrations of rifampicin.
-
Incubation: Incubate at 37°C for 10-15 minutes.
-
Termination and Analysis: Stop the reaction with Stop Solution and analyze the products on a high-percentage (e.g., 20-25%) denaturing polyacrylamide gel followed by autoradiography.
Structural Analysis
This technique provides high-resolution structural information of the rifampicin binding pocket.
Workflow for X-ray Crystallography
Caption: General workflow for determining the crystal structure of an RNAP-rifampicin complex.
Procedure Outline:
-
Complex Formation: The RNAP-rifampicin complex can be formed either by co-crystallization (mixing RNAP and rifampicin before crystallization) or by soaking pre-formed RNAP crystals in a solution containing rifampicin. For Thermus aquaticus RNAP, soaking has been successfully used.[10]
-
Crystallization: Crystals of the complex are grown, typically by vapor diffusion in hanging or sitting drops, by mixing the complex solution with a precipitant solution. Crystallization conditions for E. coli RNAP holoenzyme have been reported as 0.1 M HEPES-HCl (pH 7.0), 0.2 M calcium acetate, and ~15% PEG400.[11]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a known RNAP structure as a model, followed by model building and refinement.
Cryo-EM is a powerful technique for determining the structure of large, dynamic complexes like RNAP in a near-native state.
Procedure Outline:
-
Sample Preparation: A solution of the purified RNAP-rifampicin complex (typically at a concentration of 1-5 mg/ml) is applied to an EM grid.
-
Vitrification: The grid is blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample, preserving the complex in a near-native, hydrated state.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of images of individual RNAP-rifampicin particles is collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D density map of the complex.
-
Model Building: An atomic model of the RNAP-rifampicin complex is built into the 3D density map.
Mechanism of Resistance
The primary mechanism of high-level resistance to rifampicin is the acquisition of mutations in the rpoB gene, which encodes the β subunit of RNAP.[6] These mutations are concentrated in an 81-bp region known as the Rifampicin Resistance-Determining Region (RRDR).[12][13] Mutations in the RRDR alter the amino acid residues that form the rifampicin binding pocket, thereby reducing the binding affinity of the drug.
Common Rifampicin Resistance Mutations in M. tuberculosis
-
Codon 531: Ser -> Leu (S531L) is the most frequent mutation, accounting for a significant proportion of clinical resistance.
-
Codon 526: His -> Tyr/Asp (H526Y/D)
-
Codon 516: Asp -> Val (D516V)
The structural consequences of these mutations vary. For example, the H526Y mutation introduces a bulky tyrosine residue that sterically hinders rifampicin binding. The S531L mutation leads to a disordering of the binding interface upon rifampicin binding, which reduces its affinity. The D516V mutation alters the electrostatic surface of the binding pocket.
Logical Relationship of Rifampicin Resistance
Caption: Mutations in the rpoB gene lead to reduced rifampicin binding and resistance.
Conclusion
Rifampicin's elegant mechanism of action, involving the steric obstruction of the nascent RNA exit channel in bacterial RNA polymerase, has made it a powerful therapeutic agent. However, the emergence of resistance through mutations in the rpoB gene poses a significant challenge. A thorough understanding of the molecular interactions, kinetics, and structural basis of both rifampicin's inhibitory action and the mechanisms of resistance is paramount for the development of new generations of antibiotics that can overcome these challenges. The experimental protocols detailed in this guide provide a framework for researchers to further probe this critical antibiotic-target interaction and contribute to the ongoing battle against antibiotic resistance.
References
- 1. Cryo-EM structure of Escherichia coli σ70 RNA polymerase and promoter DNA complex revealed a role of σ non-conserved region during the open complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Structural Studies of Eukaryotic RNA Polymerase I Using Cryo-Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the rpoB Mutations Causing Rifampin Resistance by Rapid Screening in Mycobacterium Tuberculosis in North-East of Iran - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Rifampin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampin, a cornerstone in the treatment of tuberculosis and other mycobacterial infections, represents a triumph of natural product chemistry and subsequent synthetic modification. This technical guide provides an in-depth exploration of the discovery of the parent rifamycin antibiotics, the intricate developmental pathway leading to rifampin, its mechanism of action, and the key experimental methodologies that defined its characterization.
Discovery and Historical Development
The journey to rifampin began in 1957 in the research laboratories of Dow-Lepetit in Milan, Italy. A team led by Piero Sensi and Maria Teresa Timbal was screening soil samples for new antibiotic-producing microorganisms. A soil sample from a pine grove in Saint-Raphaël on the French Riviera yielded a new species of actinomycete, initially named Streptomyces mediterranei and later reclassified as Nocardia mediterranei and then Amycolatopsis mediterranei. This microorganism was found to produce a complex of new antibiotics, which were named the rifamycins.
A peculiar finding was that the most abundant and stable component of this complex, rifamycin B, was practically inactive against bacteria.[1] However, it was observed that solutions of rifamycin B would gain antibacterial activity upon standing. This led to the discovery that rifamycin B transforms into the more active rifamycin SV (so-named for "Sviluppo," Italian for "development").[1] This transformation was a critical step in understanding the structure-activity relationships of the rifamycins.
The key breakthrough came with the goal of creating an orally active derivative. Through a systematic program of chemical modifications, the research team synthesized numerous derivatives of rifamycin SV.[1] This effort culminated in the synthesis of 3-formylrifamycin SV, a key intermediate. The condensation of this intermediate with N-amino-N'-methylpiperazine yielded the compound that would become known as rifampin.[1] After successful preclinical and clinical trials, rifampin was introduced for therapeutic use in 1968.[1]
Timeline of Key Events
| Year | Event | Reference(s) |
| 1957 | Isolation of Nocardia mediterranei from a soil sample in Saint-Raphaël, France. | [1] |
| 1959 | Discovery of the rifamycin antibiotic complex by Sensi and colleagues at Dow-Lepetit. | [1] |
| 1960s | Elucidation of the structure of rifamycin B and the discovery of its conversion to the active rifamycin SV. | [1] |
| 1966 | Synthesis of rifampin from 3-formylrifamycin SV and N-amino-N'-methylpiperazine. | [1] |
| 1968 | Introduction of rifampin for therapeutic use. | [1] |
Experimental Protocols
Production and Isolation of Rifamycin B
2.1.1. Fermentation Protocol
This protocol is a representative method for the production of rifamycin B via fermentation of Amycolatopsis mediterranei.
-
Microorganism: Amycolatopsis mediterranei (e.g., ATCC 13685).
-
Seed Culture Medium:
-
Glucose: 20 g/L
-
Soybean meal: 20 g/L
-
Yeast extract: 2 g/L
-
CaCO₃: 2 g/L
-
NaCl: 2 g/L
-
pH adjusted to 6.7-7.0.[2]
-
-
Production Medium:
-
Glucose: 140 g/L
-
Peanut meal: 25 g/L
-
Soybean meal: 10 g/L
-
(NH₄)₂SO₄: 9.6 g/L
-
CaCO₃: 11 g/L
-
MgSO₄·7H₂O: 1.0 g/L
-
KH₂PO₄: 1.0 g/L
-
Sodium diethyl barbiturate: 1.7 g/L
-
Propylene glycol: 10 mL/L
-
pH adjusted to 8.1.
-
-
Procedure:
-
Prepare a seed culture by inoculating the seed culture medium with a slant of A. mediterranei. Incubate at 28°C for 48-72 hours with shaking.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C with aeration and agitation for 96-120 hours.[3]
-
Monitor the fermentation for pH, glucose consumption, and rifamycin B production.
-
2.1.2. Extraction and Purification of Rifamycin B
This protocol outlines a general procedure for the extraction and purification of rifamycin B from the fermentation broth.
-
Reagents and Solvents:
-
Procedure:
-
At the end of the fermentation, filter the broth to remove the mycelia.
-
Adjust the pH of the filtrate to 2.0 with hydrochloric acid.[2]
-
Extract the acidified filtrate with an equal volume of butyl acetate or chloroform. Repeat the extraction to maximize recovery.[2][4]
-
Combine the organic extracts and back-extract with a phosphate buffer at pH 7.0-7.5. Rifamycin B will move into the aqueous phase.[3]
-
Acidify the aqueous phase again to pH 2.0 and re-extract with ethyl acetate.
-
Concentrate the ethyl acetate solution under reduced pressure to crystallize the rifamycin B.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Chemical Synthesis of Rifampin
The synthesis of rifampin is a multi-step process starting from rifamycin B.
2.2.1. Conversion of Rifamycin B to Rifamycin S
Rifamycin B is first converted to Rifamycin S via an oxidative process. This can be achieved by aeration of a solution of rifamycin B.
2.2.2. Synthesis of 3-Formylrifamycin SV
This protocol describes the synthesis of the key intermediate, 3-formylrifamycin SV, from rifamycin S.
-
Reagents:
-
Rifamycin S
-
Secondary amine (e.g., piperidine)
-
Formaldehyde
-
An oxidizing agent (e.g., manganese dioxide) or acid hydrolysis of a 3-aminomethyl intermediate.[5]
-
-
Procedure (Representative):
-
A Mannich reaction is performed between rifamycin S, formaldehyde, and a secondary amine like piperidine to form a 3-aminomethylrifamycin S derivative.[5]
-
This intermediate is then treated with an acid in the presence of water to hydrolyze the aminomethyl group to a formyl group, yielding 3-formylrifamycin SV.[5]
-
2.2.3. Synthesis of N-amino-N'-methylpiperazine
This is a representative protocol for the synthesis of the second key reactant.
-
Starting Material: 1-methyl-4-nitrosopiperazine.
-
Reagents:
-
Zinc powder
-
Ammonium chloride
-
Water
-
Carbon dioxide[6]
-
-
Procedure:
-
A solution of 1-methyl-4-nitrosopiperazine in water is placed in an autoclave.
-
Ammonium chloride is added, and the system is charged with carbon dioxide.
-
The mixture is heated to 35°C, and zinc powder is added in portions.[6]
-
The reaction is maintained at 35°C under a pressure of 0.2 MPa.[6]
-
After the reaction is complete, the zinc carbonate is filtered off.
-
The filtrate is concentrated, and the product is purified by vacuum distillation.[6]
-
2.2.4. Condensation to form Rifampin
This final step involves the condensation of the two key intermediates.
-
Reactants:
-
3-formylrifamycin SV
-
N-amino-N'-methylpiperazine
-
-
Solvent: Tetrahydrofuran or other inert organic solvent.[7]
-
Procedure:
-
Dissolve 3-formylrifamycin SV in tetrahydrofuran.
-
Add a slight molar excess of N-amino-N'-methylpiperazine to the solution at room temperature.[7]
-
The reaction is typically complete within 30 minutes.[7]
-
The solvent is evaporated, and the resulting rifampin is purified by crystallization from a suitable solvent such as ethyl acetate.[7]
-
Mechanism of Action
Rifampin exerts its bactericidal effect by specifically inhibiting the bacterial DNA-dependent RNA polymerase (RNAP). It has a very high affinity for the prokaryotic enzyme but does not significantly affect its mammalian counterpart, which accounts for its selective toxicity.
The binding site for rifampin is located in a pocket on the β-subunit of the RNAP, deep within the DNA/RNA channel. The binding of rifampin does not prevent the initiation of transcription but rather blocks the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides. This is due to a steric hindrance mechanism, where the bulky rifampin molecule physically obstructs the path of the growing RNA transcript, preventing its further extension. This leads to a halt in protein synthesis and ultimately bacterial cell death.
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
Rifampin exhibits potent activity against a wide range of bacteria, particularly Gram-positive and mycobacteria. Its activity against Gram-negative bacteria is generally lower due to the presence of the outer membrane, which limits drug penetration.
| Organism | MIC Range (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis | 0.005 - 0.2 | [8] |
| Staphylococcus aureus | 0.004 - 0.5 | |
| Streptococcus pyogenes | 0.004 - 0.06 | |
| Escherichia coli | 4 - 32 | [8] |
| Klebsiella pneumoniae | 8 - 64 | [8] |
| Pseudomonas aeruginosa | >128 | [8] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Early Clinical Trial Data for Tuberculosis
Early clinical trials were crucial in establishing the efficacy of rifampin in treating tuberculosis. A key metric in these trials is the Early Bactericidal Activity (EBA), which measures the rate of kill of M. tuberculosis in the sputum of patients during the first few days of treatment.
| Rifampin Dose | Mean 2-day EBA (log₁₀ CFU/mL/day) | Reference(s) |
| 10 mg/kg | 0.221 | [9] |
| 15 mg/kg | ~0.35 | [10] |
| 20 mg/kg | 0.439 | [9] |
Note: EBA can be influenced by various factors including the patient population and the specific trial design.
Visualizations
Rifampin Synthesis Workflow
Conclusion
The discovery and development of rifampin is a landmark achievement in medicinal chemistry and microbiology. From its origins as an inactive natural product to its optimization as a potent, orally active antibiotic, the story of rifampin highlights the power of systematic scientific investigation. Its unique mechanism of action continues to make it an indispensable tool in the global fight against tuberculosis. Further research into rifamycin derivatives and combination therapies remains an active and important area of drug development.
References
- 1. old.sharjah.ac.ae [old.sharjah.ac.ae]
- 2. benchchem.com [benchchem.com]
- 3. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]
- 4. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 6. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 7. CA1057748A - Piperazinylimino rifamycins - Google Patents [patents.google.com]
- 8. Sensitization of Gram-negative bacteria to rifampin and OAK combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Bactericidal Activity of High-Dose Rifampin in Patients with Pulmonary Tuberculosis Evidenced by Positive Sputum Smears - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
Spectroscopic Analysis of Rifampicin: A Technical Guide for Structural Elucidation
This technical guide provides an in-depth exploration of the core spectroscopic techniques used for the structural elucidation and analysis of rifampicin. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols, quantitative data, and interpretative principles of UV-Visible, Fourier-Transform Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry as applied to this essential antibiotic.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of rifampicin and for confirming the presence of its chromophoric structure. The characteristic color of rifampicin results in strong absorption in the visible region, while its complex aromatic structure leads to absorption in the UV region.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Based on solubility studies, analytical grade methanol or a mixture of phosphate buffer and ethanol is commonly selected as the solvent.[1][2][3]
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of rifampicin reference standard and transfer it to a 10 mL volumetric flask. Dissolve the sample in the chosen solvent and make up the volume to the mark to obtain a concentration of 1000 µg/mL.[2]
-
Working Standard Solution: From the stock solution, perform serial dilutions to obtain a working concentration, typically 10 µg/mL.[2][4]
-
Spectrophotometric Analysis: Calibrate a double-beam UV-Visible spectrophotometer using the selected solvent as a blank. Scan the working standard solution over a wavelength range of 200–800 nm.[2]
-
Determination of λmax: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Quantitative Data: UV-Vis Spectroscopy
The absorption spectrum of rifampicin exhibits two primary maxima, which are crucial for its identification and quantification.
| Wavelength (λmax) | Region | Solvent System | Reference(s) |
| 335 - 337 nm | UV | Methanol, Ethanol, Phosphate Buffer/Ethanol | [1][2][4][5] |
| 470 - 475 nm | Visible | Methanol, Phosphate Buffer (pH 7.0) | [3][5][6] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in the rifampicin molecule. The complex structure of rifampicin results in a unique infrared spectrum that serves as a molecular fingerprint.
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation: Utilize a Fourier-Transform Infrared spectrometer, such as an Agilent Cary 630 or similar instrument.
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique or by creating a potassium bromide (KBr) pellet. For the KBr method, mix a small amount of the rifampicin sample with dry KBr powder and compress it into a thin, transparent disk.
-
Data Acquisition: Place the sample in the spectrometer's sample holder. Acquire the spectrum in the mid-IR range, typically from 4000 cm⁻¹ to 500 cm⁻¹, with a resolution of 4 cm⁻¹.[7][8]
-
Data Analysis: Process the resulting interferogram using Fourier transformation to obtain the infrared spectrum. Identify and label the characteristic absorption bands corresponding to specific functional groups.
Quantitative Data: FT-IR Spectroscopy
The FT-IR spectrum of rifampicin shows numerous absorption bands. The most characteristic peaks are summarized below. Note that slight variations in peak positions can occur depending on the sample preparation and the polymorphic form of the drug.[8]
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |
| ~3472-3482 cm⁻¹ | O-H and N-H stretching | [1][7] |
| ~2980-2894 cm⁻¹ | C-H stretching (aliphatic) | [1][7] |
| ~1710-1734 cm⁻¹ | C=O stretching (acetyl group) | [7][8][9] |
| ~1629-1643 cm⁻¹ | C=O stretching (furanone group) | [1][7][8] |
| ~1560-1566 cm⁻¹ | C=O stretching (amide) and C=C stretching | [7][9] |
| ~1478 cm⁻¹ | C=C stretching (aromatic) | [1] |
| ~1379 cm⁻¹ | C-H bending (CH₂) | [1] |
| ~1059 cm⁻¹ | C-O stretching | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is the most powerful method for the complete structural elucidation of rifampicin in solution. Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.[10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the rifampicin sample in a suitable deuterated solvent (e.g., deuterated methanol, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as rifampicin's solubility can be limited in others like D₂O.[11]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Acquisition (for full assignment): To fully assign the complex structure, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations.[10]
-
Data Processing: Process the acquired data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Data Interpretation
The ¹H and ¹³C NMR spectra of rifampicin are highly complex due to the large number of distinct protons and carbons in its structure.[12][13]
-
¹H NMR: The spectrum shows a wide dispersion of signals, including aromatic protons, vinyl protons on the ansa chain, multiple methyl group singlets, and complex multiplets for the aliphatic protons. The signals related to the piperazine ring are particularly important for confirming the side-chain structure.[11]
-
¹³C NMR: The spectrum confirms the presence of various carbon environments, including carbonyls (from amides, esters, ketones), aromatic and olefinic carbons, and numerous aliphatic carbons.
-
2D NMR: Analysis of 2D spectra allows for the connection of protons to their directly attached carbons (HSQC) and the tracing of correlations over multiple bonds (COSY, HMBC), which is the definitive method for piecing together the molecular structure and confirming atom connectivity.[10]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of rifampicin and for obtaining structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a particularly powerful hyphenated technique used for both the identification and highly sensitive quantification of rifampicin in complex matrices like human plasma.[14][15][16]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step is typically required. This can be achieved by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.[14]
-
Chromatographic Separation: Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). Use a mobile phase, often a gradient mixture of acetonitrile and an aqueous buffer like ammonium acetate or formic acid, to achieve chromatographic separation.[15][17]
-
Mass Spectrometric Analysis: The eluent from the HPLC is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operated in positive ion mode.
-
MS Scan (Full Scan): In the first quadrupole, perform a full scan to identify the protonated molecular ion [M+H]⁺ of rifampicin.
-
MS/MS Scan (Product Ion Scan): Select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) in the collision cell. Scan the resulting fragment ions (product ions) in the third quadrupole. This process confirms the identity of the molecule and is used for quantification in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data: Mass Spectrometry
The mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments.
| Ion Type | m/z Value | Description | Reference(s) |
| Parent Ion [M+H]⁺ | ~823.4 - 823.6 | Protonated molecular ion of rifampicin. | [15][17][18] |
| Product Ion | ~791.7 | A major fragment ion, often used as the quantifier in MS/MS.[17][18] | |
| Product Ion | ~397 - 399 | A significant fragment ion observed in some MS/MS experiments.[19] | |
| Product Ion | ~163.1 | A smaller fragment ion, sometimes used as a quantifier.[15] | |
| Product Ion | ~107.1 | A smaller fragment ion, sometimes used as a qualifier.[15] |
Workflow and Visualization
The structural elucidation of rifampicin is a systematic process where the results from each spectroscopic technique provide complementary information.
Caption: General workflow for the spectroscopic analysis of rifampicin.
Mass spectrometry, particularly tandem MS (MS/MS), is crucial for confirming the structure by analyzing fragmentation patterns.
Caption: Simplified schematic of the MS/MS process for rifampicin analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. ajpamc.com [ajpamc.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Simultaneous Spectrophotometric Determination of Rifampicin, Isoniazid and Pyrazinamide in a Single Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iajps.com [iajps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Structure identification of rifampicin N-oxide [pubmed.ncbi.nlm.nih.gov]
- 13. 1H- and 13C-nuclear magnetic resonance spectra of rifampicin and 3-[(dimethylhydrazono)methyl]rifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijper.org [ijper.org]
- 18. researchgate.net [researchgate.net]
- 19. Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC [pmc.ncbi.nlm.nih.gov]
Rifampicin's Molecular Foothold: An In-depth Technical Guide to its Binding Site on the Bacterial RNA Polymerase β-Subunit (rpoB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, exerts its potent bactericidal effect by targeting the bacterial DNA-dependent RNA polymerase (RNAP). This technical guide provides a comprehensive examination of the Rifampicin binding site located on the β-subunit of RNAP, encoded by the rpoB gene. Through a detailed presentation of quantitative binding data, experimental methodologies, and visual representations of molecular interactions and resistance mechanisms, this document serves as a critical resource for researchers engaged in antibacterial drug discovery and the study of antibiotic resistance.
The Rifampicin Binding Site: A Steric Obstacle to Transcription
Rifampicin specifically inhibits bacterial RNA polymerase by binding to a well-defined pocket on the β-subunit (RpoB). This binding site is strategically located deep within the DNA/RNA channel, approximately 12 Å away from the RNAP active site.[1][2][3] The binding of Rifampicin does not prevent the initial formation of the transcription bubble or the synthesis of the first few phosphodiester bonds. Instead, it physically obstructs the path of the elongating RNA transcript when it reaches a length of 2 to 3 nucleotides, thereby preventing further elongation and effectively halting transcription.[1][3][4] This steric hindrance mechanism is the basis of Rifampicin's potent antibacterial activity.
The binding of Rifampicin to RNAP is a high-affinity interaction. For the core and holoenzyme of Escherichia coli, the apparent dissociation constant (Kd) is approximately 3 x 10-9 M.[5] The interaction is characterized by a rapid initial binding followed by a slower isomerization of the drug-enzyme complex.[5]
Quantitative Analysis of Rifampicin-rpoB Interaction
The affinity of Rifampicin for the rpoB subunit is a critical determinant of its efficacy. This interaction can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the minimum inhibitory concentration (MIC). Mutations within the rpoB gene, particularly in the Rifampicin Resistance-Determining Region (RRDR), can significantly alter these values, leading to clinical resistance.
Table 1: In Vitro Inhibition of RNA Polymerase by Rifampicin
| Organism | RNAP Genotype | IC50 (µM) | Reference |
| Escherichia coli | Wild-type | < 0.005 | [6] |
| Escherichia coli | D516V mutant | 398 (±118) | [6] |
| Escherichia coli | H526Y mutant | ≥ 2000 | [6] |
| Escherichia coli | S531L mutant | 263 (±26) | [6] |
| Mycobacterium tuberculosis | Wild-type | < 0.005 | [6] |
| Mycobacterium tuberculosis | D435V mutant | 880 (±176) | [6] |
| Mycobacterium tuberculosis | H445Y mutant | > 2000 | [6] |
| Mycobacterium tuberculosis | S450L mutant | 430 (±110) | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Rifampicin for Mycobacterium tuberculosis Clinical Isolates with Various rpoB Mutations
| rpoB Mutation | MIC Range (µg/mL) | Resistance Level | Reference |
| Wild-type | ≤ 0.25 | Susceptible | [7] |
| L430P | 0.25 - 1.0 | Low-level | [7] |
| D435Y | 0.25 - 1.0 | Low-level | [7] |
| H445D | ≥ 128 | High-level | [4] |
| H445Y | ≥ 128 | High-level | [4] |
| H445R | ≥ 128 | High-level | [4] |
| S450L | ≥ 128 | High-level | [4] |
| I491F | 0.25 - 1.0 | Low-level | [7] |
Table 3: Binding Affinity and Energy of Rifampicin to M. tuberculosis rpoB
| rpoB Genotype | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| Wild-type | -4.96 | 231.21 | [8] |
| S450L mutant | +8.38 | Not predicted | [8] |
| H445Y mutant | +3.91 | Not predicted | [8] |
Experimental Protocols
In Vitro Transcription Assay for IC50 Determination
This assay measures the inhibitory effect of Rifampicin on RNAP activity.
-
Reaction Setup:
-
Prepare a reaction mixture containing transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT), a DNA template with a known promoter, and the four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [α-³²P]UTP).
-
Add purified RNAP holoenzyme to the reaction mixture.
-
-
Inhibition:
-
Prepare serial dilutions of Rifampicin.
-
Add the different concentrations of Rifampicin to the transcription reactions.
-
-
Transcription Initiation and Elongation:
-
Incubate the reactions at 37°C to allow for transcription to occur.
-
-
Termination and Analysis:
-
Stop the reactions by adding a stop solution (e.g., formamide containing loading dyes).
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.
-
-
Data Analysis:
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation:
-
Prepare a standardized suspension of the bacterial strain to be tested (e.g., Mycobacterium tuberculosis) in a suitable broth.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of Rifampicin in a 96-well microplate containing growth medium.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microplate under appropriate conditions (e.g., 37°C for M. tuberculosis) for a specified period.
-
-
Reading Results:
X-ray Crystallography of the RNAP-Rifampicin Complex
This technique provides a high-resolution three-dimensional structure of the binding interaction.
-
Protein Expression and Purification:
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salts.
-
For the RNAP-Rifampicin complex, crystals can be obtained by co-crystallization or by soaking pre-formed RNAP crystals in a solution containing Rifampicin.[17][18]
-
-
Data Collection:
-
Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods like molecular replacement, using a known RNAP structure as a model.
-
Build an atomic model of the RNAP-Rifampicin complex into the electron density map and refine the model to improve its fit to the experimental data.[3]
-
Cryo-Electron Microscopy (Cryo-EM) of the RNAP-Rifampicin Complex
Cryo-EM is used to determine the structure of large macromolecular complexes in a near-native state.
-
Sample Preparation:
-
Data Collection:
-
Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.
-
Collect a large number of images of the randomly oriented particles.
-
-
Image Processing and 3D Reconstruction:
-
Model Building and Refinement:
-
Fit an atomic model of RNAP and Rifampicin into the cryo-EM density map and refine the model.
-
Visualizing Molecular Interactions and Resistance
Rifampicin Binding and Mechanism of Action
The following diagram illustrates the binding of Rifampicin to the rpoB subunit and its mechanism of inhibiting transcription elongation.
Caption: Rifampicin binds to the rpoB subunit within the DNA/RNA channel, sterically blocking the elongating RNA transcript.
Development of Rifampicin Resistance
Mutations in the rpoB gene are the primary mechanism of Rifampicin resistance. The following workflow illustrates this process.
Caption: Spontaneous mutations in the rpoB gene, under the selective pressure of Rifampicin, lead to resistance.
Experimental Workflow for Structural Analysis
The determination of the three-dimensional structure of the RNAP-Rifampicin complex involves a multi-step process.
Caption: Workflow for determining the 3D structure of the RNAP-Rifampicin complex using X-ray crystallography or Cryo-EM.
Conclusion
A thorough understanding of the Rifampicin binding site on the rpoB subunit is paramount for addressing the challenge of antibiotic resistance. The quantitative data, detailed experimental protocols, and visual models presented in this guide offer a foundational resource for the rational design of novel Rifampicin analogs and other antibacterial agents that can overcome existing resistance mechanisms. Future research should continue to explore the structural and functional consequences of emerging rpoB mutations to stay ahead in the ongoing battle against drug-resistant bacteria.
References
- 1. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Understanding Rifampicin Resistance in Tuberculosis through a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Purification of bacterial RNA polymerase: tools and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of Bacterial RNA Polymerase: Tools and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. Purification of bacterial RNA polymerase: tools and protocols. | Semantic Scholar [semanticscholar.org]
- 17. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 21. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
The Core Pharmacological Properties of Rifampicin and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, belongs to the ansamycin class of antibiotics. Its potent bactericidal activity stems from the specific inhibition of bacterial DNA-dependent RNA polymerase. This technical guide provides a comprehensive overview of the pharmacological properties of rifampicin and its key derivatives, including rifabutin, rifapentine, and rifaximin. We delve into their mechanism of action, pharmacokinetic and pharmacodynamic profiles, mechanisms of resistance, and significant drug-drug interactions. This document is intended to be a resource for researchers and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visual representations of key pathways and workflows to facilitate further investigation and innovation in this critical area of antimicrobial therapy.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary molecular target of rifampicin and its derivatives is the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[1][2][3] By binding to a specific pocket on the β-subunit, rifamycins physically block the path of the elongating RNA chain, preventing transcription initiation and elongation.[3][4] This inhibition is highly specific to prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes, which accounts for its therapeutic index.[3]
The binding of rifampicin to RNAP is a stable interaction, effectively halting the synthesis of essential bacterial proteins and leading to cell death.[2] Resistance to rifamycins primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP. These mutations alter the binding site, reducing the affinity of the drug for its target.[5]
Pharmacokinetic Properties
The clinical efficacy of rifamycins is significantly influenced by their pharmacokinetic profiles, which exhibit notable differences among the derivatives. Key parameters include absorption, distribution, metabolism, and excretion. A critical characteristic of rifampicin is its ability to induce its own metabolism (autoinduction), primarily through the activation of pregnane X receptor (PXR), leading to increased expression of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6][7] This autoinduction results in a decreased half-life and systemic exposure upon repeated administration.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for rifampicin and its major derivatives.
| Drug | Oral Bioavailability (%) | Tmax (hours) | Cmax (mg/L) | Half-life (hours) | Protein Binding (%) |
| Rifampicin | 90-95[8] | 2-4[8] | 8-24[8] | 2-5 (decreases with autoinduction)[8] | ~80[8] |
| Rifabutin | ~20 | 2-4 | 0.4-0.7 | 32-67 | ~85 |
| Rifapentine | ~70 | 5-6 | 15 | 13-14 | >97[9] |
| Rifaximin | <0.4 | ~0.4 | <0.004 | 2-5 | ~67 |
Note: Values are approximate and can vary based on patient factors and study design.
Drug-Drug Interactions: CYP450 and P-glycoprotein Induction
Rifampicin is a potent inducer of various drug-metabolizing enzymes and transporters, most notably CYP3A4, CYP2C9, CYP2C19, and P-glycoprotein (P-gp).[10] This induction can significantly decrease the plasma concentrations and therapeutic efficacy of co-administered drugs that are substrates for these proteins. Rifabutin is a less potent inducer of CYP enzymes compared to rifampicin, while rifapentine's induction potential is intermediate.[9]
Pharmacodynamic Properties
The bactericidal activity of rifamycins is generally considered to be concentration-dependent.[11] The pharmacodynamic parameter most closely associated with efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[6] However, for rifampicin, the peak concentration (Cmax) to MIC ratio (Cmax/MIC) is also considered a critical determinant of its bactericidal effect.[11]
Comparative In Vitro Activity (MIC)
The following table provides a summary of the minimum inhibitory concentrations (MICs) of rifampicin and its derivatives against key bacterial pathogens. MIC values can vary depending on the specific strain and testing methodology.
| Organism | Rifampicin MIC (µg/mL) | Rifabutin MIC (µg/mL) | Rifapentine MIC (µg/mL) | Rifaximin MIC (µg/mL) |
| Mycobacterium tuberculosis | 0.06 - 0.25 | 0.015 - 0.06 | 0.03 - 0.12 | - |
| Staphylococcus aureus (MSSA) | 0.004 - 0.03 | 0.004 - 0.015 | 0.002 - 0.015 | 0.015 - 0.06 |
| Staphylococcus aureus (MRSA) | 0.008 - >128 | 0.008 - 64 | 0.004 - >128 | 0.03 - >128 |
| Escherichia coli | 4 - 32 | 8 - 64 | 4 - 32 | 16 - 128 |
Data compiled from multiple sources.[2][12][13]
Downstream Signaling Effects: Modulation of Host Immune Responses
Recent evidence suggests that rifampicin's pharmacological effects extend beyond direct antibacterial activity. It has been shown to modulate host inflammatory responses, notably by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1][14][15] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. Rifampicin has been found to bind to myeloid differentiation protein 2 (MD-2), a co-receptor of TLR4, thereby inhibiting downstream signaling through the MyD88-dependent and TRIF-dependent pathways.[1][15] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[14]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the pharmacological properties of rifampicin and its derivatives.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Methodology:
-
Prepare two-fold serial dilutions of the rifamycin compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for mycobacteria).
-
Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vitro RNA Polymerase Inhibition Assay
Methodology:
-
Purify bacterial RNA polymerase from the target organism.
-
Set up a transcription reaction mixture containing the purified RNAP, a DNA template with a known promoter, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]UTP), and reaction buffer.
-
Add varying concentrations of the rifamycin to the reaction mixtures. Include a no-drug control.
-
Initiate the transcription reaction by adding the DNA template or rNTPs.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Quantify the amount of radiolabeled rNTP incorporated into the RNA using scintillation counting or separate the RNA products by gel electrophoresis and visualize by autoradiography.
-
Calculate the IC50 value of the rifamycin, which is the concentration that inhibits 50% of the RNAP activity.
CYP3A4 Induction Assay in Human Hepatocytes
Methodology:
-
Culture primary human hepatocytes in a suitable medium.
-
Treat the hepatocytes with various concentrations of the rifamycin derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a known strong inducer (e.g., rifampicin) as a positive control.
-
After the treatment period, incubate the cells with a CYP3A4-specific probe substrate, such as midazolam or testosterone.
-
After a defined incubation time, collect the cell culture medium.
-
Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the fold induction of CYP3A4 activity by comparing the metabolite formation in the treated cells to the vehicle control.
Conclusion
Rifampicin and its derivatives remain indispensable tools in the fight against bacterial infections, particularly tuberculosis. Their potent and specific mechanism of action, coupled with a generally favorable therapeutic window, underscores their clinical importance. However, the challenges of drug resistance and significant drug-drug interactions necessitate continued research and development. This technical guide provides a foundational understanding of the core pharmacological properties of this important class of antibiotics. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for scientists and researchers working to optimize the use of existing rifamycins and to discover and develop novel derivatives with improved efficacy, safety, and resistance profiles. A deeper understanding of their complex interactions with both bacterial and host cell systems will be crucial for unlocking their full therapeutic potential and addressing the growing threat of antimicrobial resistance.
References
- 1. Rifampin inhibits Toll-like receptor 4 signaling by targeting myeloid differentiation protein 2 and attenuates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Rifampin, Rifabutin, Rifapentine, and Rifaximin against Planktonic and Biofilm States of Staphylococci Isolated from Periprosthetic Joint Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of rifampicin in adult TB patients and healthy volunteers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative pharmacokinetics and pharmacodynamics of the rifamycin antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Model-Based Comparative Analysis of Rifampicin and Rifabutin Drug-Drug Interaction Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. In Vitro Activity of Rifampin, Rifabutin, Rifapentine, and Rifaximin against Planktonic and Biofilm States of Staphylococci Isolated from Periprosthetic Joint Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]
- 14. Rifampicin ameliorates lipopolysaccharide-induced cognitive and motor impairments via inhibition of the TLR4/MyD88/NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rifampin inhibits Toll-like receptor 4 signaling by targeting myeloid differentiation protein 2 and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Rifampicin's Bactericidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core molecular mechanisms underpinning the bactericidal action of rifampicin, a cornerstone antibiotic in the treatment of tuberculosis and other bacterial infections. We will explore its interaction with the bacterial RNA polymerase, the genetic determinants of susceptibility and resistance, and the experimental methodologies used to elucidate these processes.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Rifampicin exerts its potent bactericidal effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA.[1][2][3] This inhibition effectively halts the synthesis of messenger RNA (mRNA) and, consequently, all protein production, leading to bacterial cell death.[2][3]
The interaction is highly specific to the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[4][5][6] Rifampicin binds to a well-defined pocket on the β-subunit, deep within the DNA/RNA channel, but at a distance of over 12 Å from the enzyme's active site.[3] This binding does not prevent the initiation of transcription but rather physically obstructs the path of the elongating RNA chain when it reaches a length of 2 to 3 nucleotides.[3][7] This steric hindrance prevents the formation of longer RNA transcripts, leading to an accumulation of abortive, non-functional short oligonucleotides.[5] The mammalian counterpart of this enzyme is not affected by rifampicin, which accounts for the antibiotic's selective toxicity against bacteria.[1][2][3]
The binding of rifampicin to the RNAP is a stable interaction, forming a drug-enzyme complex with a high affinity.[1][2] This strong binding ensures a sustained inhibition of transcription.
References
- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Probing the Molecular Mechanism of Rifampin Resistance Caused by the Point Mutations S456L and D441V on Mycobacterium tuberculosis RNA Polymerase through Gaussian Accelerated Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. On the mechanism of rifampicin inhibition of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Rifampicin for Non-Tuberculous Mycobacterial Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a range of opportunistic infections in humans, with pulmonary disease being the most common manifestation. The treatment of NTM infections is often challenging due to intrinsic resistance to many antibiotics, requiring prolonged multi-drug regimens with considerable toxicity. Rifampicin, a cornerstone of tuberculosis treatment, is also a component of regimens for some NTM infections, particularly those caused by Mycobacterium avium complex (MAC) and Mycobacterium kansasii. However, its efficacy is often limited, and its role is a subject of ongoing research and debate. This technical guide provides an in-depth overview of the early-stage research on rifampicin for NTM infections, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and mechanisms of resistance.
Mechanism of Action
Rifampicin exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] It specifically binds to the β-subunit of the RNAP, encoded by the rpoB gene.[1][2] This binding physically blocks the elongation of the nascent RNA chain, thereby preventing transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[1][2] While highly selective for the bacterial enzyme, the intrinsic activity of rifampicin against various NTM species is considerably lower than against Mycobacterium tuberculosis.[4][5]
Figure 1: Mechanism of action of rifampicin in NTM.
In Vitro Susceptibility and Activity
The in vitro activity of rifampicin against NTM varies significantly among species. While some species like M. kansasii are generally susceptible, others, such as the M. abscessus complex, exhibit high levels of intrinsic resistance.[6]
Data Presentation: In Vitro Susceptibility of NTM to Rifampicin
| NTM Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycobacterium avium complex (MAC) | ≥8 (for unfavorable response) | - | - | [7][8] |
| Mycobacterium kansasii | 0.5 - 4 | 0.5 | 4 | [9][10] |
| Mycobacterium abscessus | 200 - 400 (therapeutically irrelevant) | - | - | [11] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
Broth Microdilution Method:
This is a commonly used method to determine the MIC of antimicrobial agents against NTM.
-
Inoculum Preparation: A suspension of the NTM isolate is prepared in a suitable broth, such as Middlebrook 7H9, and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: A serial two-fold dilution of rifampicin is prepared in the broth in a 96-well microtiter plate. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Inoculation and Incubation: The prepared inoculum is added to each well containing the drug dilutions. The plate is sealed and incubated at the appropriate temperature (e.g., 30°C for rapidly growing NTM, 37°C for most slow-growing NTM) for a specified period (e.g., 3-5 days for rapid growers, 7-14 days for slow growers).
-
Reading of Results: The MIC is determined as the lowest concentration of rifampicin that completely inhibits visible growth of the NTM isolate.[8][12]
In Vivo Efficacy and Preclinical Models
Preclinical animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents against NTM infections.[13][14]
Hollow-Fiber System Model
The hollow-fiber system (HFS) is a dynamic in vitro model that can simulate human pharmacokinetics.[9] It is used to study the dose-response relationship and the emergence of drug resistance. For M. kansasii, an HFS model was used to determine the optimal rifampin exposure, revealing that higher doses than the standard 10 mg/kg/day may be needed for better treatment outcomes.[9]
Murine Models
Mouse models of NTM infection are widely used to assess the efficacy of treatment regimens.[15] For instance, in a murine aerosol infection model of tuberculosis, the pharmacokinetic/pharmacodynamic parameter that best correlated with a reduction in bacterial counts for rifampin was the AUC/MIC ratio.[16] Similar models are employed for NTM to evaluate the in vivo activity of rifampicin-containing regimens.[15]
Data Presentation: In Vivo Efficacy of Rifampicin
| NTM Species | Animal Model | Key Findings | Reference(s) |
| M. kansasii | Hollow-Fiber System | A standard 10 mg/kg/day dose led to regrowth; higher doses are predicted to have better performance. | [9][10] |
| M. tuberculosis (as a surrogate) | Murine Aerosol Infection | AUC/MIC ratio was the PK/PD parameter that best correlated with efficacy (r² = 0.95). | [16] |
Pharmacokinetics and Pharmacodynamics (PK/PD)
The PK/PD parameters of rifampicin are critical for optimizing its dosing and efficacy. For mycobacterial infections, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is often the key driver of efficacy.[16] However, achieving an optimal AUC/MIC ratio for many NTM species with rifampicin at standard doses is challenging due to their higher MICs compared to M. tuberculosis.[4]
For M. avium complex, it has been suggested that rifampicin is largely inactive in treatment regimens because the required pharmacodynamic targets cannot be met with safe and tolerable doses.[4][5] Furthermore, rifampicin is a potent inducer of cytochrome P450 enzymes, which can lead to significant drug-drug interactions, reducing the exposure of co-administered drugs like macrolides.[4][17]
Mechanisms of Resistance
Resistance to rifampicin in NTM can be intrinsic or acquired.
Intrinsic Resistance: Many NTM species, such as M. abscessus, are naturally resistant to rifampicin. This can be due to several factors, including a less permeable cell wall and the presence of efflux pumps that actively remove the drug from the cell.[6][18][19] Additionally, some NTM possess enzymes, like ADP-ribosyltransferase, that can inactivate rifamycins.[6][20]
Acquired Resistance: Acquired resistance typically arises from mutations in the rpoB gene, the target of rifampicin.[20] These mutations alter the drug-binding site on the RNA polymerase, reducing the affinity of rifampicin for its target. Efflux pump overexpression can also contribute to acquired resistance.[21][22][23]
Figure 2: Overview of rifampicin resistance mechanisms in NTM.
Synergistic Interactions
Given the limited efficacy of rifampicin as a single agent against many NTMs, combination therapy is standard. Research into synergistic interactions with other antimicrobials is ongoing.
-
Ethambutol: Synergy between rifampicin and ethambutol has been demonstrated against the majority of M. avium, M. chimaera, and M. intracellulare isolates in vitro.[24] However, the clinical significance of this synergy is questionable, as the MICs of the combined drugs may still be too high to be overcome by standard dosing.[24]
-
Carbapenems: A combination of rifampin with doripenem or biapenem has shown synergistic antimicrobial activity against M. abscessus.[11]
Future Directions
The role of rifampicin in the treatment of NTM infections remains complex. For susceptible species like M. kansasii, optimizing dosing based on PK/PD principles may improve outcomes. For more resistant species, particularly MAC and M. abscessus, the utility of rifampicin is questionable, and its potential for negative drug interactions must be carefully considered.[4] Future research is focused on:
-
Development of novel rifamycin derivatives: New analogs with improved potency against NTM and reduced induction of metabolic enzymes are being investigated.[25]
-
Combination therapy studies: Identifying synergistic drug combinations is crucial to enhance efficacy and prevent the emergence of resistance.
-
Understanding resistance mechanisms: Further elucidation of intrinsic and acquired resistance mechanisms will aid in the development of strategies to overcome them.
Conclusion
Early-stage research on rifampicin for NTM infections highlights a varied landscape of activity. While it remains a key component for some NTM infections, its efficacy is often hampered by high MICs and unfavorable pharmacodynamics. A deeper understanding of its interactions with different NTM species, combined with the development of novel derivatives and synergistic drug combinations, will be essential to improve treatment outcomes for these challenging infections. This guide provides a foundational understanding for researchers and drug developers working to advance the therapeutic arsenal against NTM.
References
- 1. Rifampicin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 3. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Rifampicin has no role in treatment of Mycobacterium avium complex pulmonary disease and bactericidal sterilising drugs are needed: a viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repositioning rifamycins for Mycobacterium abscessus lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro MIC Values of Rifampin and Ethambutol and Treatment Outcome in Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fibercellsystems.com [fibercellsystems.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Carbapenems and Rifampin Exhibit Synergy against Mycobacterium tuberculosis and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro MIC Values of Rifampin and Ethambutol and Treatment Outcome in Mycobacterium avium Complex Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Preclinical Models of Nontuberculous Mycobacteria Infection for Early Drug Discovery and Vaccine Research | Semantic Scholar [semanticscholar.org]
- 15. Therapy for Mycobacterium kansasii Infection: Beyond 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics-pharmacodynamics of rifampin in an aerosol infection model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rifampin Combination Therapy for Nonmycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efflux Pump Inhibitors against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Resistance in Nontuberculous Mycobacteria: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TB R&D Weekly Update: Efflux and Rifampicin Resistance | Working Group for New TB Drugs [newtbdrugs.org]
- 22. Potential impact of efflux pump genes in mediating rifampicin resistance in clinical isolates of Mycobacterium tuberculosis from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Study of efflux pump gene expression in rifampicin-monoresistant Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synergistic activity of rifampicin and ethambutol against slow-growing nontuberculous mycobacteria is currently of questionable clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
The Steric Gatekeeper: A Technical Guide to Rifampicin's Inhibition of Prokaryotic Transcription Initiation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underpinning the action of rifampicin, a potent inhibitor of bacterial transcription initiation. By delving into its interaction with prokaryotic RNA polymerase, this document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development.
Executive Summary
Rifampicin, a member of the rifamycin class of antibiotics, serves as a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis.[1] Its efficacy stems from its specific and potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme in transcription.[2][3] This guide will dissect the intricate mechanism of this inhibition, focusing on the initial stages of transcription. It will detail the binding site of rifampicin on the RNAP β subunit, the steric hindrance it imposes on the elongating RNA transcript, and the resulting phenomenon of abortive initiation. Furthermore, this document will present quantitative data on rifampicin's inhibitory activity and provide detailed protocols for key experimental assays used to investigate its mode of action.
Mechanism of Action: A Steric Clash in the RNA Exit Channel
Rifampicin's primary mechanism of action is the steric obstruction of the nascent RNA transcript.[4][5] It does not prevent the initial steps of transcription, such as promoter recognition and the formation of the open promoter complex.[6] Instead, it allows the synthesis of a short RNA chain, typically 2-3 nucleotides in length.[4][5] However, as the transcript elongates further, it physically clashes with the bound rifampicin molecule, preventing its progression through the RNA exit channel.[4][7] This blockage leads to the premature termination and release of these short, "abortive" transcripts.[6][8]
The binding of rifampicin to RNA polymerase is a high-affinity interaction.[9] It involves a rapid initial binding followed by a slower isomerization of the drug-enzyme complex, leading to a stable inhibitory state.[9]
The Rifampicin Binding Pocket
Rifampicin binds to a well-defined pocket on the β subunit of the bacterial RNA polymerase, encoded by the rpoB gene.[2][10] This binding site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[4][7] The high specificity of rifampicin for bacterial RNAP over its mammalian counterparts is a key factor in its clinical utility.[2]
Mutations within the rpoB gene, particularly in the rifampicin resistance-determining region (RRDR), can alter the structure of this binding pocket, leading to reduced affinity for the drug and consequently, antibiotic resistance.[11][12][13]
Quantitative Analysis of Rifampicin Inhibition
The inhibitory potency of rifampicin can be quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess its effectiveness against different bacterial RNAPs.
| Enzyme Source | Rifamycin Derivative | Apparent IC50 | Reference |
| Mycobacterium tuberculosis WT RNAP | Rifampin (Rif) | Low nanomolar range | [14] |
| Mycobacterium tuberculosis WT RNAP | Rifabutin (Rbn) | ~10³-fold lower affinity in resistant mutants | [15] |
| Mycobacterium tuberculosis WT RNAP | Rifaximin (Rfx) | ~10³-fold lower affinity in resistant mutants | [15] |
| Mycobacterium smegmatis WT RNAP | Rifampicin (Rif) | Low nanomolar range | [14] |
| Mycobacterium smegmatis S447L/S456L RNAP | Rifampicin (Rif) | High micromolar range (124 to 370 µM) | [14] |
| Escherichia coli RNAP | Rifampicin (RMP) | ~20 nM (EC50) | [1][16] |
Experimental Protocols
In Vitro Transcription Assay
This assay is fundamental for studying the effect of rifampicin on transcription initiation and elongation. It allows for the direct visualization and quantification of RNA transcripts of varying lengths.
Objective: To determine the effect of rifampicin on the synthesis of RNA transcripts from a specific DNA template.
Materials:
-
Purified prokaryotic RNA polymerase (holoenzyme)
-
Linear DNA template containing a strong promoter (e.g., T7A1 or λ PR)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
α-[³²P]-UTP (for radiolabeling)
-
Rifampicin solution of known concentration
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)
-
Heparin (to prevent re-initiation in single-round transcription assays)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing, e.g., 8 M urea)
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or X-ray film for visualization
Procedure:
-
Reaction Setup: In separate tubes, prepare reaction mixtures containing transcription buffer, DNA template, and rNTPs (including the radiolabeled UTP).
-
Rifampicin Addition: Add varying concentrations of rifampicin to the experimental tubes. Include a control tube with no rifampicin.
-
Enzyme Addition: Initiate the reaction by adding RNA polymerase to each tube.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reactions by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the RNA products by size.
-
Visualization: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA transcripts.
Expected Results: In the absence of rifampicin, a full-length "run-off" transcript should be the predominant product. In the presence of rifampicin, a dose-dependent decrease in the full-length transcript and a concomitant increase in short, abortive transcripts (2-3 nucleotides) will be observed.[14]
DNA Footprinting Assay
This technique is used to identify the precise binding site of a protein, such as RNA polymerase, on a DNA molecule. It can be adapted to study how rifampicin affects the interaction between RNAP and promoter DNA.
Objective: To determine if rifampicin alters the binding of RNA polymerase to the promoter DNA.
Materials:
-
DNA fragment containing the promoter of interest, end-labeled with ³²P on one strand.
-
Purified prokaryotic RNA polymerase (holoenzyme)
-
Rifampicin solution
-
DNase I
-
DNase I reaction buffer
-
Stop solution (containing EDTA and a denaturing agent)
-
Formamide loading dye
-
Sequencing ladder of the same DNA fragment (Maxam-Gilbert or Sanger sequencing)
-
Denaturing polyacrylamide gel
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or X-ray film
Procedure:
-
Binding Reaction: Incubate the end-labeled DNA probe with RNA polymerase in the presence and absence of rifampicin. This allows the formation of the open promoter complex.
-
DNase I Digestion: Add a limited amount of DNase I to the reactions and incubate for a short period to achieve partial digestion of the DNA. The protein-bound DNA will be protected from cleavage.
-
Reaction Termination: Stop the digestion by adding the stop solution.
-
DNA Purification: Purify the DNA fragments.
-
Gel Electrophoresis: Resuspend the DNA in formamide loading dye, denature by heating, and separate the fragments on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA.
-
Visualization: Visualize the DNA fragments by autoradiography.
Expected Results: The region of DNA bound by RNA polymerase will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without the protein.[17] Rifampicin is not expected to prevent the formation of the open promoter complex, so a footprint should still be observed in its presence. However, subtle changes in the footprint pattern might indicate conformational changes in the RNAP-DNA complex induced by the antibiotic.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of Rifampicin Inhibition
Caption: Rifampicin binds to the RNA polymerase-promoter complex, sterically blocking the path of the elongating RNA transcript beyond 2-3 nucleotides and forcing abortive initiation.
Experimental Workflow for In Vitro Transcription Assay
Caption: Workflow for an in vitro transcription assay to assess the inhibitory effect of rifampicin on RNA synthesis.
Conclusion
Rifampicin's elegant mechanism of inhibiting bacterial transcription initiation by acting as a steric gatekeeper provides a powerful example of targeted antibiotic action. Its high affinity and specificity for the prokaryotic RNA polymerase make it an indispensable tool in combating bacterial diseases. Understanding the molecular details of its interaction with RNAP, the quantitative aspects of its inhibitory effects, and the experimental methodologies to study these phenomena are crucial for the ongoing development of new antibacterial agents and for combating the rise of antibiotic resistance. This guide has provided a foundational, in-depth overview to aid researchers and drug development professionals in this critical endeavor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. droracle.ai [droracle.ai]
- 3. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria - Video | Study.com [study.com]
- 4. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Abortive initiation - Wikipedia [en.wikipedia.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. grokipedia.com [grokipedia.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Frontiers | Rifampicin-Resistance Mutations in the rpoB Gene in Bacillus velezensis CC09 have Pleiotropic Effects [frontiersin.org]
- 11. Mutations in rpoB That Confer Rifampicin Resistance Can Alter Levels of Peptidoglycan Precursors and Affect β-Lactam Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations inside rifampicin-resistance determining region of rpoB gene associated with rifampicin-resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The antibiotic sorangicin A inhibits promoter DNA unwinding in a Mycobacterium tuberculosis rifampicin-resistant RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Rifampicin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin is a critical antibiotic, primarily used in the treatment of mycobacterial infections, including tuberculosis and leprosy. It is also used for certain staphylococcal infections. The emergence of rifampicin resistance is a significant public health concern, necessitating accurate and standardized in vitro susceptibility testing to guide clinical therapy and monitor resistance trends. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of rifampicin against bacterial isolates using the broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of Methods
Antimicrobial Susceptibility Testing (AST) determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. The primary methods covered in this document are:
-
Broth Microdilution: This method involves preparing serial dilutions of rifampicin in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of rifampicin that prevents visible growth after incubation.[1][2]
-
Agar Dilution: In this method, varying concentrations of rifampicin are incorporated into an agar medium. The surface of the agar is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of rifampicin that inhibits colony formation after incubation.[1][3]
Materials and Reagents
-
Rifampicin analytical standard powder
-
Solvents for stock solution (e.g., Dimethyl sulfoxide (DMSO), Methanol)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Multipoint inoculator (for agar dilution)
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Test bacterial isolates
Experimental Protocols
Preparation of Rifampicin Stock Solution
A high-concentration stock solution of rifampicin is prepared to create subsequent dilutions. Rifampicin is sparingly soluble in water but soluble in organic solvents.
| Parameter | Specification | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) or Methanol | [4] |
| Concentration | 50 mg/mL in DMSO or 16 mg/mL in Methanol | [4] |
| Procedure | Weigh the appropriate amount of rifampicin powder and dissolve it in the chosen solvent. Ensure complete dissolution. | [4] |
| Storage | Store the stock solution in small aliquots at -20°C for up to one year. Rifampicin may precipitate at low temperatures; warm to room temperature and vortex to redissolve before use. | [4] |
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results. This involves testing a well-characterized reference strain with a known rifampicin MIC.
| QC Strain | Method | Acceptable MIC Range (µg/mL) - EUCAST | Acceptable MIC Range (µg/mL) - CLSI |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.008 - 0.06 | 0.008 - 0.06 |
Note: The acceptable QC ranges may be subject to updates by CLSI and EUCAST. Always refer to the latest versions of their documentation.
Inoculum Preparation
A standardized inoculum is crucial for accurate and reproducible MIC results. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1]
| Step | Procedure |
| 1. Colony Selection | From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism. |
| 2. Suspension | Suspend the selected colonies in sterile saline or PBS. |
| 3. Turbidity Adjustment | Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or using a spectrophotometer. |
| 4. Final Dilution | Further dilute the standardized suspension as specified in the protocols below to achieve the final target inoculum concentration. |
Broth Microdilution Protocol
The following workflow outlines the broth microdilution method for determining the MIC of rifampicin.
Caption: Workflow for Rifampicin Broth Microdilution Susceptibility Testing.
Detailed Steps:
| Step | Procedure |
| 1. Microtiter Plate Preparation | In a 96-well microtiter plate, perform two-fold serial dilutions of the rifampicin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).[1] |
| 2. Inoculation | Dilute the standardized 0.5 McFarland bacterial suspension in CAMHB so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL. Inoculate each well (except the sterility control) with the diluted bacterial suspension.[1] |
| 3. Controls | Include a growth control well (CAMHB and inoculum, no rifampicin) and a sterility control well (CAMHB only, no inoculum) on each plate.[1] |
| 4. Incubation | Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[1] |
| 5. Reading Results | After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of rifampicin that shows no visible growth. |
Agar Dilution Protocol
The agar dilution method is an alternative for determining the MIC of rifampicin.
Caption: Workflow for Rifampicin Agar Dilution Susceptibility Testing.
Detailed Steps:
| Step | Procedure |
| 1. Rifampicin-Containing Agar Plates | Prepare a series of two-fold dilutions of the rifampicin stock solution. Add each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.[1] |
| 2. Inoculation | Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Using a multipoint inoculator, spot a standardized inoculum of approximately 1-2 x 10⁴ CFU onto the surface of each agar plate.[1] |
| 3. Controls | Include a drug-free control plate (MHA without rifampicin) to ensure bacterial growth. |
| 4. Incubation | Incubate the plates at 35-37°C for 16-20 hours.[1] |
| 5. Reading Results | The MIC is the lowest concentration of rifampicin that completely inhibits bacterial growth, disregarding a single colony or a faint haze.[1] |
Interpretation of Results
The determined MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by CLSI and EUCAST. These breakpoints can vary depending on the bacterial species.
Rifampicin Breakpoints for Staphylococcus aureus
| Organization | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| CLSI | ≤ 1 | 2 | ≥ 4 |
| EUCAST | ≤ 0.06 | - | > 0.5 |
Note: EUCAST breakpoints for S. aureus are often presented with the caveat that rifampicin should not be used as monotherapy for serious infections due to the risk of resistance development.[5][6][7][8][9]
Rifampicin Breakpoints for Mycobacterium tuberculosis
For Mycobacterium tuberculosis, the interpretation of rifampicin susceptibility is critical for the management of tuberculosis. The World Health Organization (WHO) has also provided recommendations on critical concentrations.
| Organization/Method | Susceptible (S) (µg/mL) | Resistant (R) (µg/mL) |
| CLSI (7H10 Agar) | ≤ 1 | > 1 |
| WHO (MGIT 960) | ≤ 0.5 | > 0.5 |
| WHO (Middlebrook 7H10) | ≤ 0.5 | > 0.5 |
Note: Breakpoints for M. tuberculosis are subject to ongoing review and updates based on new data regarding clinical outcomes and molecular mechanisms of resistance.[4][10]
Data Presentation
All quantitative data, including MIC values for test isolates and quality control strains, should be recorded systematically. A summary table is recommended for easy comparison of results across multiple isolates.
| Isolate ID | Method | Rifampicin MIC (µg/mL) | Interpretation (S/I/R) |
| QC (S. aureus ATCC 29213) | Broth Microdilution | 0.03 | S |
| Clinical Isolate 1 | Broth Microdilution | 0.015 | S |
| Clinical Isolate 2 | Broth Microdilution | 8 | R |
| Clinical Isolate 3 | Agar Dilution | 0.03 | S |
| Clinical Isolate 4 | Agar Dilution | > 16 | R |
Conclusion
Standardized in vitro susceptibility testing of rifampicin is fundamental for effective patient management and antimicrobial resistance surveillance. Adherence to established protocols from CLSI and EUCAST, including rigorous quality control measures, is essential for generating reliable and comparable data. The choice between broth microdilution and agar dilution will depend on laboratory resources and workflow, with both methods providing accurate MIC determination when performed correctly.
References
- 1. benchchem.com [benchchem.com]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. woah.org [woah.org]
- 4. journals.asm.org [journals.asm.org]
- 5. login.medscape.com [login.medscape.com]
- 6. Rifampicin as monotherapy for infections caused by Staphylococcus aureus: considerations for not applying ‘breakpoints in brackets’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifampicin as monotherapy for infections caused by Staphylococcus aureus: considerations for not applying 'breakpoints in brackets' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Rifampicin Dosage in Murine Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and application of rifampicin dosages in murine models of tuberculosis. The following protocols and data are compiled from established research to ensure reproducibility and accuracy in preclinical studies.
Introduction
Rifampicin is a cornerstone of first-line tuberculosis treatment. Murine models are critical for understanding its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). Accurate dosage calculation and administration are paramount for obtaining reliable and translatable data. This document outlines standard protocols, dosage ranges, and key experimental considerations.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on rifampicin in murine tuberculosis models.
Table 1: Rifampicin Monotherapy Dosages and Efficacy
| Dosage (mg/kg/day) | Administration Route | Treatment Duration | Mouse Strain | Efficacy Outcome | Reference |
| 10 | Oral | 12 weeks | BALB/c | Slow bacterial eradication, failed to achieve undetectable CFU counts.[1] | [1] |
| 15 | Oral | 12 weeks | BALB/c | Doubled the rate of bacterial eradication compared to 10 mg/kg.[1] | [1] |
| 20 | Oral | 12 weeks | BALB/c | Achieved undetectable CFU counts in lungs after 12 weeks.[1] | [1] |
| 30 | Oral | 10 weeks | BALB/c | Achieved undetectable CFU counts in lungs after 10 weeks.[1] | [1] |
| 50 | Oral | 6 weeks | BALB/c | Achieved undetectable CFU counts in lungs after 6 weeks.[1] | [1] |
| 10, 20, 40, 80, 160 | Oral | 3 weeks | - | Clear dose-effect correlation observed.[2][3] | [2][3] |
| 1-270 | Oral | 1-2 weeks | - | Dose-response relationship established.[4] | [4] |
Table 2: Rifampicin in Combination Therapy Dosages and Efficacy
| Rifampicin Dosage (mg/kg/day) | Combination Drugs (mg/kg/day) | Treatment Duration | Mouse Strain | Efficacy Outcome | Reference |
| 10 | Isoniazid (25), Pyrazinamide (150) | 14 weeks | BALB/c | 87.5% relapse rate.[1] | [1] |
| 50 | Isoniazid (25), Pyrazinamide (150) | 14 weeks | BALB/c | No relapse observed.[1] | [1] |
| 10, 40, 80, 160 | Isoniazid (25), Pyrazinamide (150) | 9 weeks | - | 80 mg/kg allowed for a 9-week treatment without relapse.[2][3] | [2][3] |
| ≥ 30 | Isoniazid, Pyrazinamide | - | - | Prevented relapse completely.[5] | [5] |
Table 3: Pharmacokinetic Parameters of Rifampicin in Mice
| Dosage (mg/kg) | Cmax (mg/L) | AUC0-24h (h·mg/L) | T1/2 (h) | Mouse Strain | Reference |
| 10 | 16.2 | 132 | 4.4 | - | [2][3] |
| 160 | 157.3 | 1,782 | 19.2 | - | [2][3] |
| 10 | - | 125.1 | - | Uninfected | [2] |
| 160 | - | 1854.8 | - | Uninfected | [2] |
Experimental Protocols
Murine Tuberculosis Infection Model
Objective: To establish a reproducible Mycobacterium tuberculosis infection in mice.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Specific pathogen-free mice (e.g., BALB/c, C57BL/6), 6-8 weeks old
-
Aerosol infection chamber or intratracheal instillation equipment
-
7H9 broth supplemented with OADC or ADC
-
Phosphate-buffered saline (PBS)
-
Appropriate personal protective equipment (PPE) and biosafety level 3 (BSL-3) facilities
Protocol:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Wash the bacterial cells with PBS.
-
Resuspend the pellet in PBS and declump by passing through a fine-gauge needle.
-
Adjust the bacterial suspension to the desired concentration for infection.
-
-
Infection Procedure (select one):
-
Aerosol Infection:
-
Place mice in the aerosol infection chamber.
-
Nebulize the bacterial suspension to deliver a low-dose aerosol infection (typically implanting 50-100 bacilli in the lungs).
-
-
Intravenous (IV) Infection:
-
Inject a defined number of CFU (e.g., 1 x 10^5) in PBS into the lateral tail vein.[1]
-
-
Intratracheal (IT) Instillation:
-
Anesthetize the mice.
-
Instill a small volume (e.g., 40 µL) of the bacterial suspension directly into the trachea.[2]
-
-
-
Post-Infection:
Rifampicin Formulation and Administration
Objective: To prepare and administer rifampicin to infected mice.
Materials:
-
Rifampicin powder
-
Vehicle for suspension (e.g., 0.25% carboxymethyl cellulose, 10% DMSO in sterile saline)[4][6]
-
Oral gavage needles (22-gauge)
-
Syringes
Protocol:
-
Formulation:
-
Calculate the total amount of rifampicin needed based on the dosage, number of mice, and treatment duration.
-
Prepare a fresh suspension of rifampicin in the chosen vehicle at the desired concentration. Ensure thorough mixing to achieve a uniform suspension.
-
-
Administration:
Evaluation of Treatment Efficacy
Objective: To determine the effect of rifampicin treatment on the bacterial load in target organs.
Materials:
-
Sterile surgical instruments
-
Tissue homogenizer
-
7H11 selective agar plates
-
Incubator at 37°C
-
PBS
Protocol:
-
Organ Harvesting:
-
At specified time points during and after treatment, euthanize a subset of mice.
-
Aseptically remove the lungs and spleen.[1]
-
-
Homogenization:
-
Homogenize each organ in a known volume of sterile PBS.
-
-
Bacterial Enumeration:
-
Prepare serial 10-fold dilutions of the organ homogenates in PBS.
-
Plate the dilutions onto 7H11 selective agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.[1]
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per organ.
-
Express the data as log10 CFU per organ.
-
Visualization of Experimental Workflow and Concepts
Experimental Workflow for Rifampicin Dosage Determination
Caption: Workflow for determining rifampicin efficacy in a murine TB model.
Dose-Response Relationship of Rifampicin
Caption: Relationship between rifampicin dose, PK, and PD in murine TB models.
Important Considerations
-
Maximum Tolerated Dose (MTD): The MTD of rifampicin in one murine model was determined to be 160 mg/kg/day.[2][3] It is crucial to perform a tolerability study if using doses at the higher end of the reported range.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Index: The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered the best predictor of rifampicin's efficacy.[7]
-
Relapse Studies: To assess the sterilizing activity of a rifampicin-containing regimen, relapse studies are essential. The Cornell mouse model is a commonly used model for this purpose, which may involve immunosuppression (e.g., with hydrocortisone) after treatment to induce relapse.[1]
-
Human Equivalent Dose (HED): While this document focuses on murine dosages, it is important to note that converting animal doses to HED is not a simple weight-based calculation. It typically involves body surface area scaling. For example, to convert a mouse dose to a human dose in mg/kg, the mouse dose is divided by a factor of approximately 12.3.[8][9][10][11]
By adhering to these detailed protocols and considering the provided data, researchers can design and execute robust experiments to evaluate the efficacy of rifampicin in murine models of tuberculosis, contributing to the development of improved treatment regimens.
References
- 1. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Optimization of the rifampin dosage to improve the therapeutic efficacy in tuberculosis treatment using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics-Pharmacodynamics of Rifampin in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal doses of rifampicin in the standard drug regimen to shorten tuberculosis treatment duration and reduce relapse by eradicating persistent bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. jkom.org [jkom.org]
- 9. Conversion between animals and human [targetmol.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols: Rifampicin in Cell Culture for Intracellular Bacteria Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of rifampicin in cell culture-based studies of intracellular bacteria. Rifampicin is a potent, broad-spectrum antibiotic that is widely employed to eliminate extracellular bacteria, allowing for the specific analysis of intracellular bacterial survival and replication. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes critical quantitative data, and offers visualizations to facilitate the design and execution of robust intracellular infection assays.
Introduction
Intracellular bacterial pathogens pose a significant challenge to treatment and study due to their ability to reside within host cells, which shields them from the host immune system and many antibiotics. Cell culture models are indispensable tools for investigating the complex interactions between host cells and intracellular bacteria. A key methodological challenge in these studies is to differentiate between intracellular and extracellular bacteria. Rifampicin is a cornerstone antibiotic for this purpose due to its potent bactericidal activity and its ability to effectively kill extracellular bacteria without readily penetrating host cells, thus leaving the intracellular bacteria unharmed for subsequent analysis.
Mechanism of Action
Rifampicin's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase.[1][2][3] It specifically binds to the β-subunit of the bacterial RNA polymerase, preventing the initiation of transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[1][2] This action is highly specific to prokaryotic RNA polymerase, with minimal effect on the mammalian counterpart, ensuring low cytotoxicity to host cells at effective concentrations.[2][3][4] Its lipophilic nature allows for good tissue penetration, but its uptake into host cells can be limited, a property exploited in intracellular infection assays.[2][5]
Key Applications in Intracellular Bacteria Studies
-
Rifampicin Protection Assay: The most common application is to quantify intracellular viable bacteria. After allowing bacteria to invade host cells, rifampicin is added to the culture medium to kill any remaining extracellular bacteria. The host cells are then lysed, and the intracellular bacteria are plated to determine colony-forming units (CFUs).
-
Evaluating Antimicrobial Efficacy: Rifampicin can be used as a control or in combination with other novel antimicrobial agents to assess their ability to kill intracellular bacteria.
-
Studying Host-Pathogen Interactions: By selectively eliminating the extracellular population, researchers can focus on the intracellular lifecycle of bacteria, including replication, trafficking, and host cell responses.
-
Drug Discovery and Development: The rifampicin protection assay is a standard method for screening and evaluating the efficacy of new drugs targeting intracellular pathogens.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of rifampicin in cell culture experiments. It is crucial to empirically determine the optimal concentrations and incubation times for each specific cell line and bacterial strain.
Table 1: Recommended Rifampicin Concentrations for Eliminating Extracellular Bacteria
| Bacterial Species | Host Cell Type | Rifampicin Concentration (µg/mL) | Incubation Time (minutes) | Reference |
| Staphylococcus aureus | HEK 293-A | 0.01 | 45 | [5] |
| Staphylococcus aureus | Osteoblastic cells | 0.004 - 0.4 | Not Specified | [6] |
| Mycobacterium tuberculosis | Macrophages | >32 (for stationary phase) | Not Specified | [7] |
| Acinetobacter baumannii | A549 | 0.5x, 1x, 2x MIC | 24 hours | [8] |
| Escherichia coli | Not Specified | 4, 16, 32 | 14 hours | [9] |
Table 2: Cytotoxicity of Rifampicin in Mammalian Cell Lines
| Cell Line | Assay Duration | IC50 or Non-Toxic Concentration | Reference |
| VERO | 72 hours | >100 µM | [10] |
| HepG2 | 24 hours | Non-toxic up to 100 µM | [10][11] |
| Primary Keratinocytes | 24 hours | >200 µg/mL | [11] |
| Primary Fibroblasts | 24 hours | >200 µg/mL | [11] |
| HaCaT | 72 hours | Viability >70% up to 50 µg/mL | [11] |
| 3T3 | 48-72 hours | Viability >70% up to 50 µg/mL | [11] |
| HEK 293-A | 24 hours | No significant toxicity at 0.01 mg/L | [5] |
Experimental Protocols
Rifampicin Protection Assay Protocol
This protocol provides a general framework for quantifying intracellular bacteria. Optimization of specific steps for your experimental system is highly recommended.
Materials:
-
Host cell line (e.g., macrophages, epithelial cells)
-
Complete cell culture medium
-
Intracellular bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
Rifampicin stock solution (dissolved in a suitable solvent like DMSO or methanol)
-
Sterile water or PBS for cell lysis (e.g., containing 0.1% Triton X-100 or saponin)
-
Appropriate agar plates for bacterial culture
-
Sterile labware (pipettes, tubes, plates)
Procedure:
-
Seed Host Cells: Seed host cells in a multi-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate under appropriate conditions (e.g., 37°C, 5% CO2).
-
Prepare Bacterial Inoculum: Culture the bacterial strain to the desired growth phase (typically mid-logarithmic phase). Wash the bacteria with PBS and resuspend in cell culture medium without antibiotics to the desired multiplicity of infection (MOI).
-
Infect Host Cells: Remove the culture medium from the host cells and add the bacterial inoculum.
-
Allow for Invasion: Incubate the infected cells for a specific period (e.g., 1-2 hours) to allow for bacterial entry into the host cells. This time should be optimized for the specific bacterium and host cell combination.
-
Remove Extracellular Bacteria: After the invasion period, aspirate the inoculum and wash the cells gently with PBS (typically 3 times) to remove non-adherent bacteria.
-
Rifampicin Treatment: Add fresh cell culture medium containing an appropriate concentration of rifampicin to each well. Incubate for a sufficient time (e.g., 30-60 minutes) to kill all extracellular bacteria. The concentration and duration should be determined empirically to be lethal for the bacteria without affecting host cell viability.
-
Wash and Lyse Host Cells: Aspirate the rifampicin-containing medium and wash the cells again with PBS to remove any residual antibiotic. Add a lysis solution (e.g., sterile water, 0.1% Triton X-100) to each well and incubate to lyse the host cells and release the intracellular bacteria.
-
Quantify Intracellular Bacteria: Collect the cell lysate and perform serial dilutions in sterile PBS or broth. Plate the dilutions onto appropriate agar plates.
-
Incubate and Count Colonies: Incubate the plates under suitable conditions until bacterial colonies are visible. Count the number of colony-forming units (CFUs) and calculate the number of viable intracellular bacteria per well or per host cell.
Validation of Rifampicin Efficacy and Lack of Cytotoxicity
It is essential to perform control experiments to validate the rifampicin protection assay.
-
Efficacy Control: In a parallel well without host cells, add the same bacterial inoculum and treat with the chosen concentration of rifampicin for the same duration. Plate the entire volume to ensure that the rifampicin treatment effectively kills all bacteria.
-
Cytotoxicity Control: Treat uninfected host cells with the same concentration of rifampicin for the same duration. Assess cell viability using methods like Trypan Blue exclusion, MTT assay, or LDH release assay to confirm that the rifampicin treatment is not toxic to the host cells.
Visualizations
Rifampicin Mechanism of Action
Caption: Rifampicin inhibits bacterial transcription leading to cell death.
Rifampicin Protection Assay Workflow
Caption: Experimental workflow of the rifampicin protection assay.
Troubleshooting and Considerations
-
Incomplete Killing of Extracellular Bacteria: If control experiments show bacterial growth, increase the rifampicin concentration or incubation time. Ensure thorough washing steps.
-
Host Cell Toxicity: If cytotoxicity is observed, decrease the rifampicin concentration or incubation time. Screen for a less toxic antibiotic.
-
Rifampicin Resistance: Be aware of the potential for spontaneous resistance to rifampicin.[12] It is generally not recommended for long-term experiments where resistance can develop.
-
Alternatives to Rifampicin: For bacterial species with intrinsic resistance to rifampicin or in situations where its use is problematic, other antibiotics like gentamicin or a combination of penicillin and streptomycin can be used.[13] The choice of antibiotic must be validated for its inability to penetrate the host cell and its efficacy against the specific bacterial strain.
-
Intracellular Activity of Rifampicin: While generally considered non-penetrating in the context of short-term assays, some studies suggest that rifampicin can have intracellular activity, especially at higher concentrations or with prolonged exposure.[14] This should be considered when interpreting results.
Conclusion
Rifampicin is an invaluable tool for the study of intracellular bacteria in cell culture. Its reliable bactericidal activity against extracellular bacteria allows for the precise quantification and characterization of intracellular bacterial populations. By following well-validated protocols and considering the potential limitations, researchers can generate robust and reproducible data to advance our understanding of host-pathogen interactions and aid in the development of new therapeutics against intracellular infections.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What is Rifampin used for? [synapse.patsnap.com]
- 4. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Differential effects of cotreatment of the antibiotic rifampin with host-directed therapeutics in reducing intracellular Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mathematical Model for Growth and Rifampicin-Dependent Killing Kinetics of Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rifampicin can induce antibiotic tolerance in mycobacteria via paradoxical changes in rpoB transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Survival of Rifampin- and Streptomycin-Resistant Escherichia coli Inside Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rifampicin-Loaded Mesoporous Silica Nanoparticles for the Treatment of Intracellular Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Rifampicin using High-Performance Liquid Chromatography (HPLC)
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections.[1] Accurate and reliable quantification of rifampicin in pharmaceutical dosage forms and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high sensitivity, specificity, and accuracy.[1] This document provides a detailed application note and a comprehensive protocol for the quantification of rifampicin using a validated reverse-phase HPLC (RP-HPLC) method.
Principle
The method is based on the separation of rifampicin from potential impurities, degradation products, or endogenous components in the sample matrix.[1] This separation is achieved using a C18 stationary phase and a suitable mobile phase through differential partitioning of the analyte between the two phases.[1] Detection and quantification are performed using an ultraviolet (UV) detector set at a wavelength where rifampicin exhibits significant absorbance.[1]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been successfully employed for rifampicin analysis.
| Parameter | Recommended Conditions |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | C18 (e.g., Luna, Atlantis dC18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Varies, common examples include: - 0.01 M Monobasic Sodium Phosphate (pH 4.5) : Acetonitrile (60:40, v/v)[2] - Acetate Buffer (pH 4.5) : Acetonitrile (60:40, v/v)[3][4] - Potassium Dihydrogen Orthophosphate Buffer (pH 6.5) : Acetonitrile (30:70, v/v)[5] |
| Flow Rate | 1.0 mL/min[2][3][4][5] |
| Injection Volume | 10 µL[3][4] or 20 µL[1] or 100 µL[2] |
| Detection Wavelength | 235 nm[6], 254 nm[3][4], 337 nm[2], or 341 nm[5] |
| Column Temperature | Ambient |
| Run Time | Approximately 8-10 minutes[2][3][4] |
Reagents and Materials
-
Rifampicin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic Sodium Phosphate
-
Potassium Dihydrogen Orthophosphate
-
Acetic Acid or Phosphoric Acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the rifampicin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).[1]
Sample Preparation
The sample preparation method depends on the matrix.
For Pharmaceutical Formulations (Tablets/Capsules):
-
Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to a known amount of rifampicin (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter.[1]
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.[1]
For Biological Matrices (e.g., Human Plasma):
This protocol utilizes a liquid-liquid extraction method.
-
To a centrifuge tube, add 500 µL of the plasma sample.
-
If using an internal standard (e.g., hydrochlorothiazide), add 50 µL of the internal standard working solution and vortex for 10 seconds.[2]
-
Add 3 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether and dichloromethane, 70:30, v/v).[2]
-
Vortex the mixture for 3 minutes.[2]
-
Centrifuge for 15 minutes at 4200 rpm at room temperature.[2]
-
Carefully transfer the upper organic layer to a clean tube.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[2]
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
-
Transfer the clear supernatant to an auto-sampler vial for injection.[2]
Method Validation Parameters
A summary of typical validation parameters for a rifampicin HPLC method is provided below.
| Parameter | Typical Range/Value |
| Linearity Range | 0.10 - 0.30 mg/mL[3] or 0.3 - 25 µg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.999[3][4] |
| Accuracy (% Recovery) | 97.34% - 102.35%[6] |
| Precision (% RSD) | < 2%[6] |
| Limit of Detection (LOD) | 2.385 ng/mL[5] - 0.429 µg/mL[8] |
| Limit of Quantification (LOQ) | 7.228 ng/mL[5] - 0.18 ppm[3][4] |
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical workflow of the HPLC analysis and the data processing steps.
References
- 1. benchchem.com [benchchem.com]
- 2. saudijournals.com [saudijournals.com]
- 3. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of HPLC Method for the Determination of Rifampicin in Human Plasma | Scholars Middle East Publishers [saudijournals.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Preparing Stable Rifampicin Stock Solutions for Laboratory Experiments
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of stable rifampicin stock solutions for use in various laboratory settings. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.
Rifampicin is a potent, semi-synthetic antibiotic belonging to the rifamycin group. It is widely utilized in research for its activity against a broad spectrum of bacteria, particularly Mycobacterium tuberculosis. Its primary mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.[1][2][3][4] In eukaryotic systems, rifampicin is a known agonist of the human pregnane X receptor (PXR), a key regulator of xenobiotic metabolism.[5][6] This interaction leads to the induction of cytochrome P450 enzymes, which is a critical consideration in drug interaction studies.[2][6]
Data Summary: Solubility and Stability
The selection of an appropriate solvent is paramount for preparing a stable, concentrated stock solution of rifampicin. The following table summarizes the solubility and recommended storage conditions for rifampicin in various solvents.
| Solvent | Solubility | Recommended Stock Concentration | Storage Temperature | Stability of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[7], 87.5 mg/mL[8], 25 mg/mL, 3.3 mg/mL[5] | 50 mg/mL[9] | -20°C[9][10] | Up to 1 year[9][10] |
| Methanol | 25 mg/mL, 16 mg/mL[7][9] | 16 mg/mL[9] | -20°C[9][10] | Up to 1 year[9][10] |
| Dimethylformamide (DMF) | 20 mg/mL[5][11] | 50 mg/mL[11] | -20°C[11] | Stable for at least 3 months at 4°C or -20°C[12] |
| Ethanol | ~10 mg/mL (95%)[7], 0.12 mg/mL[5] | 1 mg/mL (in 8:2 water-ethanol)[7] | 4°C or 20°C[7] | Up to 8 weeks[7] |
| Water | 2.5 mg/mL (pH 7.3, 25°C)[7], 1.3 mg/mL (pH 4.3, 25°C)[7] | Not recommended for stock solutions | Not recommended | Not recommended for storage longer than one day[5] |
Note: Rifampicin is a crystalline solid and should be stored desiccated at -20°C and protected from light.[7] Aqueous solutions of rifampicin are unstable and should be prepared fresh for each experiment.[5] Rifampicin may precipitate from solutions stored in the freezer; in such cases, it should be completely redissolved before use.[9][10]
Experimental Protocols
Protocol 1: Preparation of 50 mg/mL Rifampicin Stock Solution in DMSO
This protocol is recommended for experiments requiring a high concentration of rifampicin.
Materials:
-
Rifampicin powder (CAS 13292-46-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh out the desired amount of rifampicin powder using a calibrated analytical balance. For example, for 1 mL of a 50 mg/mL stock solution, weigh 50 mg of rifampicin.
-
Transfer the weighed rifampicin to a sterile, appropriately sized tube or vial.
-
Add the calculated volume of anhydrous DMSO. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of rifampicin.
-
Vortex the solution until the rifampicin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one year.[9]
Protocol 2: Preparation of 16 mg/mL Rifampicin Stock Solution in Methanol
This protocol provides an alternative for experiments where DMSO is not a suitable solvent.
Materials:
-
Rifampicin powder (CAS 13292-46-1)
-
Anhydrous Methanol
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment, weigh out the desired amount of rifampicin powder. For 1 mL of a 16 mg/mL stock solution, weigh 16 mg of rifampicin.
-
Transfer the rifampicin to a sterile tube or vial.
-
Add the calculated volume of anhydrous methanol. For a 16 mg/mL solution, add 1 mL of methanol for every 16 mg of rifampicin. Note that rifampicin may precipitate out of solution in methanol if the concentration exceeds 16 mg/mL.[9]
-
Vortex the solution until the rifampicin is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.
-
Label the aliquots with the necessary information.
-
Store the aliquots at -20°C for up to one year.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing a rifampicin stock solution.
References
- 1. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. toku-e.com [toku-e.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Rifampicin | Rifamycin AMP | broad-spectrum antibiotic | TargetMol [targetmol.com]
- 9. goldbio.com [goldbio.com]
- 10. How to make a 50 mg/ml Rifampicin Stock Solution [protocols.io]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rifampicin Combination Therapy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rifampicin in combination therapy studies using animal models for various infectious diseases. The protocols and data presented are compiled from peer-reviewed literature and are intended to guide researchers in designing and executing similar preclinical studies.
Introduction
Rifampicin is a potent bactericidal antibiotic that is a cornerstone of treatment for several significant infectious diseases, most notably tuberculosis. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.[1][2][3] A major limitation of rifampicin monotherapy is the rapid development of resistance, primarily through mutations in the rpoB gene, which encodes the β subunit of RNA polymerase.[1][4][5] To mitigate this, and to enhance efficacy, rifampicin is almost always used in combination with other antimicrobial agents. Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of these combination therapies before they can be considered for human clinical trials.
This document details experimental protocols and summarizes quantitative data from key studies investigating rifampicin combination therapies in animal models of prosthetic joint infections (PJI) caused by Staphylococcus aureus, tuberculosis, and brucellosis.
Section 1: Staphylococcal Prosthetic Joint Infections (PJI)
Staphylococcus aureus is a leading cause of PJI, often involving biofilm formation on the implant surface, which renders the infection difficult to treat. Rifampicin is particularly effective due to its ability to penetrate biofilms.[6] Combination therapy is crucial to prevent the emergence of rifampin resistance and to achieve bacterial eradication.[6][7]
Application Note: Rifampicin-Vancomycin Combination Therapy for S. aureus PJI
The combination of rifampicin with vancomycin has shown marked therapeutic benefit in a mouse model of S. aureus PJI.[8][9] Vancomycin, a glycopeptide antibiotic, inhibits cell wall synthesis in Gram-positive bacteria. While effective against planktonic bacteria, its efficacy against biofilms is limited. The addition of rifampicin enhances the overall activity of the regimen, leading to a significant reduction in bacterial burden on both the implant and in the surrounding tissues.[8][9]
Quantitative Data Summary
Table 1: Efficacy of Rifampicin-Vancomycin Combination Therapy against S. aureus PJI in a Mouse Model
| Treatment Group | Peri-implant Tissue CFU (mean ± SEM) | Fold Reduction (vs. Sham) | Implant CFU (mean ± SEM) | Fold Reduction (vs. Sham) | Reference |
| Sham-treated | 1.6 x 10⁵ ± 0.04 x 10⁵ | - | 3.4 x 10² ± 1.7 x 10² | - | [8] |
| Vancomycin alone | 6.3 x 10⁴ ± 0.93 x 10⁴ | 1.9 | 7.3 x 10⁰ ± 0.56 x 10⁰ | 46.9 | [8] |
| Vancomycin + Rifampin | 2.2 x 10¹ ± 3.63 x 10¹ | 5,263 | 0 | >340 | [8] |
| CFU: Colony Forming Units; SEM: Standard Error of the Mean. |
Experimental Protocol: Mouse Model of S. aureus Prosthetic Joint Infection
This protocol is based on the methodology described by Niska et al.[8][9]
1. Animal Model:
- Species: Mouse (e.g., C57BL/6).
- Implant: A stainless steel Kirschner wire (K-wire) or similar small metallic implant.
2. Surgical Procedure:
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Prepare the surgical site over the knee joint by shaving and disinfecting.
- Create a small incision to expose the distal femur.
- Drill a hole through the femoral condyle into the intramedullary canal.
- Insert the sterile metallic implant into the femur, with one end protruding into the knee joint.
- Close the incision with sutures.
3. Infection:
- Bacterial Strain: Staphylococcus aureus (a bioluminescent strain such as Xen36 can be used for in vivo imaging).
- Inoculum: Prepare a suspension of S. aureus to a concentration of 1 x 10⁴ CFU in 2 µl of a suitable buffer (e.g., sterile saline).
- Inject the bacterial inoculum directly into the knee joint containing the implant.
4. Antibiotic Therapy:
- Acclimatization: Allow the infection to establish for a period of 7 days post-inoculation.
- Treatment Groups:
- Control (vehicle/sham treatment).
- Vancomycin monotherapy.
- Vancomycin and Rifampicin combination therapy.
- Drug Administration:
- Vancomycin: Administer twice daily (e.g., via intraperitoneal injection).
- Rifampin: Administer once daily (e.g., via oral gavage or intraperitoneal injection).
- Duration: Treat for a full course of 6 weeks.
5. Endpoint Analysis:
- In Vivo Imaging: If a bioluminescent strain is used, perform weekly imaging to monitor the bacterial burden non-invasively.
- CFU Enumeration (at study endpoint):
- Euthanize the mice.
- Aseptically harvest the implant and the peri-implant joint and bone tissue.
- Homogenize the peri-implant tissue.
- Sonnicate the implant in buffer to dislodge biofilm bacteria.
- Perform serial dilutions of the tissue homogenate and the implant sonicate.
- Plate the dilutions on appropriate agar plates (e.g., Tryptic Soy Agar) and incubate for 24-48 hours at 37°C.
- Count the colonies to determine the CFU per gram of tissue and per implant.
- Histological Analysis: Fix, decalcify, and embed the joint tissue for sectioning and staining (e.g., with H&E) to assess inflammation and bone remodeling.
Application Note: Rifampicin-Linezolid Combination Therapy for MRSA Osteomyelitis
The combination of rifampicin with linezolid is effective in treating foreign body osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA).[7][10][11] Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This combination has been shown to significantly reduce bacterial load in bone and on implants in a rat model.[10][11]
Quantitative Data Summary
Table 2: Efficacy of Rifampicin-Linezolid/Vancomycin Combination Therapy in a Rat Model of MRSA Foreign Body Osteomyelitis
| Treatment Group | Bacterial Load in Bone (log₁₀ CFU/gram of bone, median) | Reference |
| Control (no treatment) | 4.54 | [10][11] |
| Rifampin monotherapy | 0.71 | [10][11] |
| Linezolid + Rifampin | 0.10 | [10][11] |
| Vancomycin + Rifampin | 0.50 | [10][11] |
| Data from a 21-day treatment period initiated 4 weeks after infection. |
Experimental Protocol: Rat Model of MRSA Foreign Body Osteomyelitis
This protocol is adapted from methodologies used in studies of MRSA osteomyelitis.[7][10][11]
1. Animal Model:
- Species: Rat (e.g., Wistar).
2. Surgical Procedure and Infection:
- Anesthetize the rat.
- Make an incision over the proximal tibia.
- Drill a hole into the tibial medullary cavity.
- Inoculate the cavity with a suspension of MRSA.
- Insert a sterile titanium wire into the inoculated cavity.
- Close the incision.
3. Antibiotic Therapy:
- Infection Establishment: Allow the infection to become chronic over a period of 4 weeks.
- Treatment Groups:
- Control (no treatment).
- Rifampin monotherapy (e.g., 25 mg/kg, intraperitoneally, twice daily).
- Linezolid + Rifampin (e.g., Linezolid 35 mg/kg and Rifampin 25 mg/kg, intraperitoneally, twice daily).
- Vancomycin + Rifampin (e.g., Vancomycin 50 mg/kg and Rifampin 25 mg/kg, intraperitoneally, twice daily).
- Duration: Treat for 21 days.
4. Endpoint Analysis:
- CFU Enumeration:
- At the end of treatment, euthanize the rats.
- Aseptically remove the titanium wire and the infected tibia.
- Perform qualitative cultures of the wire.
- Weigh and homogenize the bone.
- Perform serial dilutions and plate on appropriate agar to determine the quantitative bacterial load (CFU/gram of bone).
- Resistance Testing: Isolate colonies from treated animals and perform susceptibility testing to determine the emergence of rifampin resistance.
Section 2: Tuberculosis
Rifampicin is a critical first-line drug for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. It is always used in a multi-drug regimen to prevent resistance and shorten the duration of therapy. The standard combination includes isoniazid, pyrazinamide, and ethambutol.
Application Note: Rifampicin-Isoniazid Combination in Murine Tuberculosis
The combination of rifampicin and isoniazid forms the backbone of TB therapy. Isoniazid inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Animal models, particularly the mouse model of aerosol infection, are vital for testing the efficacy of new drug regimens and optimizing the dosage and duration of existing ones.
Quantitative Data Summary
Table 3: Efficacy of Rifampicin-Isoniazid Combination Therapy in a Murine Tuberculosis Model
| Treatment Group | Lung CFU (log₁₀) at Month 2 | Lung CFU (log₁₀) at Month 3 | Reference |
| BALB/c Mice | |||
| Rifampin + Isoniazid + Pyrazinamide | ~2.0 | ~1.0 | [12] |
| Nude Mice (Immune-deficient) | |||
| Rifampin + Isoniazid + Pyrazinamide | >4.0 | ~6.0 (with Isoniazid resistance) | [12] |
| Illustrative data showing the bactericidal effect in immunocompetent mice and treatment failure in immune-deficient mice on a standard regimen. |
Experimental Protocol: Mouse Model of Aerosol Tuberculosis Infection
This protocol is a generalized representation of common TB mouse model studies.[12][13]
1. Animal Model:
- Species: Mouse (e.g., BALB/c for immunocompetent studies, or nude/SCID mice for immunodeficient studies).
2. Infection:
- Bacterial Strain: Mycobacterium tuberculosis (e.g., H37Rv).
- Infection Route: Aerosol infection using a specialized inhalation exposure system to deliver a low dose of bacteria directly to the lungs, mimicking natural infection.
3. Antibiotic Therapy:
- Treatment Initiation: Typically start treatment 2-4 weeks post-infection when a stable bacterial load is established in the lungs.
- Treatment Groups:
- Untreated control.
- Standard TB regimen (e.g., Rifampin 10 mg/kg, Isoniazid 10 mg/kg, Pyrazinamide 150 mg/kg).
- Experimental combination regimens.
- Drug Administration: Administer drugs 5 days a week, typically via oral gavage.
- Duration: Treatment duration can vary from several weeks to months, depending on the study objectives (e.g., bactericidal activity vs. sterilizing activity/relapse).
4. Endpoint Analysis:
- CFU Enumeration:
- At specified time points, euthanize cohorts of mice.
- Aseptically harvest lungs and spleens.
- Homogenize the organs in a suitable buffer (e.g., PBS with Tween 80).
- Plate serial dilutions of the homogenates on selective agar (e.g., Middlebrook 7H11).
- Incubate plates for 3-4 weeks at 37°C.
- Count colonies to determine the bacterial load.
- Relapse Studies: After a course of treatment, cease therapy and hold the mice for a period (e.g., 3 months). Then, determine the lung CFU counts to assess if the infection relapses.
Section 3: Brucellosis
Brucellosis is a zoonotic infection caused by Brucella species. The bacteria are intracellular pathogens, making treatment challenging. The World Health Organization recommends a combination of doxycycline and rifampicin for human brucellosis.
Application Note: Rifampicin-Doxycycline Combination in Murine Brucellosis
Doxycycline, a tetracycline antibiotic, inhibits protein synthesis by binding to the 30S ribosomal subunit. In a mouse model of Brucella melitensis infection, the combination of rifampicin and doxycycline is evaluated for its ability to clear the bacteria from the reticuloendothelial system, primarily the spleen.
Quantitative Data Summary
Table 4: Efficacy of Rifampicin and Doxycycline in a Mouse Model of Brucella melitensis Infection
| Treatment Group (14 days) | Mean Viable Spleen Count (log₁₀ CFU) | Cure Rate (%) | Reference |
| Untreated Control | ~5.5 | 0 | [14] |
| Doxycycline (6 mg/kg/day) | ~4.0 | 0 | [14] |
| Rifampicin (6 mg/kg/day) | ~2.5 | >50 | [14] |
| Doxycycline + Rifampicin (6 mg/kg/day each) | ~2.5 | >50 | [14] |
| This study noted no demonstrable synergy between rifampicin and doxycycline in the mouse model, with the combination effect being similar to rifampicin alone.[14] However, other studies have shown that the combination is necessary to prevent relapse.[15] |
Experimental Protocol: Mouse Model of Brucellosis
This protocol is based on methodologies for experimental murine brucellosis.[14][16][17]
1. Animal Model:
- Species: Mouse (e.g., BALB/c).
2. Infection:
- Bacterial Strain: Brucella melitensis or Brucella abortus.
- Inoculum: Prepare a suspension of ~2 x 10⁴ to 4 x 10⁴ CFU.
- Infection Route: Intraperitoneal injection.
3. Antibiotic Therapy:
- Treatment Initiation: Begin treatment 7 days post-infection.
- Treatment Groups:
- Untreated control.
- Doxycycline monotherapy (e.g., 6 mg/kg/day, oral).
- Rifampin monotherapy (e.g., 3-6 mg/kg/day, oral).
- Doxycycline + Rifampin combination.
- Duration: Treat for 14 days.
4. Endpoint Analysis:
- CFU Enumeration:
- At the end of the treatment period, euthanize the mice.
- Aseptically remove the spleen.
- Weigh and homogenize the spleen.
- Plate serial dilutions on appropriate agar (e.g., Brucella agar).
- Incubate for 3-5 days.
- Count colonies to determine the splenic bacterial load.
- Cure Rate: The cure rate is typically defined as the percentage of animals with sterile spleens.
Visualizations
Rifampicin's Mechanism of Action and Resistance
Caption: Rifampicin inhibits bacterial transcription by binding to RNA polymerase. Mutations in the rpoB gene alter the binding site, conferring resistance.
Logical Workflow of Rifampicin Combination Therapy
Caption: Combination therapy with rifampicin prevents resistance and enhances bacterial killing, leading to better treatment outcomes compared to monotherapy.
Experimental Workflow for Animal Model Studies
Caption: A generalized workflow for conducting rifampicin combination therapy studies in animal models, from hypothesis to data analysis.
References
- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Rifampicin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of Rifampin against Staphylococcal Biofilm Infections In Vitro, in Animal Models, and in Orthopedic-Device-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with Linezolid or Vancomycin in Combination with Rifampin Is Effective in an Animal Model of Methicillin-Resistant Staphylococcus aureus Foreign Body Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin-Rifampin Combination Therapy Has Enhanced Efficacy against an Experimental Staphylococcus aureus Prosthetic Joint Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Treatment with linezolid or vancomycin in combination with rifampin is effective in an animal model of methicillin-resistant Staphylococcus aureus foreign body osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Tuberculosis with Rifamycin-containing Regimens in Immune-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of isoniazid and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of combinations of doxycycline and rifampicin in the therapy of experimental mouse brucellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concomitant Treatment with Doxycycline and Rifampicin in Balb/c Mice Infected with Brucella abortus 2308 Fails to Reduce Inflammation and Motor Disability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapy of experimental murine brucellosis with streptomycin alone and in combination with ciprofloxacin, doxycycline, and rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapy of experimental murine brucellosis with streptomycin alone and in combination with ciprofloxacin, doxycycline, and rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Efficacy Studies of Rifampicin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the efficacy of rifampicin. The protocols outlined below are primarily focused on murine models of bacterial infection, particularly tuberculosis and staphylococcal infections, which are common applications for this antibiotic.
Introduction
Rifampicin is a cornerstone antibiotic for the treatment of several bacterial infections, most notably tuberculosis.[1] It functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.[2][3][4] In vivo efficacy studies are crucial for determining optimal dosing regimens, evaluating new formulations, and understanding the drug's activity against persistent or resistant bacterial populations.[5][6][7]
Key Considerations for In Vivo Experimental Design
A successful in vivo study of rifampicin efficacy requires careful consideration of the animal model, bacterial strain, dosing regimen, and relevant endpoints.
-
Animal Model Selection: The choice of animal model is critical and depends on the pathogen and the specific research question.
-
Tuberculosis (Mycobacterium tuberculosis):
-
BALB/c mice: A commonly used inbred strain that develops a robust immune response to M. tuberculosis infection.[8][9]
-
C3HeB/FeJ mice: This strain develops caseous necrotic granulomas, which more closely resemble the pathology of human tuberculosis.[9][10]
-
Humanized HIS-NSG mice: These mice are engrafted with human immune cells and can develop human-like caseous necrotic granulomas, offering a more translational model.[10]
-
-
Staphylococcal Infections (Staphylococcus aureus):
-
-
Bacterial Strain: The virulence and susceptibility profile of the bacterial strain used for infection will significantly impact the study outcome. Well-characterized laboratory strains (e.g., M. tuberculosis H37Rv) or clinical isolates can be used.[5]
-
Infection Route and Inoculum Size: The route of infection should mimic the natural course of the disease. For tuberculosis, aerosol or intravenous infection is common.[5][14] For S. aureus skin infections, subcutaneous or topical application is used.[11][13] The inoculum size should be carefully determined to establish a consistent and measurable infection.
-
Rifampicin Dosing and Administration:
-
Dose: Rifampicin dosage can vary significantly. In mice, doses can range from 10 mg/kg to as high as 160 mg/kg.[5][15][16] Dose-ranging studies are often necessary to determine the optimal therapeutic dose.[9]
-
Route of Administration: Oral gavage is a common method for administering rifampicin in mice.[14]
-
Frequency and Duration: Treatment can be administered daily or intermittently for a specified duration, depending on the infection model and study objectives.[5]
-
Experimental Protocols
Murine Model of Tuberculosis Infection and Treatment
This protocol describes a common workflow for evaluating rifampicin efficacy in a mouse model of tuberculosis.
Workflow Diagram:
Caption: Workflow for in vivo rifampicin efficacy testing in a mouse model of tuberculosis.
Protocol:
-
Animal Acclimatization: Acclimatize 6-8 week old female BALB/c mice for one week under specific pathogen-free conditions.
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection.
-
Treatment Initiation: Two weeks post-infection, randomize mice into treatment groups (e.g., vehicle control, rifampicin 10 mg/kg, rifampicin 20 mg/kg).
-
Drug Administration: Administer rifampicin orally via gavage once daily, five days a week, for the duration of the study (e.g., 4-12 weeks).[5]
-
Monitoring: Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur).
-
Endpoint Analysis: At designated time points, euthanize mice and aseptically remove the lungs and spleen.
-
Bacterial Load Determination: Homogenize a portion of the organs for Colony Forming Unit (CFU) enumeration (see Protocol 3.3).
-
Histopathology: Fix a portion of the lungs in 10% neutral buffered formalin for histopathological analysis (see Protocol 3.4).
-
Pharmacokinetic Analysis: At specific times post-dosing, collect blood samples to determine plasma concentrations of rifampicin (see Protocol 3.5).
-
Murine Model of Staphylococcal Skin Infection and Treatment
This protocol details a model for assessing rifampicin's efficacy against a localized S. aureus skin infection.
Workflow Diagram:
Caption: Workflow for in vivo rifampicin efficacy testing in a murine skin infection model.
Protocol:
-
Animal Preparation: Anesthetize mice and shave a small area on their dorsum. Create a small, superficial wound.
-
Infection: Inoculate the wound with a suspension of S. aureus (e.g., MRSA strain).
-
Treatment: Begin treatment 24 hours post-infection. Administer rifampicin orally or topically according to the study design.
-
Monitoring: Measure the size of the skin lesion daily. Monitor the overall health of the animals.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the infected skin tissue.
-
Bacterial Load Determination: Homogenize the tissue for CFU enumeration (see Protocol 3.3).
-
Histopathology: Fix a portion of the tissue for histopathological analysis (see Protocol 3.4).
-
Protocol for Bacterial Load Determination (CFU Assay)
This protocol describes the enumeration of viable bacteria from tissue homogenates.[17][18][19]
-
Tissue Homogenization: Aseptically weigh the collected tissue (e.g., lung, spleen, or skin). Homogenize the tissue in a sterile saline solution (e.g., 1 mL of 0.9% NaCl) using a tissue grinder.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the tissue homogenate in sterile saline.
-
Plating: Plate 100 µL of appropriate dilutions onto selective agar plates (e.g., Middlebrook 7H11 agar for M. tuberculosis, Tryptic Soy Agar for S. aureus).
-
Incubation: Incubate the plates at 37°C. M. tuberculosis plates require 3-4 weeks of incubation, while S. aureus plates can be incubated for 24-48 hours.
-
Colony Counting: Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the number of CFU per gram of tissue using the following formula:
-
CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)
-
Protocol for Histopathological Analysis
Histopathology provides a qualitative assessment of the infection and treatment efficacy.
-
Tissue Fixation: Immediately fix the collected tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining:
-
Microscopic Examination: A qualified pathologist should examine the stained slides to assess the extent of inflammation, tissue damage, and bacterial presence.
Protocol for Pharmacokinetic (PK) Analysis
PK analysis is essential for understanding the absorption, distribution, metabolism, and excretion of rifampicin.[22][23][24]
-
Dosing: Administer a single dose of rifampicin to the mice.
-
Blood Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
-
Plasma Separation: Process the blood samples to separate the plasma.
-
Drug Concentration Analysis: Determine the concentration of rifampicin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
-
Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example of Bacterial Load Data Presentation
| Treatment Group | N | Mean Log10 CFU/gram Lung (± SD) | Mean Log10 CFU/gram Spleen (± SD) |
| Vehicle Control | 5 | 6.5 ± 0.4 | 4.2 ± 0.3 |
| Rifampicin 10 mg/kg | 5 | 4.1 ± 0.5 | 2.1 ± 0.2 |
| Rifampicin 20 mg/kg | 5 | 3.2 ± 0.3 | < LOD |
LOD: Limit of Detection
Table 2: Example of Pharmacokinetic Data Presentation
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | t1/2 (h) |
| 10 | 8.5 | 1.0 | 45.2 | 3.5 |
| 20 | 18.2 | 1.0 | 105.6 | 3.8 |
Rifampicin's Mechanism of Action
Rifampicin exerts its bactericidal effect by targeting the bacterial DNA-dependent RNA polymerase.
Signaling Pathway Diagram:
Caption: Mechanism of action of Rifampicin.
Rifampicin binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, which prevents the initiation of transcription.[2][3] This blockade of RNA synthesis leads to a cessation of protein production and ultimately results in bacterial cell death.[4] Its ability to penetrate host cells makes it effective against intracellular pathogens like M. tuberculosis and intracellular S. aureus.[12][25]
References
- 1. Evolution of rifampicin treatment for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 5. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 6. Optimal doses of rifampicin in the standard drug regimen to shorten tuberculosis treatment duration and reduce relapse by eradicating persistent bacteria. - SORA [openaccess.sgul.ac.uk]
- 7. Optimal doses of rifampicin in the standard drug regimen to shorten tuberculosis treatment duration and reduce relapse by eradicating persistent bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Humanized Mouse Model Mimicking Pathology of Human Tuberculosis for in vivo Evaluation of Drug Regimens [frontiersin.org]
- 11. Treatment of Staphylococcus aureus skin infection in vivo using rifampicin loaded lipid nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Treatment of Experimental Staphylococcal Infection with Rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics-Pharmacodynamics of Rifampin in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ProtocolsCFUCounts < Lab < TWiki [barricklab.org]
- 19. Colony-forming unit (CFU) – REVIVE [revive.gardp.org]
- 20. researchgate.net [researchgate.net]
- 21. Comparative pathology of experimental pulmonary tuberculosis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. A physiologically based pharmacokinetic model of rifampin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Physiologically Based Pharmacokinetic Model of Rifampin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Rifampicin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other serious bacterial infections[1][2]. Monitoring its concentration in patient plasma is crucial for ensuring therapeutic efficacy and minimizing toxicity, a practice known as Therapeutic Drug Monitoring (TDM). Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, specificity, and speed, allowing for accurate quantification even with small sample volumes[2][3][4]. This document provides a detailed protocol for the determination of rifampicin in human plasma using a fast and reliable LC-MS/MS method.
Principle This method involves a simple and rapid protein precipitation step to extract rifampicin and an internal standard (IS) from human plasma. The prepared sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is performed by comparing the peak area ratio of rifampicin to the internal standard against a calibration curve.
I. Experimental Protocol
1. Materials and Reagents
-
Analytes: Rifampicin (RIF) reference standard, Rifampicin-d8 (RIF-d8) internal standard (IS).[2][5][6]
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.[2][3]
-
Plasma: Blank human plasma with K2EDTA as an anticoagulant, stored at -80°C.[6][7]
-
Labware: 1.5 mL microcentrifuge tubes, autosampler vials, pipettes, and tips.
2. Equipment
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][5][8]
-
Analytical Column: Kinetex C18 column (50 × 2.1 mm, 2.6 μm) or equivalent.[2][5]
-
Centrifuge: A microcentrifuge capable of reaching >15,000 x g.[6]
-
Vortex Mixer: Standard laboratory vortex mixer.
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Prepare intermediate working solutions for calibration standards by serially diluting the Rifampicin stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare an IS working solution by diluting the IS stock solution with acetonitrile to a final concentration of 2.5 mg/L.[2]
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Rifampicin working solutions to achieve a concentration range of 5–40,000 µg/L.[2][5] A typical calibration curve may include concentrations of 25, 75, 250, 500, 2500, 5000, 8000, and 10,000 ng/mL.[6]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 75, 750, and 8000 µg/L).[2][6]
-
4. Sample Preparation (Protein Precipitation)
-
Allow all frozen plasma samples (including unknown samples, CS, and QCs) to thaw at room temperature.[3]
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.[2]
-
Add 300 µL of the ice-cold IS working solution (2.5 mg/L Rifampicin-d8 in acetonitrile) to each tube.[2]
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[2][9]
-
Carefully transfer the supernatant (approximately 300 µL) into autosampler vials for LC-MS/MS analysis.[1][9]
II. Data Presentation & Visualization
LC-MS/MS Instrumental Parameters The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| LC System | Agilent 1290 Infinity or equivalent[2][5] |
| Column | Kinetex C18 (50 × 2.1 mm, 2.6 μm)[2][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][5] |
| Mobile Phase B | Acetonitrile[2][5] |
| Gradient Elution | Gradient elution for rapid analysis |
| Flow Rate | 0.4 - 1.0 mL/min[1] |
| Injection Volume | 0.5 - 10 µL[1][6] |
| Column Temperature | 30°C[1] |
| Autosampler Temp. | 10°C[1] |
| Total Run Time | ~2.5 minutes[2][5][10] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent[2][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][9] |
| MRM Transition (RIF) | m/z 823.4 → 791.4 (Quantifier)[6][9] |
| MRM Transition (IS) | m/z 831.5 → 799.5 (Rifampicin-d8)[6] |
| Scan Time | 0.1 seconds per transition[9] |
| Source Temperature | 150°C[6] |
| Desolvation Temp. | 500°C[6] |
| Capillary Voltage | 500 V[6] |
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 40,000 µg/L[2][5] or 25 - 6400 ng/mL[9][11] |
| Correlation Coeff. (r²) | > 0.999[2] |
| LLOQ | 5 - 25 ng/mL[2][6] |
| Intra-day Precision | < 7%[9][11] |
| Inter-day Precision | < 8%[9][11] |
| Accuracy | Within 85-115% (80-120% for LLOQ)[7] |
| Recovery | > 92%[2][5] |
| Matrix Effect | No significant effect observed[2][5] |
Experimental Workflow
Caption: Workflow for Rifampicin quantification in plasma.
III. Results and Discussion
Using the described method, rifampicin and its internal standard are well-separated chromatographically with typical retention times of approximately 1.1 to 2.1 minutes, allowing for a very short total run time.[2][5][9] The use of a stable isotope-labeled internal standard like Rifampicin-d8 is highly recommended as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the assay.[2][5] The method is highly sensitive, with a lower limit of quantification (LLOQ) that is sufficient for pharmacokinetic studies and TDM.[2][6][8]
IV. Conclusion
The LC-MS/MS protocol detailed here provides a fast, simple, and robust method for the quantification of rifampicin in human plasma.[2][5] Requiring only a small plasma volume and a simple protein precipitation step, this high-throughput method is well-suited for routine clinical monitoring and pharmacokinetic research, enabling the analysis of a large number of samples efficiently and cost-effectively.[2][5]
References
- 1. ijper.org [ijper.org]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.lstmed.ac.uk [research.lstmed.ac.uk]
Application Notes and Protocols for Spectrophotometric Determination of Rifampicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin is a pivotal first-line antibiotic in the treatment of tuberculosis and other mycobacterial infections.[1][2] Accurate and reliable quantification of rifampicin in bulk drug, pharmaceutical formulations, and biological fluids is crucial for quality control, formulation development, and pharmacokinetic studies.[3][4] Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose.[1][5] These application notes provide detailed protocols for various spectrophotometric methods for the determination of rifampicin, validated according to ICH guidelines.[1][3]
Spectrophotometric Methods Overview
Several spectrophotometric methods have been developed for the quantification of rifampicin. These can be broadly categorized as:
-
Direct UV-Vis Spectrophotometry: This is the simplest method, based on the inherent chromophoric properties of the rifampicin molecule. The wavelength of maximum absorbance (λmax) varies depending on the solvent used.
-
Colorimetric Methods: These methods involve the reaction of rifampicin with a chromogenic agent to form a colored complex that can be measured in the visible region of the spectrum. This often enhances sensitivity and specificity.
-
Derivative Spectrophotometry: This technique is particularly useful for the simultaneous determination of rifampicin in the presence of other drugs by resolving overlapping spectra.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various spectrophotometric methods for rifampicin determination.
Table 1: Direct UV-Vis Spectrophotometric Methods
| Method | Solvent/Medium | λmax (nm) | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Method A | 0.1 M Hydrochloric Acid | 263 | 1.5 - 30 | 0.9995 |
| Method B | 0.1 M Orthophosphoric Acid | 259 | 1.5 - 30 | 0.9997 |
| Method C | Methanol | 337 | 5 - 13 | >0.999 |
| Method D | Phosphate Buffer (pH 7.4) | 474 | 10 - 50 | 0.9998 |
| Method E | Phosphate Buffer (pH 7.0) | 470 | 0.01 - 0.16 mmol/L | Not Specified |
Table 2: Colorimetric and Charge-Transfer Complexation Methods
| Method | Reagent | Solvent | λmax (nm) | Linear Range (µg/mL) |
| CT-DDQ | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile | 584 | 5 - 140 |
| CT-TCNQ | 7,7,7,8-Tetracyanoquinodimethane (TCNQ) | Acetonitrile | 761 (or 680) | 2 - 45 (or 5 - 120) |
| CT-p-chloranil | 2,3,5,6-Tetrachloro-1,4-benzoquinone (p-chloranil) | Acetonitrile | 560 | 15 - 200 |
| Chelate-Fe(III) | Iron (III) | Chloroform | 540 | 10 - 240 |
Table 3: Validation Parameters
| Method | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Method A (0.1 M HCl) | Not Specified | <2.1% | Not Specified | Not Specified |
| Method B (0.1 M H3PO4) | Not Specified | <2.1% | Not Specified | Not Specified |
| Method C (Methanol) | 98 - 100% | Low | Calculated | Calculated |
| Method D (Phosphate Buffer) | 99.14 - 101.35% | Not Specified | Not Specified | Not Specified |
| UV-Vis Colorimetric (Biological Matrices) | -11.62% to 14.88% (%RE) | 2.06% to 13.29% | ~0.25 - 0.49 | Not Specified |
| Ethyl Acetate Extraction | 96.7 - 101.1% | 1.09 - 2.99% | 0.83 | 2.52 |
Experimental Protocols
Protocol 1: Direct UV-Vis Spectrophotometry in Methanol
This protocol describes the determination of rifampicin in bulk and capsule formulations using methanol as the solvent.[1]
1. Materials and Reagents:
-
Rifampicin reference standard
-
Methanol (Analytical Reagent grade)
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Stock Solution (Stock I):
-
Accurately weigh 10 mg of rifampicin reference standard and transfer it to a 10 mL volumetric flask.[1]
-
Dissolve the standard in a small amount of methanol and then make up the volume to 10 mL with methanol to obtain a concentration of 1000 µg/mL.[1]
3. Preparation of Working Stock Solution (Stock II):
-
Pipette 1 mL of Stock I into a 10 mL volumetric flask.
-
Dilute to the mark with methanol to get a concentration of 100 µg/mL.[1]
4. Preparation of Calibration Standards:
-
From Stock II, prepare a series of calibration standards with concentrations ranging from 5 to 13 µg/mL by appropriate dilution with methanol.[1]
5. Wavelength Scanning (λmax Determination):
-
Take a 10 µg/mL solution of rifampicin in methanol.
-
Scan the solution from 200 to 800 nm using a UV-Vis spectrophotometer with methanol as a blank.[1]
-
Determine the wavelength of maximum absorbance (λmax), which should be approximately 337 nm.[1]
6. Measurement and Calibration Curve Construction:
-
Measure the absorbance of each calibration standard at 337 nm.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
7. Sample Preparation (Capsule Formulation):
-
Take the average weight of 10 capsules.
-
Accurately weigh a quantity of the capsule powder equivalent to 10 mg of rifampicin and transfer it to a 10 mL volumetric flask.[1]
-
Add about 7 mL of methanol, sonicate for 15 minutes, and then make up the volume to 10 mL with methanol.
-
Filter the solution.
-
Dilute the filtrate appropriately with methanol to obtain a final concentration within the calibration range (e.g., 10 µg/mL).[1]
8. Sample Analysis:
-
Measure the absorbance of the final sample solution at 337 nm.
-
Determine the concentration of rifampicin in the sample from the calibration curve.
Protocol 2: UV-Vis Spectrophotometry in Phosphate Buffer (pH 7.4)
This method is suitable for quantifying rifampicin in formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[5]
1. Materials and Reagents:
-
Rifampicin reference standard
-
Methanol
-
Phosphate Buffer (pH 7.4)
-
UV-Vis Spectrophotometer
2. Preparation of Rifampicin Stock Solution:
-
Accurately weigh 10.0 mg of rifampicin and transfer it to a 10.0 mL volumetric flask.
-
Dissolve and make up the volume with methanol to get a 1 mg/mL stock solution.[5]
3. Preparation of Calibration Standards:
-
Prepare a series of solutions with concentrations ranging from 10 to 50 µg/mL by diluting the stock solution with Phosphate Buffer pH 7.4.[5]
4. Wavelength Determination:
-
Scan a 30 µg/mL solution of rifampicin in Phosphate Buffer pH 7.4 from 200-600 nm to determine the λmax, which is reported to be 474 nm.[5]
5. Measurement and Analysis:
-
Measure the absorbance of the standards and the sample at 474 nm.
-
Construct a calibration curve and determine the concentration of the unknown sample.
Protocol 3: Colorimetric Method using Iron (III)
This method is based on the formation of a violet-colored complex between rifampicin and iron (III), which is then extracted into chloroform for measurement.[4]
1. Materials and Reagents:
-
Rifampicin reference standard
-
Iron (III) solution
-
Chloroform
-
Separating funnels
-
Visible Spectrophotometer
2. Reaction and Extraction:
-
To a series of separating funnels, add aliquots of a standard rifampicin solution.
-
Add the Iron (III) solution to each funnel. A violet complex will form.
-
Extract the complex into a known volume of chloroform.
3. Measurement:
-
Measure the absorbance of the chloroform layer at 540 nm against a reagent blank.[4]
4. Calibration:
-
The method is linear over a concentration range of 10-240 µg/mL.[4] Construct a calibration curve by plotting absorbance versus concentration.
Visualizations
Experimental Workflow for Direct UV-Vis Spectrophotometry
Caption: Workflow for rifampicin quantification by direct UV-Vis spectrophotometry.
Logical Relationship of Spectrophotometric Methods
Caption: Classification of spectrophotometric methods for rifampicin analysis.
References
- 1. ajpamc.com [ajpamc.com]
- 2. docsdrive.com [docsdrive.com]
- 3. Validation of UV-Vis spectrophotometric colorimetric methods for Rifampicin quantification in PBS & biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric determination of rifampicin through chelate formation and charge transfer complexation in pharmaceutical preparation and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Application of Rifampicin in Studies of Non-Tuberculous Mycobacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rifampicin in the research of non-tuberculous mycobacteria (NTM). This document includes detailed experimental protocols for susceptibility testing and advanced in vitro models, quantitative data on rifampicin's efficacy, and a summary of its mechanism of action and resistance pathways.
Introduction
Rifampicin, a key antibiotic in the rifamycin class, is a cornerstone in the treatment of mycobacterial infections, including those caused by NTM. It functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking transcription and leading to cell death.[1][2] While it is a critical component of multi-drug regimens for infections like those caused by Mycobacterium kansasii, its role in treating Mycobacterium avium complex (MAC) disease is currently debated due to issues of drug interactions and limited bactericidal activity.[3][4] In NTM research, rifampicin is extensively studied for its efficacy, the development of resistance, and its synergistic effects in combination therapies.
Mechanism of Action and Resistance
Rifampicin's primary target is the β-subunit of the bacterial RNA polymerase (RNAP), encoded by the rpoB gene.[5][6] By binding to a specific pocket in the β-subunit, rifampicin physically obstructs the path of the elongating RNA transcript, halting RNA synthesis.[6]
Resistance to rifampicin in NTM, as in Mycobacterium tuberculosis, predominantly arises from mutations within the rifampicin resistance-determining region (RRDR) of the rpoB gene.[3] These mutations alter the structure of the rifampicin binding site, reducing the drug's affinity for the enzyme. In some NTM species, such as M. smegmatis and M. abscessus, another mechanism of innate resistance involves the ADP-ribosyltransferase (Arr), which enzymatically inactivates rifampicin.[3]
Data Presentation: Efficacy and Susceptibility of Rifampicin Against NTM
The in vitro activity of rifampicin against various NTM species is summarized below. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a drug's efficacy.
| NTM Species | Rifampicin MIC₅₀ (µg/mL) | Rifampicin MIC₉₀ (µg/mL) | Rifampicin MIC Range (µg/mL) | Notes |
| Mycobacterium kansasii | 0.5 | 4 | 0.125 - 4 | Generally susceptible.[7] |
| Mycobacterium avium complex (MAC) | 1 - 2 | >4 | ≤0.062 - >8 | High level of resistance is common.[8] |
| Mycobacterium intracellulare | 1 | >4 | Not specified | |
| Mycobacterium chimaera | 2 | >4 | Not specified | |
| Mycobacterium abscessus | >8 | >8 | 16 - >64 | Generally resistant. |
| Mycobacterium fortuitum | >64 | >64 | 3.13 - >100 | Generally resistant.[9] |
| Mycobacterium marinum | Not specified | Not specified | Not specified | Susceptibility testing not routinely recommended.[10] |
| Mycobacterium xenopi | Not specified | Not specified | Not specified | In vitro activity is poor.[2] |
Table 1: Rifampicin MIC Distribution for Common NTM Species.
The efficacy of rifampicin is often enhanced when used in combination with other drugs. The following table summarizes the treatment success rates of rifampicin-containing regimens.
| NTM Infection | Regimen | Treatment Success Rate (%) | Reference |
| M. kansasii Pulmonary Disease | Rifampicin + Isoniazid + Ethambutol | 73% (Sputum Culture Conversion) | [7] |
| MAC Pulmonary Disease | Rifampicin-based | 67.5% | [11] |
| MAC Pulmonary Disease | Rifabutin-based | 54.7% | [11] |
Table 2: Efficacy of Rifampicin-Containing Regimens in NTM Disease.
Experimental Protocols
Protocol 1: Broth Microdilution for Rifampicin Susceptibility Testing of NTM
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M24-A2.[10][11]
1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 5% OADC (oleic acid-albumin-dextrose-catalase) for slowly growing NTM.
-
Rifampicin stock solution (e.g., 1280 µg/mL in DMSO)
-
NTM isolate in pure culture (liquid or solid media)
-
Sterile saline or water with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (30°C for M. marinum, 35-37°C for most other NTM)
2. Inoculum Preparation:
-
From a pure culture of the NTM isolate, prepare a cell suspension in sterile saline or water with Tween 80.
-
Vortex the suspension thoroughly to break up clumps. For clumpy organisms, allow large particles to settle.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using a spectrophotometer or nephelometer. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL.
3. Plate Preparation:
-
Prepare serial twofold dilutions of the rifampicin stock solution in CAMHB in the wells of the 96-well plate to achieve final concentrations typically ranging from 0.06 to 64 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at the appropriate temperature. Incubation times vary by species:
-
Rapidly growing mycobacteria (e.g., M. fortuitum, M. abscessus): 3-5 days
-
Slowly growing mycobacteria (e.g., MAC, M. kansasii): 7-14 days
-
5. Reading and Interpretation:
-
The MIC is the lowest concentration of rifampicin that completely inhibits visible growth.
-
Compare the MIC value to the CLSI-established breakpoints to determine if the isolate is susceptible, intermediate, or resistant. For M. kansasii, a rifampin MIC of >1 µg/ml is considered resistant.[12]
Protocol 2: Hollow-Fiber Infection Model (HFIM) for Evaluating Rifampicin Pharmacodynamics
The HFIM is a dynamic in vitro system that simulates human pharmacokinetics, allowing for the study of drug efficacy and resistance development over time.[13]
1. Materials:
-
Hollow-fiber cartridge (e.g., FiberCell Systems)
-
Peristaltic pump
-
Central reservoir for media
-
Syringe pump for drug administration
-
Culture medium (e.g., Middlebrook 7H9 broth with supplements)
-
NTM inoculum
-
Rifampicin solution
2. System Setup:
-
Set up the HFIM circuit according to the manufacturer's instructions. This typically involves connecting the hollow-fiber cartridge to a central media reservoir via a peristaltic pump.
-
Prime the system with sterile culture medium.
-
Inoculate the extracapillary space of the hollow-fiber cartridge with a known concentration of the NTM.
3. Simulating Human Pharmacokinetics:
-
Use a syringe pump to administer rifampicin into the central reservoir to mimic the absorption phase (Cmax) of the drug in humans.
-
The peristaltic pump continuously circulates fresh medium through the intracapillary space of the cartridge, diluting the drug in the central reservoir and simulating the elimination phase (half-life). The flow rate is adjusted to achieve the desired half-life of rifampicin.
4. Sampling and Analysis:
-
At predetermined time points (e.g., days 0, 1, 3, 7, 14, 21), collect samples from the extracapillary space.[4]
-
Perform serial dilutions of the samples and plate on appropriate agar media to determine the total bacterial count (CFU/mL).
-
To assess the emergence of resistance, plate samples on agar containing a known concentration of rifampicin.
-
Drug concentrations in the central reservoir can also be measured to confirm that the desired pharmacokinetic profile is being achieved.
5. Data Analysis:
-
Plot the change in bacterial density (log₁₀ CFU/mL) over time for both the total population and the resistant subpopulation.
-
This data can be used to model the bactericidal or bacteriostatic activity of rifampicin and the rate of resistance emergence.
Visualizations
References
- 1. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Nontuberculous Mycobacterial Pulmonary Disease: An Official ATS/ERS/ESCMID/IDSA Clinical Practice Guideline [idsociety.org]
- 3. Drug Resistance in Nontuberculous Mycobacteria: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of rifampicin within the treatment of Mycobacterium avium pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug susceptibiity testing of nontuberculous mycobacteria by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Synergistic activity of rifampicin and ethambutol against slow-growing nontuberculous mycobacteria is currently of questionable clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fibercellsystems.com [fibercellsystems.com]
Troubleshooting & Optimization
Technical Support Center: Rifampicin Aqueous Solution Stability
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for handling rifampicin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of rifampicin in aqueous and organic solvents?
Rifampicin is sparingly soluble in water, and its solubility is pH-dependent.[1][2] It is freely soluble in organic solvents like chloroform, dimethyl sulfoxide (DMSO), and methanol.[1][3] For aqueous applications, it is often recommended to first create a stock solution in a suitable organic solvent like DMSO or methanol and then dilute it into the aqueous buffer of choice.[3]
Q2: My rifampicin solution changed color from red-orange to yellow-brown. What happened?
This color change is a common indicator of rifampicin degradation. Rifampicin is an orange-brown to red-brown powder, and its aqueous solutions should reflect this color. Degradation can be caused by several factors, including improper pH, oxidation, or exposure to light.[4] In acidic conditions, rifampicin can hydrolyze to 3-formyl-rifamycin SV, while in alkaline conditions, it can oxidize to rifampicin-quinone.[4][5][6]
Q3: What is the optimal pH for maintaining rifampicin stability in an aqueous solution?
The stability of rifampicin is highly pH-dependent. It rapidly decomposes in strongly acidic or alkaline conditions.[7] While some studies report maximum stability around pH 4.0-5.0, others have found the optimal range to be between pH 6.0 and 7.0.[8][9] It is highly unstable in 0.1 N HCl, where significant degradation can occur in under an hour.[10] For general laboratory use, maintaining a near-neutral pH is a safe practice.
Q4: Are there specific buffers I should avoid when working with rifampicin?
Yes, the choice of buffer can significantly impact rifampicin's stability. Phosphate buffers have been shown to accelerate its degradation.[8] Acetate and chloroacetate buffers also have an adverse effect on its stability.[7] Buffers like borate or formate are generally considered more suitable alternatives.[7][8]
Q5: How can I prevent the degradation of my rifampicin solution?
To enhance stability, consider the following:
-
Control pH: Maintain the pH of the solution within the stable range (ideally 6.0-7.0).[8]
-
Use Appropriate Buffers: Avoid phosphate buffers; opt for borate or formate buffers instead.[7][8]
-
Add an Antioxidant: The addition of a reducing agent like ascorbic acid (or sodium ascorbate) can effectively prevent oxidative degradation, particularly in neutral buffers.[10] A concentration of 0.02% w/v ascorbic acid has been shown to stabilize rifampicin in pH 7.4 phosphate buffer for over 24 hours.[10]
-
Protect from Light: Store solutions in amber or light-blocking containers, as rifampicin is light-sensitive.[1]
-
Store Properly: For short-term use, refrigerated storage is recommended. Aqueous solutions should ideally be prepared fresh and not stored for more than a day.[3] For longer-term storage, stock solutions in organic solvents like methanol or DMSO should be kept at -20°C.[11]
Q6: Does the concentration of rifampicin in the solution affect its stability?
Yes, studies have shown that rifampicin degradation is more pronounced in solutions with lower concentrations (e.g., 25 µg/mL) compared to those with higher concentrations (e.g., 1000 µg/mL).[7][9]
Q7: Can other drugs affect the stability of rifampicin in a combined solution?
Yes, most notably, the presence of isoniazid (INH) significantly accelerates the degradation of rifampicin, especially in acidic environments similar to gastric fluid.[5][12][13] This interaction leads to the formation of 3-formyl rifamycin SV.[5]
Troubleshooting Guide
If you are experiencing issues with your rifampicin solution, such as discoloration, precipitation, or loss of activity, follow this guide to identify and resolve the problem.
Data Summary Tables
Table 1: Solubility of Rifampicin in Various Solvents
| Solvent | pH | Temperature | Solubility | Reference |
| Water | 4.3 | 25°C | ~1.3 mg/mL | |
| Water | 7.3 | 25°C | ~2.5 mg/mL | |
| Methanol | - | 25°C | ~16 mg/mL | |
| DMSO | - | - | ~25-100 mg/mL | |
| Chloroform | - | 25°C | ~349 mg/mL | |
| Ethanol (95%) | - | - | ~10 mg/mL | |
| 0.1 N HCl | ~1.0 | 37°C | ~200 mg/mL | |
| Phosphate Buffer | 7.4 | 37°C | ~9.9 mg/mL |
Table 2: Effect of pH on Rifampicin Stability in Aqueous Solutions
| pH Range | Stability Assessment | Key Findings | Reference |
| Highly Acidic (e.g., pH < 3) | Unstable | Rapid degradation; hydrolysis to 3-formyl-rifamycin SV. Degradation is accelerated in the presence of isoniazid. | [4][5][7][9] |
| pH 4.0 - 5.0 | Relatively Stable | Considered the range of maximum stability in some studies, suitable for liquid formulations. | [7][9] |
| pH 6.0 - 7.0 | Stable | Reported as the most stable pH range in other studies. | [8] |
| Alkaline (e.g., pH > 8) | Unstable | Decomposes rapidly; subject to oxidation and deacetylation. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Rifampicin Stock Solution (50 mg/mL in Methanol)
Materials:
-
Rifampicin powder
-
100% Methanol (HPLC grade)
-
Amber glass vial or vial wrapped in aluminum foil
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weigh 0.5 g of rifampicin powder accurately and transfer it to the amber glass vial.[11]
-
Add 10 mL of 100% methanol to the vial.[11]
-
Cap the vial securely and vortex until the rifampicin is completely dissolved. The solution should be a clear, deep red-orange.
-
Storage: Store the stock solution at -20°C. It can be kept for up to one year.[11]
-
Note: Rifampicin may precipitate out of solution upon freezing. Before use, warm the vial to room temperature and vortex to ensure it is fully redissolved.[11]
Protocol 2: Preparation of a Stabilized Aqueous Working Solution
Materials:
-
Rifampicin stock solution (from Protocol 1)
-
Borate buffer (or Formate buffer), pH adjusted to 7.0
-
Ascorbic acid
-
Sterile, light-blocking volumetric flasks and tubes
Procedure:
-
Prepare the desired volume of borate buffer.
-
Add ascorbic acid to the buffer to a final concentration of 0.02% w/v (e.g., 20 mg of ascorbic acid per 100 mL of buffer) and mix until dissolved. This will act as an antioxidant.[10]
-
Calculate the volume of the rifampicin stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
Add the calculated volume of the rifampicin stock solution to the buffer containing ascorbic acid.
-
Mix thoroughly. The solution is now ready for experimental use.
-
Best Practice: Prepare this working solution fresh on the day of the experiment. Do not store for more than 24 hours, even when refrigerated.[3]
Protocol 3: Stability Assessment of Rifampicin using HPLC
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized based on the available equipment and the specific degradation products being monitored.
Objective: To quantify the concentration of rifampicin and its major degradation products over time.
Methodology:
-
Sample Preparation: Prepare the rifampicin aqueous solution as described in Protocol 2. Aliquot the solution into multiple light-protected vials. Store them under the desired test conditions (e.g., 25°C, 37°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), take one vial, and if necessary, dilute the sample with the mobile phase to fall within the standard curve's concentration range.
-
HPLC System:
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250mm, 5 µm).[14][15]
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer and an organic solvent. For example, a gradient of Buffer A (e.g., 5mM ammonium acetate with 0.1% formic acid in water) and Buffer B (e.g., acetonitrile with 0.1% formic acid).[4][16]
-
Flow Rate: Typically around 1.0 mL/min.[16]
-
Detection: UV detection at wavelengths such as 237 nm, 254 nm, or 334 nm is effective for detecting rifampicin and its degradation products.[4][14]
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Create a standard curve using known concentrations of a rifampicin reference standard.
-
Identify and quantify the peak corresponding to rifampicin (and degradation products, if standards are available) by comparing retention times and peak areas to the standards.
-
Plot the concentration of rifampicin versus time to determine the degradation rate.
-
References
- 1. Rifampicin | 13292-46-1 [chemicalbook.com]
- 2. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo-Enzymatic Degradation of Rifampicin - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. How to make a 50 mg/ml Rifampicin Stock Solution [protocols.io]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rifampicin in Anti-Biofilm Assays
Welcome to the technical support center for optimizing rifampicin concentration in in vitro anti-biofilm assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for rifampicin in an anti-biofilm assay?
A1: The optimal concentration of rifampicin is highly dependent on the bacterial species, the strain, and whether the goal is to prevent biofilm formation or eradicate an established biofilm. For eradicating mature biofilms, concentrations can be significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic cells, ranging from 64 to 32,000 times the MIC.[1] It is crucial to determine the Minimum Biofilm Eradication Concentration (MBEC) for your specific experimental conditions.
Q2: I'm observing an increase in biofilm formation at low concentrations of rifampicin. Is this a normal phenomenon?
A2: Yes, this paradoxical effect is a known phenomenon. Sub-inhibitory concentrations (sub-MICs) of rifampicin have been shown to induce or strongly stimulate biofilm formation in some bacteria, notably Staphylococcus aureus.[2][3][4] This is a critical consideration when determining the appropriate concentration range for your experiments, as concentrations below the MIC could lead to misleading results.
Q3: Why are my results inconsistent between replicate wells in a crystal violet assay?
A3: Inconsistent results in crystal violet assays are a common issue. Several factors can contribute to this variability:
-
Inadequate washing: Residual planktonic cells or unbound crystal violet can lead to artificially high readings. Ensure a gentle but thorough washing technique.[5]
-
Uneven biofilm formation: Variations in the initial attachment of bacteria can lead to differences in biofilm density across the plate. Ensure your bacterial culture is well-mixed before plating.[5]
-
Pipetting errors: Inaccurate pipetting of bacteria, media, or staining reagents can introduce significant variability. Using multichannel pipettes can improve consistency.[5]
Q4: Is rifampicin effective as a standalone agent against bacterial biofilms?
A4: While rifampicin has good penetration into biofilms, its use as a monotherapy is generally not recommended due to the rapid development of resistance.[6] It is often used in combination with other antibiotics to enhance its efficacy and mitigate the risk of resistance.[1][7]
Q5: What is the primary mechanism of rifampicin's anti-biofilm activity?
A5: Rifampicin's bactericidal effect, both on planktonic cells and within biofilms, is due to the inhibition of the bacterial RNA polymerase, which is essential for RNA synthesis.[7][8]
Troubleshooting Guides
Issue 1: High Variability in Minimum Biofilm Eradication Concentration (MBEC) Assays
Problem: You are observing significant well-to-well and experiment-to-experiment variability in your MBEC results for rifampicin.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Biofilm Formation: The initial biofilm density varies between wells. | Standardize your inoculum preparation by ensuring the bacterial culture is in the mid-logarithmic growth phase and the cell density is consistent. Ensure thorough mixing of the bacterial suspension before dispensing into the plate. |
| Metabolic Heterogeneity within the Biofilm: Mature biofilms have diverse microenvironments with varying metabolic activity, affecting antibiotic susceptibility. | Standardize the biofilm growth time before antibiotic exposure. Be aware that older, more mature biofilms are generally more resistant.[9] |
| Pipetting Inaccuracies: Small errors in dispensing the antibiotic dilutions or bacterial culture. | Use calibrated pipettes and consider using a multichannel pipette for adding reagents to the plate to ensure consistency. |
| Incomplete Neutralization of Antibiotic: Residual rifampicin carried over into the recovery medium can inhibit the growth of surviving bacteria, leading to an overestimation of its efficacy. | If applicable to your protocol, ensure the neutralization step is effective. This may involve washing the pegs/beads thoroughly or using a specific neutralizer. |
Issue 2: Discrepancy Between Crystal Violet and Viability Assays (e.g., XTT, resazurin)
Problem: The crystal violet assay shows a significant reduction in biofilm biomass with rifampicin treatment, but a metabolic/viability assay indicates a large population of surviving bacteria.
Possible Causes and Solutions:
| Cause | Solution |
| Crystal Violet Stains Non-living Biomass: Crystal violet stains the entire biofilm matrix, including dead cells and extracellular polymeric substances (EPS). A reduction in biomass does not always correlate with cell death.[10] | Complement your crystal violet assay with a viability assay (e.g., XTT, resazurin, or colony-forming unit counting) to get a more accurate assessment of rifampicin's bactericidal activity against the biofilm. |
| Rifampicin Affects Matrix Production: Rifampicin might be inhibiting the production of the biofilm matrix without killing the embedded bacteria. | This highlights the importance of using multiple assays to understand the complete anti-biofilm effect of the compound being tested. |
Quantitative Data Summary
Table 1: Effect of Sub-Inhibitory Concentrations of Rifampicin on S. aureus Biofilm Formation
| Strain Type | Rifampicin Concentration | Observation | Reference |
| Non-clinical S. aureus | MIC/2 and MIC/4 | 890% to 1580% increase in biofilm formation (OD595). | [2] |
| Clinical S. aureus | MIC/2 and MIC/4 | 420% to 1030% increase in biofilm formation (OD595). | [2] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Rifampicin against Mature S. aureus Biofilms
| Condition | Rifampicin Concentration | Result | Reference |
| Mature MRSA Biofilm | 64 to 32,000-fold higher than MIC | Required for eradication. | [1] |
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Assay
This protocol is for quantifying biofilm formation in a 96-well microtiter plate.
-
Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture 1:100 in fresh medium.[11]
-
Biofilm Formation:
-
Dispense 100 µL of the diluted bacterial suspension into the wells of a 96-well flat-bottom microtiter plate.
-
Include negative control wells containing sterile medium only.
-
To test the effect of rifampicin on biofilm formation, add various concentrations of the antibiotic to the wells along with the bacterial suspension.
-
Cover the plate and incubate at 37°C for 24-48 hours without shaking.[5][12]
-
-
Washing:
-
Staining:
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS or water.[5]
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[6][11]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom microtiter plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a plate reader.[11]
-
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is for determining the concentration of rifampicin required to kill bacteria in a pre-formed biofilm.
-
Biofilm Formation:
-
Grow biofilms in a 96-well plate as described in the Crystal Violet Biofilm Assay protocol (steps 1 and 2) for 24-48 hours.
-
-
Antibiotic Challenge:
-
After the incubation period, remove the planktonic cells by gently washing the wells with PBS.
-
Prepare serial dilutions of rifampicin in fresh growth medium.
-
Add 100 µL of each antibiotic dilution to the wells containing the pre-formed biofilms. Include a growth control well with no antibiotic.
-
Incubate the plate for a further 24 hours at 37°C.[14]
-
-
Viability Assessment:
-
After the antibiotic challenge, wash the wells again with PBS to remove the antibiotic and dead cells.
-
Determine the viability of the remaining bacteria using a suitable method:
-
Colony-Forming Unit (CFU) Counting: Add fresh medium to each well, scrape the biofilm to resuspend the cells, perform serial dilutions, and plate on agar plates to count viable colonies.
-
Metabolic Assays (e.g., XTT, Resazurin): Add the metabolic dye to the wells and measure the colorimetric or fluorometric signal according to the manufacturer's instructions.
-
-
-
MBEC Determination: The MBEC is the lowest concentration of rifampicin that results in a significant reduction in viable cells compared to the growth control.[14]
Visualizations
Caption: Workflow for the Crystal Violet Biofilm Assay.
Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.
Caption: A logical guide for troubleshooting common issues in anti-biofilm assays.
References
- 1. scielo.br [scielo.br]
- 2. Sub-Inhibitory Concentrations of Rifampicin Strongly Stimulated Biofilm Production in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sub-Inhibitory Concentrations of Rifampicin Strongly Stimulated Biofilm Production in S. aureus [openmicrobiologyjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sub-Inhibitory Concentrations of Rifampicin Strongly Stimulated Biofilm Production in S. aureus [openmicrobiologyjournal.com]
- 7. Role of Rifampin against Staphylococcal Biofilm Infections In Vitro, in Animal Models, and in Orthopedic-Device-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibiotics with antibiofilm activity – rifampicin and beyond [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Rifampicin Resistance in M. tuberculosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming rifampicin resistance in laboratory strains of Mycobacterium tuberculosis (M. tuberculosis).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of rifampicin resistance in M. tuberculosis?
A1: Rifampicin resistance in M. tuberculosis predominantly arises from genetic mutations in the rpoB gene, which encodes the β-subunit of the DNA-dependent RNA polymerase.[1][2][3][4] Over 95% of rifampicin-resistant strains have mutations within an 81-base-pair region of this gene, known as the rifampicin resistance-determining region (RRDR).[2][3][4] Mutations in codons 516, 526, and 531 are the most common.[2][3][4] A secondary mechanism involves the overexpression of efflux pumps, which actively transport rifampicin out of the bacterial cell.[2][4] This can occur with or without mutations in the rpoB gene.[2][4]
Q2: How can rifampicin resistance be detected in laboratory strains?
A2: Rifampicin resistance is detectable through both phenotypic and genotypic methods.
-
Phenotypic Methods: These involve culturing the bacteria in the presence of rifampicin to determine the minimum inhibitory concentration (MIC). Methods like the resazurin microtiter assay can be used to assess cell viability.[5][6]
-
Genotypic Methods: These are generally faster and involve the detection of mutations in the rpoB gene.[2] Commonly used techniques include:
-
Xpert MTB/RIF: An automated real-time PCR-based test that simultaneously detects M. tuberculosis and resistance to rifampicin.[7][8]
-
Line Probe Assays (LPAs): These use reverse hybridization to detect common mutations in the RRDR.[2][9]
-
DNA Sequencing: This provides a definitive identification of specific mutations within the rpoB gene.[2][10]
-
Q3: What are some promising strategies to overcome rifampicin resistance?
A3: Several strategies are being explored to combat rifampicin resistance:
-
Efflux Pump Inhibitors (EPIs): Compounds that block the activity of efflux pumps can restore rifampicin susceptibility. Verapamil, a calcium channel blocker, and thioridazine, an antipsychotic, have been shown to inhibit efflux pumps in M. tuberculosis.[11][12][13][14]
-
Combination Therapy with β-lactams: Combining rifampicin with a β-lactam antibiotic and a β-lactamase inhibitor (like clavulanate) has demonstrated synergistic effects against multidrug-resistant M. tuberculosis (MDR-TB) in vitro.[5][6][15][16]
-
Drug Repurposing: Existing drugs approved for other indications are being investigated. Thioridazine, for instance, not only acts as an EPI but also shows direct bactericidal activity against M. tuberculosis.[14][17][18]
-
Novel Drug Combinations: Research is ongoing to identify new compounds that work synergistically with rifampicin. For example, the compound AAP-SO₂ has been shown to enhance the efficacy of rifampicin.[19]
Troubleshooting Guides
Issue 1: My novel compound does not show synergy with rifampicin against a resistant M. tuberculosis strain in a checkerboard assay.
-
Possible Cause 1: Inappropriate concentration range.
-
Troubleshooting Step: Ensure that the concentration ranges tested for both your compound and rifampicin bracket the respective MIC values for the resistant strain. The concentrations should be serially diluted above and below the MIC.
-
-
Possible Cause 2: The resistance mechanism is not targetable by your compound.
-
Troubleshooting Step: Determine the mechanism of rifampicin resistance in your strain. If it is a specific rpoB mutation that alters the drug binding site, an efflux pump inhibitor may not be effective. Sequence the rpoB gene to identify the mutation. If the mechanism is unknown, consider performing an ethidium bromide accumulation assay to assess if efflux pump activity is a contributing factor.
-
-
Possible Cause 3: The compound is unstable or inactive under assay conditions.
-
Troubleshooting Step: Verify the stability of your compound in the culture medium over the duration of the experiment. Also, confirm the biological activity of your compound stock.
-
Issue 2: I am not observing increased rifampicin susceptibility after adding an efflux pump inhibitor (EPI) like verapamil.
-
Possible Cause 1: The M. tuberculosis strain does not rely on efflux pumps for its rifampicin resistance.
-
Possible Cause 2: The concentration of the EPI is suboptimal.
-
Troubleshooting Step: The concentration of the EPI is crucial. For verapamil, concentrations that are sub-inhibitory for mycobacterial growth should be used. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your specific strain.
-
-
Possible Cause 3: The specific efflux pump responsible for rifampicin efflux in your strain is not inhibited by the chosen EPI.
-
Troubleshooting Step: M. tuberculosis has multiple efflux pumps.[2][13] If possible, use quantitative real-time PCR (qRT-PCR) to assess the expression levels of known efflux pump genes (e.g., Rv1258c, drrA, drrB) in your strain in the presence and absence of rifampicin to identify which pumps are overexpressed. This may guide the selection of a more appropriate EPI.
-
Data Presentation
Table 1: In Vitro Synergy of Rifampicin with Adjuvant Compounds against Resistant M. tuberculosis
| Adjuvant Compound | M. tuberculosis Strain(s) | Rifampicin MIC (µg/mL) Alone | Rifampicin MIC (µg/mL) with Adjuvant | Fold Reduction in MIC | Fractional Inhibitory Concentration Index (FICI) | Reference(s) |
| Verapamil | RIF-resistant clinical isolates | >32 | 4 - 16 | 2 to >8 | Not specified | [11][12] |
| Thioridazine | MDR-TB clinical isolates | >256 | 8 - 64 | 4 to >32 | <0.5 (Synergy) | [14][18] |
| Tebipenem-Clavulanate | MDR-TB clinical isolates | >64 | 0.5 - 4 | 16 to >128 | <0.5 (Synergy) | [5][6] |
| Cephradine-Clavulanate | MDR-TB clinical isolates | >64 | 1 - 8 | 8 to >64 | <0.5 (Synergy) | [5][6] |
Note: FICI ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.
Experimental Protocols
1. Checkerboard Assay for Synergy Testing
This protocol is used to determine the synergistic effect of two compounds (e.g., rifampicin and a novel compound or EPI).
-
Materials: 96-well microplates, M. tuberculosis culture, appropriate culture medium (e.g., Middlebrook 7H9), rifampicin, test compound, resazurin solution.
-
Methodology:
-
Prepare serial dilutions of rifampicin horizontally and the test compound vertically in a 96-well plate.
-
Inoculate each well with a standardized suspension of the rifampicin-resistant M. tuberculosis strain.
-
Include controls for each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 5-7 days.
-
Add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of the drug that prevents this color change.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
2. Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay measures the activity of efflux pumps by quantifying the accumulation of the fluorescent substrate ethidium bromide.
-
Materials: Fluorometer, black 96-well plates, M. tuberculosis culture, wash buffer (e.g., PBS with 0.05% Tween 80), ethidium bromide, EPI (e.g., verapamil).
-
Methodology:
-
Grow M. tuberculosis to mid-log phase, then wash and resuspend the cells in wash buffer.
-
Aliquot the cell suspension into the wells of a black 96-well plate.
-
Add the EPI to the test wells and an equivalent volume of buffer to the control wells.
-
Add ethidium bromide to all wells at a final concentration that gives a low basal fluorescence.
-
Immediately measure the fluorescence over time at the appropriate excitation and emission wavelengths.
-
Increased fluorescence in the presence of the EPI compared to the control indicates inhibition of efflux and accumulation of EtBr.
-
Visualizations
Caption: Mechanisms of rifampicin resistance in M. tuberculosis.
Caption: Troubleshooting workflow for failed synergy experiments.
References
- 1. Frontiers | Uncovering the Resistance Mechanism of Mycobacterium tuberculosis to Rifampicin Due to RNA Polymerase H451D/Y/R Mutations From Computational Perspective [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-lactam combination treatment overcomes rifampicin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel diagnostic test for the detection of Mycobacterium tuberculosis and its resistance to rifampicin, isoniazid, and fluoroquinolones directly in sputum samples [frontiersin.org]
- 8. Rapid Molecular Detection of Tuberculosis and Rifampin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of rifampicin resistance in Mycobacterium tuberculosis isolates from diverse countries by a commercial line probe assay as an initial indicator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Modulatory effects of verapamil in rifampicin activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The Antipsychotic Thioridazine Shows Promising Therapeutic Activity in a Mouse Model of Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beta-lactam combination treatment overcomes rifampicin resistance in Mycobacterium tuberculosis | springermedizin.de [springermedizin.de]
- 16. Beta-lactam combination treatment overcomes rifampicin resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Thioridazine: A Non-Antibiotic Drug Highly Effective, in Combination with First Line Anti-Tuberculosis Drugs, against Any Form of Antibiotic Resistance of Mycobacterium tuberculosis Due to Its Multi-Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miragenews.com [miragenews.com]
Technical Support Center: Rifampicin and Rifampicin Quinone in Experimental Settings
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental implications of rifampicin degradation into its major oxidation product, rifampicin quinone.
Frequently Asked Questions (FAQs)
Q1: My rifampicin solution changed color. What does this mean?
A change in the color of your rifampicin solution, typically from a reddish-orange to a more purplish hue, is a visual indicator of the oxidation of rifampicin to rifampicin quinone.[1] This degradation can significantly impact your experimental results as the two molecules possess different biological activities.
Q2: What factors can cause my rifampicin to degrade?
Rifampicin degradation is influenced by several factors:
-
pH: Rifampicin is unstable in highly acidic solutions and shows maximum stability around pH 4.0.[2] Degradation is also observed in neutral to basic pH, particularly in the presence of metal ions.[3]
-
Temperature: Elevated temperatures accelerate the degradation of rifampicin to rifampicin quinone. Conversely, at physiologically relevant temperatures (30-50°C), rifampicin quinone can convert back to rifampicin over time.[1][4][5]
-
Solvents: The choice of solvent can affect stability. For instance, using methanol to prepare stock solutions can lead to more significant degradation compared to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]
-
Presence of Other Substances: Co-formulation with isoniazid can accelerate rifampicin degradation, especially in acidic conditions.[7][8][9][10] Certain metal ions, such as Cu++, Mn++, and Co+++, can catalyze the oxidation of rifampicin.[3]
-
Light and Oxygen: As an oxidation process, exposure to light and atmospheric oxygen can promote the degradation of rifampicin.
Q3: How does rifampicin quinone affect my experimental results?
Rifampicin quinone is not an inert degradation product and can have biological effects that may confound your experimental results:
-
Antimicrobial Activity: While rifampicin is a potent antibiotic, its degradation to rifampicin quinone can alter its antimicrobial efficacy. Interestingly, rifampicin quinone can convert back to rifampicin under certain conditions, leading to an increase in antimicrobial activity over time.[1][4][5]
-
Anti-Inflammatory and Neuroprotective Effects: Both rifampicin and rifampicin quinone have been shown to reduce microglial inflammatory responses. However, rifampicin quinone was found to be more effective than its parent compound in reducing microglial activation and protecting neurons.[11][12]
-
Induction of Drug Metabolism Enzymes: Rifampicin is a well-known inducer of cytochrome P450 (CYP) enzymes (such as CYP3A4, CYP2C9, and CYP2C19) and P-glycoprotein (P-gp).[13][14][15][16][17] The presence of rifampicin quinone can complicate the interpretation of these induction studies, as it may also have effects on these pathways.
-
Redox Cycling: Rifampicin quinone can undergo redox cycling in vivo, a process that can be influenced by enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and cytochrome P450 reductase. This cycling can lead to the formation of reactive oxygen species and contribute to cellular toxicity.[18]
Q4: Can I prevent my rifampicin from degrading?
Yes, several measures can be taken to minimize rifampicin degradation:
-
Proper Storage: Store rifampicin powder desiccated at -20°C and protected from light.[19] Stock solutions in DMSO are stable for about 8 months at 15°C.[19]
-
Use of Stabilizers: The addition of antioxidants like sodium ascorbate can help prevent the oxidation of rifampicin.[19]
-
pH Control: Maintain the pH of your solutions within the optimal stability range for rifampicin (around pH 4.0 for aqueous solutions, though this may not be compatible with all cell culture media).[2]
-
Solvent Choice: Prepare stock solutions in appropriate solvents like DMSO or DMF instead of methanol.[6]
-
Fresh Preparation: Prepare working solutions fresh from a stable stock solution just before use.
Troubleshooting Guides
Issue 1: Inconsistent results in antimicrobial susceptibility testing.
| Possible Cause | Troubleshooting Step |
| Rifampicin degradation in media. | Prepare media containing rifampicin immediately before use. Storing rifampicin-containing media, especially at 37°C, leads to significant degradation.[6] |
| Conversion of rifampicin quinone back to rifampicin. | Be aware that if your rifampicin source is impure and contains rifampicin quinone, incubation at physiological temperatures can increase the concentration of active rifampicin over the course of the experiment, leading to an apparent increase in antimicrobial activity.[1][4][5] |
| Incorrect solvent for stock solution. | Use DMSO or DMF to prepare rifampicin stock solutions, as methanol can cause initial degradation.[6] |
Issue 2: Unexpected outcomes in studies of P-glycoprotein or CYP enzyme induction.
| Possible Cause | Troubleshooting Step |
| Presence of rifampicin quinone. | The biological activity of rifampicin quinone on these pathways is not as well-characterized as that of rifampicin. Its presence could lead to an under- or overestimation of the inductive effect. |
| Degradation of rifampicin during the experiment. | The concentration of the primary inducer, rifampicin, may be decreasing over the course of a multi-day experiment, leading to weaker than expected induction. |
| P-glycoprotein mediated efflux of rifampicin. | P-glycoprotein itself can transport rifampicin, which can affect its intracellular concentration and subsequent induction of CYP enzymes.[20] |
Quantitative Data Summary
Table 1: Stability of Rifampicin in Different Solvents and Media
| Solvent/Medium | Storage Condition | Stability/Degradation | Reference |
| Methanol | Freshly made stock | ~22.3% degradation compared to DMF and DMSO | [6] |
| DMF | Freshly made stock | Stable | [6] |
| DMSO | Freshly made stock | Stable | [6] |
| 7H9 broth | 1 week at 37°C | ~50% decay | [6] |
| Löwenstein-Jensen (L-J) medium | 1 week at 37°C | ~50% decay | [6] |
| 7H9 broth | 4 months at 4°C | ~50% decomposition | [6] |
| L-J medium | 4 months at 4°C | ~50% decomposition | [6] |
Table 2: Factors Influencing Rifampicin Degradation
| Factor | Condition | Effect on Rifampicin | Reference |
| pH | Highly acidic (e.g., pH 2) | Unstable | [2] |
| pH | pH 4.0 | Maximum stability | [2] |
| pH | Neutral to basic | Oxidation catalyzed by metal ions | [3] |
| Temperature (L-J medium coagulation) | 75°C for 50 min | ~21% degradation | [6] |
| Temperature (L-J medium coagulation) | 85°C for 50 min | ~28-29% degradation | [6] |
| Temperature (L-J medium coagulation) | 90°C for 50 min | ~35% degradation | [6] |
| Presence of Isoniazid | pH 2, 37°C, 50 min | ~34% decomposition | [7] |
Experimental Protocols
Protocol 1: Preparation and Storage of Rifampicin Stock Solutions
-
Weighing: Accurately weigh the desired amount of rifampicin powder in a fume hood.
-
Dissolving: Dissolve the rifampicin powder in high-quality, anhydrous DMSO or DMF to the desired stock concentration (e.g., 10 mg/mL).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[19]
Protocol 2: Quantification of Rifampicin and Rifampicin Quinone using HPLC
This is a general guideline. Specific parameters may need to be optimized for your system.
-
Sample Preparation:
-
For plasma samples, perform protein precipitation with methanol.[21]
-
For in vitro samples, dilute in the mobile phase.
-
-
Chromatographic Conditions (example): [21]
-
Column: Kinetex Polar C18 (2.6 μm; 150 × 3 mm)
-
Mobile Phase A: 5mM ammonium acetate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate rifampicin, rifampicin quinone, and other related compounds.
-
Detection: UV-Vis or mass spectrometry (MS).
-
-
Standard Curve: Prepare a standard curve for both rifampicin and rifampicin quinone in the same matrix as your samples.
-
Analysis: Inject samples and standards and quantify the concentrations based on the peak areas.
Visualizations
Caption: Oxidation of rifampicin to rifampicin quinone and its potential for reversible reduction.
Caption: A logical workflow for experiments involving rifampicin with built-in troubleshooting checkpoints.
Caption: Simplified signaling pathways affected by rifampicin and its quinone derivative.
References
- 1. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal ion catalyzed oxidation of the antibiotic rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the effect of temperature on the stability and antimicrobial activity of rifampicin quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media | Semantic Scholar [semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. Rifampicin and Its Derivative Rifampicin Quinone Reduce Microglial Inflammatory Responses and Neurodegeneration Induced In Vitro by α-Synuclein Fibrillary Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rifampicin and Its Derivative Rifampicin Quinone Reduce Microglial Inflammatory Responses and Neurodegeneration Induced In Vitro by α-Synuclein Fibrillary Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytochrome P450 induction by rifampicin in healthy subjects: determination using the Karolinska cocktail and the endogenous CYP3A4 marker 4beta-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unraveling pleiotropic effects of rifampicin by using physiologically based pharmacokinetic modeling: Assessing the induction magnitude of P-glycoprotein-cytochrome P450 3A4 dual substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NQO1 and CYP450 reductase decrease the systemic exposure of rifampicin-quinone and mediate its redox cycle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. P-glycoprotein: a major determinant of rifampicin-inducible expression of cytochrome P4503A in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Rifampicin-Induced Cytotoxicity in Mammalian Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the cytotoxic effects of rifampicin in mammalian cell line experiments. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the accuracy and reliability of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: My cells are showing significant death after treatment with rifampicin. What is the primary mechanism of this cytotoxicity?
A1: Rifampicin-induced cytotoxicity is multifactorial, primarily stemming from mitochondrial dysfunction and oxidative stress. Rifampicin can accumulate in mitochondria, leading to pathological changes in their structure, excessive production of reactive oxygen species (ROS), and the release of cytochrome c, which initiates the mitochondrial pathway of apoptosis.[1][2] Additionally, it can cause endoplasmic reticulum (ER) stress, further contributing to cell death.[3][4]
Q2: I'm observing decreased cell viability in my cultures treated with rifampicin. What are some effective strategies to minimize this?
A2: Co-treatment with antioxidants has been shown to be an effective strategy to reduce rifampicin-induced cytotoxicity. Antioxidants like N-acetylcysteine (NAC), Vitamin C, and Vitamin E can help neutralize the excessive reactive oxygen species (ROS) produced, thereby protecting the cells from oxidative damage.[5][6][7]
Q3: What concentrations of antioxidants are recommended for protecting cells against rifampicin toxicity?
A3: For HepG2 cells, a commonly used liver cell line, studies have shown that Vitamin C at a concentration of 0.1 mg/mL and N-acetylcysteine (NAC) at 0.2 mg/mL can significantly protect against rifampicin-induced toxicity.[5][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Will the addition of antioxidants interfere with the primary effect of rifampicin in my experiment?
A4: While antioxidants are used to counteract the cytotoxic side effects of rifampicin, it is crucial to validate that they do not interfere with the intended experimental outcomes. For instance, if you are studying the antimicrobial properties of rifampicin, you should perform control experiments to ensure the antioxidant does not affect its bactericidal activity. Some studies suggest that Vitamin C and NAC do not impact the antibacterial activity of rifampicin.[2][8]
Q5: How can I assess the extent of cytotoxicity and the protective effects of my chosen strategy?
A5: Several assays can be employed to quantify cytotoxicity and the efficacy of protective agents. A common method is the MTT assay, which measures cell viability.[9][10] To investigate the underlying mechanisms, you can measure mitochondrial membrane potential using JC-1 staining, assess ROS levels with DCFH-DA staining, and detect apoptosis through caspase-3 activity assays.[11][12][13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death even with low concentrations of rifampicin. | - Cell line is particularly sensitive to rifampicin. - Incorrect calculation of rifampicin concentration. - Contamination of cell culture. | - Perform a dose-response curve to determine the IC50 for your specific cell line. - Double-check all calculations and stock solution preparations. - Regularly test for mycoplasma and other contaminants. |
| Antioxidant co-treatment is not reducing cytotoxicity. | - Insufficient concentration of the antioxidant. - Inappropriate timing of antioxidant addition. - The chosen antioxidant is not effective for the specific mechanism of toxicity in your cell line. | - Titrate the antioxidant concentration to find the optimal protective dose. - Add the antioxidant either as a pre-treatment or concurrently with rifampicin. - Try a different antioxidant with a distinct mechanism of action (e.g., switch from a general ROS scavenger to a mitochondrial-targeted antioxidant). |
| Inconsistent results between experiments. | - Variation in cell passage number. - Inconsistent incubation times. - Instability of rifampicin or antioxidant solutions. | - Use cells within a consistent and low passage number range. - Strictly adhere to standardized incubation times for all treatments. - Prepare fresh solutions of rifampicin and antioxidants for each experiment. |
| Difficulty in interpreting assay results (e.g., high background in fluorescence assays). | - Suboptimal assay protocol for your cell line. - Photobleaching of fluorescent probes. - Cell density is too high or too low. | - Optimize staining concentrations and incubation times for your specific cell type. - Minimize exposure of stained cells to light. - Ensure a consistent and appropriate cell seeding density for the specific assay. |
Quantitative Data Summary
The following tables summarize the protective effects of Vitamin C and N-acetylcysteine (NAC) against rifampicin-induced cytotoxicity in HepG2 cells.
Table 1: IC50 Values of Rifampicin in HepG2 Cells with and without Antioxidant Co-treatment
| Treatment | IC50 (µM) | Fold Increase in IC50 | Reference |
| Rifampicin alone | 30.52 | - | [5] |
| Rifampicin + Vitamin C (0.1 mg/mL) | 99.15 | 3.25 | [5] |
| Rifampicin alone | 25.25 | - | |
| Rifampicin + NAC (0.2 mg/mL) | 73.07 | 2.89 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cell Viability of HepG2 Cells Treated with Rifampicin and Antioxidants
| Rifampicin (µM) | % Viability (Rifampicin alone) | % Viability (Rifampicin + 0.1 mg/mL Vitamin C) | % Viability (Rifampicin + 0.2 mg/mL NAC) | Reference |
| 10 | ~85% | ~100% | ~100% | [5] |
| 20 | ~70% | ~100% | ~95% | [5] |
| 50 | ~50% | ~80% | ~75% | [5] |
| 100 | ~30% | ~60% | ~55% | [5] |
Values are approximated from graphical data presented in the cited source.
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Rifampicin stock solution
-
Antioxidant stock solution (e.g., Vitamin C or NAC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of rifampicin (e.g., 10, 20, 50, 100 µM) with or without the desired concentration of the antioxidant (e.g., 0.1 mg/mL Vitamin C or 0.2 mg/mL NAC).[15] Include untreated control wells and solvent control wells.
-
Incubate the plate for 48 hours.[15]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
Materials:
-
Treated and untreated cells in culture plates
-
JC-1 staining solution
-
Assay buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with rifampicin and/or antioxidants as per your experimental design.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[7]
-
After incubation, wash the cells twice with assay buffer.
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer.
-
Microscopy: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Materials:
-
Treated and untreated cells in culture plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Serum-free culture medium
-
PBS
Procedure:
-
Culture and treat cells with rifampicin and/or antioxidants.
-
Prepare a working solution of DCFH-DA (typically 5-10 µM) in pre-warmed serum-free medium immediately before use.[14]
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.[16]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to the wells and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]
Caspase-3 Activity Assay (Colorimetric)
Materials:
-
Treated and untreated cells
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA substrate
-
Microplate reader
Procedure:
-
Induce apoptosis in your cells by treating with rifampicin.
-
Harvest 1-5 x 10⁶ cells and pellet them by centrifugation.[17]
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[17]
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[17]
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing DTT) to each well.
-
Add 50-200 µg of protein lysate to each well.
-
Add 5 µL of the DEVD-pNA substrate.[17]
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Mitochondrial pathway of rifampicin-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective Effects of Vitamin C and NAC on the Toxicity of Rifampin on Hepg2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [논문]Protective Effects of Vitamin C and NAC on the Toxicity of Rifampin on Hepg 2 Cells [scienceon.kisti.re.kr]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Protective Effects of Vitamin C and NAC on the Toxicity of Rifampin on Hepg2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. abcam.com [abcam.com]
Method to prevent precipitation of rifampicin in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rifampicin in culture media. Our goal is to help you prevent precipitation and ensure the stability and efficacy of rifampicin in your experiments.
Troubleshooting Guide: Preventing Rifampicin Precipitation
Issue: Precipitate forms in the culture medium after adding rifampicin.
This is a common issue due to the low aqueous solubility of rifampicin. The following Q&A format will guide you through potential causes and solutions.
Q1: How was the rifampicin stock solution prepared?
-
Incorrect Solvent: Rifampicin is sparingly soluble in aqueous solutions but readily dissolves in organic solvents.
-
Overly Concentrated Stock Solution: Exceeding the solubility limit of rifampicin in the chosen solvent can lead to precipitation, especially during storage.
Q2: How was the rifampicin stock solution added to the culture medium?
-
Direct Addition of a Large Volume: Adding a large volume of a concentrated stock solution directly to the medium can cause localized high concentrations, leading to immediate precipitation.
-
Solution: Perform a stepwise serial dilution. This gradual reduction in solvent concentration can help keep the compound in solution.[5] A key technique is to add the compound stock solution directly to the media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[5]
-
-
Final Solvent Concentration Too Low: While high concentrations of solvents like DMSO are toxic to cells, a certain amount can help maintain rifampicin solubility in the final culture medium.
-
Solution: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5] Maintaining the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility.[5] Always include a vehicle control (media with the same final DMSO concentration but without the rifampicin) in your experiments.[5]
-
Q3: Are there other factors that could be causing precipitation?
-
pH of the Medium: The solubility of some compounds is pH-dependent. Rifampicin decomposes rapidly in acidic or alkaline conditions but is more stable in neutral conditions.[3]
-
Solution: Ensure the pH of your culture medium is within the optimal physiological range for your cells and for rifampicin stability (around neutral pH).
-
-
Use of Solubility Enhancers:
-
Solution: Consider using solubility enhancers. For many applications, diluting the compound into a serum-containing medium is effective as proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[5] Another option is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent to dissolve rifampicin for use in cell culture? A: DMSO is a highly effective solvent for preparing concentrated stock solutions of rifampicin (e.g., 50-100 mg/mL).[1][4][6] DMF is also a good option.[2] Methanol can be used, but at lower concentrations (e.g., 16 mg/mL) to avoid precipitation.[1][7]
Q: How should I store my rifampicin stock solution? A: Rifampicin stock solutions in DMSO can be stored at -20°C for at least 8 months and up to a year.[1][8] Be aware that rifampicin may precipitate in the freezer; if this occurs, gently warm and vortex the solution to redissolve it before use.[1][7]
Q: What is the maximum concentration of DMSO my cells can tolerate? A: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant adverse effects. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[5]
Q: Can I filter out the precipitate from my culture medium? A: Filtering is generally not recommended as a solution for precipitation. The act of filtering removes the precipitated compound, thereby lowering its effective concentration in your experiment and leading to inaccurate results. The focus should be on preventing precipitation in the first place.[5]
Q: Why did my culture medium turn orange/red after adding rifampicin? A: Rifampicin itself is a reddish-brown crystalline solid, and its solutions can impart a red or orange color to bodily fluids like urine and tears.[9][10] This color change in your culture medium is normal and expected.
Data Presentation
Table 1: Solubility of Rifampicin in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~100 mg/mL | [3] |
| 87.5 mg/mL | [11] | |
| 50 mg/mL | [1][4] | |
| DMF | 20 mg/mL | [2] |
| Methanol | 16 mg/mL | [1][3] |
| Chloroform | 349 mg/mL (at 25°C) | [3] |
| Ethyl Acetate | 108 mg/mL (at 25°C) | [3] |
| Acetone | 14 mg/mL (at 25°C) | [3] |
| Water | 2.5 mg/mL (at pH 7.3, 25°C) | [3] |
| 1.3 mg/mL (at pH 4.3, 25°C) | [3] | |
| 95% Ethanol | ~10 mg/mL | [3] |
Table 2: Stability of Rifampicin in Different Storage Conditions
| Solvent/Medium | Storage Temperature | Stability | Reference(s) |
| DMSO (Stock Solution) | -20°C | ≥ 4 years (as solid) | [2] |
| 15°C | ~8 months (10 mg/mL) | [3] | |
| Methanol (Stock Solution) | -20°C | Up to 1 year | [1][7] |
| Water-Ethanol (8:2) | 4°C or 20°C | 8 weeks (1 mg/mL) | [3] |
| 7H9 Broth | 37°C | ~50% decayed after 1 week | [12] |
| 4°C | ~50% decayed after 4 months | [12] | |
| Löwenstein-Jensen Medium | 37°C | ~50% decayed after 1 week | [12] |
| 4°C | Undetectable after 6 months | [12] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Rifampicin Stock Solution in DMSO
-
Weighing: Accurately weigh 50 mg of rifampicin powder.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the rifampicin powder.
-
Mixing: Vortex the solution until the rifampicin is completely dissolved. Gentle warming may be required.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Adding Rifampicin to Culture Medium to Prevent Precipitation
-
Thaw Stock Solution: Thaw a single-use aliquot of the rifampicin stock solution at room temperature. If any precipitate is observed, gently warm and vortex the solution to ensure it is fully dissolved.
-
Pre-warm Medium: Warm the required volume of culture medium to the desired experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration of rifampicin in the culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.5%).
-
Stepwise Dilution (Recommended): a. Perform an intermediate dilution of the stock solution into a small volume of pre-warmed medium. For example, add 1 µL of a 50 mg/mL stock to 99 µL of medium for a 100-fold dilution. b. Add this intermediate dilution to the final volume of culture medium.
-
Direct Addition with Rapid Mixing: a. While gently swirling or stirring the pre-warmed culture medium, add the calculated volume of the rifampicin stock solution dropwise. b. Continue to mix the medium for a few seconds to ensure even distribution and prevent localized high concentrations.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) without rifampicin to an equal volume of culture medium.
-
Final Check: Visually inspect the medium for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing and troubleshooting rifampicin in culture media.
Caption: Factors influencing rifampicin solubility and precipitation in culture media.
References
- 1. goldbio.com [goldbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. benchchem.com [benchchem.com]
- 6. Rifampicin, 1 g, 1 g, CAS No. 13292-46-1 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 7. How to make a 50 mg/ml Rifampicin Stock Solution [protocols.io]
- 8. journals.asm.org [journals.asm.org]
- 9. Rifampicin - Wikipedia [en.wikipedia.org]
- 10. STEAM News - Rifampin’s Strangest Side Effects [steamnews.org]
- 11. Rifampicin | Rifamycin AMP | broad-spectrum antibiotic | TargetMol [targetmol.com]
- 12. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in rifampicin efficacy in different experimental models
Welcome to the technical support center for rifampicin, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of variability in rifampicin's efficacy across different experimental models.
Frequently Asked Questions (FAQs)
General
Q1: Why are my experimental results with rifampicin different from published studies?
A1: Variability in rifampicin efficacy is a well-documented issue stemming from multiple factors that can differ between laboratories and experimental setups. Key sources of variation include:
-
Model System: Results from in vitro models (e.g., broth cultures) often differ from in vivo models (e.g., mice, rabbits) due to complex host factors.[1][2]
-
Pharmacokinetics (PK): Rifampicin is absorbed, distributed, and metabolized differently across animal species.[2][3] For example, its half-life and peak concentration can vary significantly between mice and rats.
-
Pharmacodynamics (PD): Rifampicin induces metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which can alter its own concentration and the concentration of other drugs over time. This induction process varies between species.[4][5]
-
Pathogen Strain: The specific strain of bacteria and the presence of mutations in the rpoB gene can lead to varying levels of susceptibility, from low-level to high-level resistance.[6][7]
-
Experimental Protocols: Minor differences in protocols, such as culture media composition, inoculum density, or the method used to determine susceptibility (phenotypic vs. genotypic), can lead to discordant results.[8][9]
In Vitro Models
Q2: My Minimum Inhibitory Concentration (MIC) values for rifampicin are inconsistent. What should I check?
A2: Inconsistent MIC values are a common challenge. Refer to the troubleshooting workflow below and consider these factors:
-
Compound Solubility: Rifampicin has poor aqueous solubility. Ensure your stock solution (typically in DMSO) is fully dissolved before making serial dilutions. Precipitates can drastically lower the effective concentration.
-
Inoculum Preparation: The density of the bacterial culture is critical for reproducible MICs. Always standardize your inoculum to the same McFarland standard (e.g., 0.5) to ensure a consistent starting number of bacteria.[10]
-
Assay Medium: The composition of your growth medium can significantly impact rifampicin's activity. Components like lipids or detergents (e.g., Tween 80) can affect drug availability.[10]
-
Testing Method: Be aware that different methods can yield different results. Phenotypic tests like broth microdilution may not align perfectly with genotypic tests (e.g., GeneXpert) that detect resistance mutations. Some mutations confer low-level resistance that may be missed by standard phenotypic tests.[11]
Q3: What causes discordant results between genotypic (e.g., GeneXpert) and phenotypic (e.g., culture-based) susceptibility tests?
A3: This is a significant issue in diagnostics and research. Discordance, where a strain is identified as resistant by a genotypic test but susceptible by a phenotypic test, can occur for several reasons:
-
"Disputed" Mutations: Certain mutations in the rpoB gene confer only low-level resistance. The resulting MIC may fall below the critical concentration used in phenotypic assays, causing the strain to be classified as susceptible.[9][11]
-
Bacterial Load: In some cases, samples with a very low bacterial load can be misdiagnosed by molecular tests.[9]
-
Methodological Sensitivity: Phenotypic methods, especially on solid media, may fail to detect a subpopulation of resistant bacteria or may not be sensitive enough for strains with borderline resistance.[12]
In Vivo Models
Q4: Why do different animal models require such different doses of rifampicin?
A4: The pharmacokinetics of rifampicin are highly dependent on the animal species.[2] Factors such as oral absorption, metabolism by the liver, and excretion rates differ significantly between mice, rats, guinea pigs, and dogs.[2][3] This leads to different drug exposures (Cmax and AUC) in blood and tissues for the same given dose. Therefore, doses must be adjusted for each specific model to achieve therapeutically relevant exposures.
Q5: What is the impact of rifampicin's PXR activation in animal models?
A5: Rifampicin is a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, most notably CYP3A4.[4][13][14]
-
Auto-induction: PXR activation leads to increased metabolism of rifampicin itself, which can decrease its concentration and efficacy over the course of a multi-day experiment.[4]
-
Drug-Drug Interactions: If co-administering other drugs, rifampicin can accelerate their metabolism, potentially rendering them ineffective.[4]
-
Species Differences: The response to PXR activation is species-specific. Human and rabbit PXR are strongly activated by rifampicin, while mouse and rat PXR are not.[5] This is a critical consideration when translating findings from rodent models to humans.
Troubleshooting Guides
Guide 1: Investigating Inconsistent In Vitro (MIC) Results
If you are observing high variability in your MIC assays, follow this workflow to identify the potential source of the issue.
References
- 1. A physiologically based pharmacokinetic model of rifampin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of rifampicin in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Modelling of rifampicin pharmacokinetics in experimental animals administered the drug intravenously and internally] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Rifampicin - Wikipedia [en.wikipedia.org]
- 8. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interpretation of Discordant Rifampicin Susceptibility Test Results Obtained Using GeneXpert vs Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of rifampicin powder and solutions
This guide provides best practices for the long-term storage of rifampicin powder and solutions to ensure its stability and efficacy in research applications. It includes frequently asked questions (FAQs) and troubleshooting guides for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of rifampicin powder?
A1: For long-term storage, rifampicin powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] While stable for short periods at ambient temperatures, such as during shipping, prolonged exposure to higher temperatures can lead to degradation.[1]
Q2: What are the recommended solvents for preparing rifampicin stock solutions?
A2: Dimethyl sulfoxide (DMSO), methanol, and dimethylformamide (DMF) are commonly used solvents for preparing rifampicin stock solutions.[4][5][6] The choice of solvent may depend on the specific experimental requirements and desired concentration.
Q3: How should I store rifampicin stock solutions for long-term use?
A3: Rifampicin stock solutions are best stored at -20°C.[2][7][8][9][10] Under these conditions, DMSO stock solutions have been shown to be stable for up to 8 months.[11] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q4: Is rifampicin sensitive to light?
A4: Yes, rifampicin is light-sensitive.[1][12] Both the powder and solutions should be protected from light by using amber-colored vials or by wrapping containers in aluminum foil.
Q5: How does pH affect the stability of rifampicin in aqueous solutions?
A5: Rifampicin's stability is highly pH-dependent. It is most stable in neutral or slightly acidic conditions, with some studies indicating maximum stability around pH 4.0-5.0 or between pH 6.0-7.0.[13][14][15][16] It degrades rapidly in highly acidic (below pH 2) and alkaline conditions.[5][13][15]
Q6: Can I use buffered solutions to dissolve rifampicin?
A6: While buffers can be used, some can negatively impact rifampicin's stability. Acetate and phosphate buffers have been shown to accelerate degradation.[14][16] If a buffer is necessary, formate buffer has been reported to have a minimal adverse effect.[14][15]
Data Summary Tables
Table 1: Recommended Storage Conditions for Rifampicin Powder
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (long-term) | Minimizes degradation and preserves potency.[1][2][3] |
| Ambient (short-term) | Stable for brief periods like shipping.[1] | |
| Container | Tightly sealed, opaque | Protects from moisture and light.[1] |
| Atmosphere | Inert gas (optional) | Can further prevent oxidation.[1] |
Table 2: Stability of Rifampicin Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability Duration |
| DMSO | 50 mg/mL | -20°C | Up to 1 year.[8] |
| DMSO | 10 mg/mL | 15°C | Approximately 8 months.[5] |
| Methanol | 16 mg/mL | -20°C | Up to 1 year.[8] |
| Water-Ethanol (8:2) | 1 mg/mL | 4°C or 20°C | Up to 8 weeks.[1][5] |
Table 3: Effect of pH on Rifampicin Degradation in Unbuffered Aqueous Solutions
| pH | Relative Degradation Rate (Compared to pH 4.0) |
| 2.0 | ~13 times faster (at 25 µg/mL) |
| 3.0 | ~5 times faster (at 25 µg/mL) |
| 4.0 | Most Stable |
| 5.0 | Similar to pH 4.0 |
Data synthesized from Jindal et al., 1995.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of rifampicin in stock solution upon storage at -20°C. | The solubility of rifampicin can decrease at low temperatures. This is a common occurrence. | Gently warm the vial to room temperature and vortex or sonicate to redissolve the precipitate before use.[8] Ensure the solution is completely clear before making dilutions. |
| Color of the rifampicin solution fades over time. | This may indicate degradation of the compound, possibly due to exposure to light or inappropriate pH. | Store solutions protected from light.[1] Ensure the pH of aqueous solutions is within the stable range (neutral to slightly acidic). Prepare fresh solutions if significant color change is observed. |
| Inconsistent experimental results using rifampicin. | This could be due to the use of a degraded rifampicin solution or inaccurate concentration. | Always use freshly prepared dilutions from a properly stored stock solution. Periodically check the concentration of the stock solution using spectrophotometry or HPLC, especially if it has been stored for a long time. |
| Difficulty dissolving rifampicin powder. | Rifampicin has limited solubility in aqueous solutions at neutral pH. | Use an appropriate organic solvent like DMSO or methanol to prepare a concentrated stock solution first, which can then be diluted in aqueous media.[4][8] Sonication can aid in dissolution.[6] |
Experimental Protocols
Protocol 1: Preparation of Rifampicin Stock Solution in DMSO
-
Materials:
-
Rifampicin powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of rifampicin powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of rifampicin).
-
Vortex or sonicate the mixture until the rifampicin is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -20°C.
-
Protocol 2: Stability Assessment of Rifampicin by HPLC
-
Objective: To determine the concentration of rifampicin and its degradation products over time under specific storage conditions.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (HPLC grade) in a ratio of 80:20 (v/v)[17]
-
Rifampicin reference standard
-
Solvents for sample preparation (matching the storage solvent)
-
-
Procedure:
-
Sample Preparation: Prepare rifampicin solutions at a known concentration and store them under the desired conditions (e.g., different temperatures, lighting conditions). At specified time points, withdraw an aliquot and dilute it to fall within the linear range of the standard curve.
-
Standard Curve Preparation: Prepare a series of dilutions of the rifampicin reference standard in the mobile phase to create a standard curve (e.g., 10-100 µg/mL).[17]
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak area of rifampicin in the chromatograms.
-
Plot the peak area of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of rifampicin in the test samples at each time point.
-
Calculate the percentage of rifampicin remaining over time to assess stability.
-
-
Visualizations
Caption: Mechanism of action of Rifampicin.
Caption: Rifampicin-mediated induction of CYP3A4.
References
- 1. 利福平 ≥95% (HPLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Rifampicin Powder, Cell culture tested, 99% | LabMart Limited [labmartgh.com]
- 4. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. goldbio.com [goldbio.com]
- 9. Rifampicin Ready Made Solution, 50 mg/mL in DMSO 13292-46-1 Sigma-Aldrich [sigmaaldrich.com]
- 10. How to make a 50 mg/ml Rifampicin Stock Solution [protocols.io]
- 11. Stability of Rifampin in Dimethylsulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Light inhibits rifampicin inactivation and reduces rifampicin resistance due to a cloned mycobacterial ADP-ribosylation gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of buffers and pH on rifampicin stability | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
Identifying and mitigating the effects of rifampicin impurities in research-grade samples
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating the effects of common impurities found in research-grade rifampicin samples. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in research-grade rifampicin?
A1: Research-grade rifampicin can contain several process-related impurities and degradation products. The most frequently encountered are:
-
Rifampicin Quinone (RQ): An oxidation product of rifampicin.[1][2][3]
-
Rifamycin SV (RSV): A precursor in the synthesis of rifampicin.[4][5]
-
25-Desacetylrifampin: A metabolite that can also be present as an impurity.[1]
-
1-Methyl-4-nitrosopiperazine (MNP): A genotoxic nitrosamine impurity that can form during the manufacturing process.[7][8][9]
Q2: How can these impurities affect my experimental results?
A2: Rifampicin impurities can significantly impact experimental outcomes in several ways:
-
Altered Biological Activity: Impurities may have their own biological effects, which can be misinterpreted as the activity of rifampicin. For instance, rifampicin quinone has been shown to possess anti-inflammatory and neuroprotective properties and can reduce microglial inflammatory responses.[10]
-
Inaccurate Quantification: The presence of impurities can lead to incorrect measurements of the active rifampicin concentration, affecting dose-response curves and kinetic studies.
-
Unexpected Pharmacological Effects: Some impurities might interact with different cellular targets than rifampicin. For example, while rifampicin is a well-known activator of the pregnane X receptor (PXR), the effects of its impurities on PXR and other signaling pathways may differ, leading to confounding results.[11][12][13][14]
-
Instability and Conversion: Rifampicin quinone can convert back to rifampicin under certain temperature and solution conditions, altering the concentration of the active compound during an experiment.[2][15]
Q3: My rifampicin solution changed color. What does this indicate?
A3: A color change in your rifampicin solution, typically from red-orange to a more yellowish or brownish hue, can be an indicator of degradation. This is often associated with the oxidation of rifampicin to rifampicin quinone.[2] It is crucial to use freshly prepared solutions whenever possible and to be mindful of storage conditions.
Q4: I'm seeing unexpected results in my PXR activation assay with rifampicin. Could impurities be the cause?
A4: Yes, impurities could be a significant factor. While rifampicin is a potent PXR agonist, its degradation products may have different activities.[11][12][13][14] If you observe inconsistent or unexpected levels of PXR activation, it is advisable to check the purity of your rifampicin stock. An altered impurity profile could lead to weaker or even antagonistic effects on PXR signaling.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
-
Possible Cause: Degradation of rifampicin in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare rifampicin solutions immediately before use.
-
Control Storage Conditions: If storage is necessary, protect solutions from light and store at -20°C in amber glass vials.[16]
-
Use Antioxidants: For experiments in aqueous media, especially under acidic conditions, consider adding a stabilizing agent like ascorbic acid.[17]
-
Verify Purity: Analyze the purity of your rifampicin stock using HPLC or SFC (see protocols below).
-
Issue 2: Unexpected Biological Activity Observed
-
Possible Cause: Presence of biologically active impurities.
-
Troubleshooting Steps:
-
Impurity Profiling: Characterize the impurity profile of your rifampicin sample using analytical methods like HPLC-MS/MS to identify the specific impurities present.[7]
-
Source High-Purity Rifampicin: Purchase rifampicin from a reputable supplier with a detailed certificate of analysis that specifies the levels of common impurities.
-
Purification: If necessary, purify the research-grade rifampicin sample (see protocols below).
-
Quantitative Data Summary
Table 1: Common Rifampicin Impurities and Their Characteristics
| Impurity Name | Abbreviation | Origin | Potential Experimental Impact |
| Rifampicin Quinone | RQ | Oxidation | Possesses anti-inflammatory and neuroprotective activity; can convert back to rifampicin.[2][10] |
| Rifampicin N-Oxide | RNO | Oxidation | May have altered biological activity compared to the parent compound.[4][5] |
| 3-Formylrifamycin SV | 3-FR | Hydrolysis | Can interfere with quantification and may have different biological effects.[1][4] |
| Rifamycin SV | RSV | Synthesis Precursor | May exhibit its own antibiotic activity.[4][5] |
| 1-Methyl-4-nitrosopiperazine | MNP | Manufacturing Process | Genotoxic; can confound toxicology studies.[7][8][9] |
Experimental Protocols
Protocol 1: Identification of Rifampicin Impurities by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and identification of common rifampicin impurities.
Materials:
-
Rifampicin sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Potassium dihydrogen phosphate
-
Citric acid
-
Water (HPLC grade)
-
HPLC system with a C8 or C18 column and a UV detector
Methodology:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve approximately 20 mg of the rifampicin sample in 10 mL of acetonitrile to create a stock solution.[4]
-
Further dilute the stock solution as needed for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify peaks corresponding to rifampicin and its impurities by comparing their retention times with those of reference standards.
-
Quantify the impurities based on their peak areas relative to the rifampicin peak area, using response factors if available.[18]
-
Protocol 2: Mitigation of Rifampicin Impurities by Purification
This protocol outlines a method for purifying research-grade rifampicin to reduce the levels of impurities.
Materials:
-
Rifampicin sample to be purified
-
n-Butanol
-
Deionized water
-
Heating and stirring apparatus
-
Filtration apparatus
Methodology:
-
Dissolution: Dissolve the crude rifampicin in n-butanol (5-10 times the mass of rifampicin) and water (0.4-0.7 times the mass of rifampicin).[19]
-
Heating: Stir and heat the mixture to 70-80°C until the rifampicin is completely dissolved.[19]
-
Crystallization: Slowly cool the solution to 0-5°C to induce crystallization.[19]
-
Filtration: Filter the solution to collect the purified rifampicin crystals.
-
Drying: Dry the purified product under vacuum.[19]
Visualizations
Caption: Troubleshooting workflow for unexpected results in rifampicin experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitrosamine Impurities in Rifampin - ChemistryViews [chemistryviews.org]
- 9. celerion.com [celerion.com]
- 10. Rifampicin and Its Derivative Rifampicin Quinone Reduce Microglial Inflammatory Responses and Neurodegeneration Induced In Vitro by α-Synuclein Fibrillary Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The differences in drug disposition gene induction by rifampicin and rifabutin are unlikely due to different effects on important pregnane X receptor (NR1I2) splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the effect of temperature on the stability and antimicrobial activity of rifampicin quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro optimization of crushed drug-sensitive antituberculosis medication when administered via a nasogastric tube - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
Alternative solvents for dissolving rifampicin for in vitro studies
This guide provides researchers, scientists, and drug development professionals with essential information for using rifampicin in in vitro experiments. It addresses common challenges related to solubility and provides standardized protocols to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for dissolving rifampicin for cell culture experiments?
Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing rifampicin stock solutions due to its high solvating power and compatibility with most cell culture assays at low final concentrations.[1][2] Rifampicin is highly soluble in DMSO, with concentrations of 50-100 mg/mL being readily achievable.[3][4][5]
Q2: I don't want to use DMSO. What are some alternative solvents?
Methanol, ethanol, and dimethylformamide (DMF) are common alternatives.[4][6] However, their solvating capacity for rifampicin is generally lower than DMSO's.[4][6] Methanol, in particular, has been reported to cause significant degradation of rifampicin (over 20%) compared to DMSO and DMF, making it a less ideal choice for long-term storage.[7] Newer, "greener," or potentially less toxic alternatives to DMSO, such as Cyrene™ or zwitterionic liquids, are being explored, but their specific efficacy for rifampicin must be validated for your experimental system.[8][9][10]
Q3: What is the maximum concentration of solvent my cells can tolerate?
The maximum tolerated concentration of a solvent is cell-line dependent. For DMSO, a final concentration of 0.1% to 0.5% is considered safe for most cell lines, while concentrations above 1% can induce cytotoxic effects or interfere with cellular pathways.[11][12][13] Ethanol and methanol are often tolerated at slightly higher concentrations.[14] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the chosen solvent and its final concentration.
Q4: How should I store my rifampicin stock solution?
Rifampicin stock solutions, particularly in DMSO or methanol, should be aliquoted into small, single-use volumes and stored at -20°C for up to one year.[3][15] This prevents repeated freeze-thaw cycles which can cause the compound to precipitate.[3][16] Protect the solution from light, as rifampicin is light-sensitive.[4]
Q5: Rifampicin is unstable in acidic or alkaline solutions. What pH should I use?
Rifampicin degrades rapidly in acidic (pH < 4.5) and alkaline (pH > 8.0) aqueous solutions.[4][17] For dissolution studies or dilutions in aqueous buffers, a neutral pH (around 7.4) is recommended for better stability.[17] The addition of an antioxidant like sodium ascorbate can help prevent oxidation, especially in mildly basic conditions.[4][17]
Troubleshooting Guide
Problem: My rifampicin solution precipitated when I added it to the cell culture medium.
This is the most common issue encountered with rifampicin and other hydrophobic compounds. Precipitation occurs because the compound, which is stable in a high concentration of organic solvent, becomes insoluble when diluted into the aqueous environment of the culture medium.
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the rifampicin stock.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the stock 1:10 in the solvent first, then add this intermediate dilution to the medium.[11]
-
Rapid Mixing: Add the stock solution dropwise directly into the medium while vortexing or swirling vigorously.[11] This prevents localized high concentrations of the compound that can trigger immediate precipitation.[11]
-
-
Adjust Final Solvent Concentration:
-
Keep the final concentration of the organic solvent in your culture medium as high as your cells can tolerate (e.g., 0.5% DMSO) to help maintain solubility. Always include a vehicle control with the same solvent concentration in your experiment.[11]
-
-
Use Solubility Enhancers:
-
Serum: The presence of serum in the culture medium can aid solubility. Proteins like albumin can bind to rifampicin and help keep it in solution.[11] If your experiment allows, dilute the rifampicin into serum-containing medium.
-
Cyclodextrins: These molecules encapsulate hydrophobic drugs, increasing their aqueous solubility.[11] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications and has been shown to enhance rifampicin solubility.[18]
-
-
Re-dissolve Precipitate:
Data Presentation
Table 1: Solubility and Cytotoxicity of Common Solvents for Rifampicin
| Solvent | Reported Solubility of Rifampicin (mg/mL) | Typical Max. Tolerated Concentration in Cell Culture (% v/v) | Notes |
| DMSO | 3.3[6], 50[1][2][3], ~100[4] | 0.1% - 0.5% [11][12][19] | Most common solvent. Can induce cell differentiation or stress at >1%.[12] Stable for long-term storage. |
| Methanol | 16[3][4], 25 | ≤ 1.0% [1][14] | Can cause >20% degradation of rifampicin compared to DMSO.[7] Not recommended for long-term stock storage. |
| Ethanol | ~10[4], 0.12[6] | ≤ 1.0% [14] | Lower solvating power than DMSO or methanol. Cytotoxicity varies greatly between cell lines. |
| DMF | 20[6] | ≤ 0.1% [19] | Higher cytotoxicity compared to DMSO, ethanol, and methanol.[19] Use with caution. |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Rifampicin Stock Solution in DMSO
Materials:
-
Rifampicin powder (MW: 822.94 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes
-
Calibrated scale, fume hood, vortex mixer
Procedure:
-
In a fume hood, accurately weigh 50 mg of rifampicin powder.
-
Transfer the powder to a sterile glass vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the rifampicin is completely dissolved. The solution should be a clear, reddish-orange color with no visible particles. Gentle warming to 37°C can aid dissolution if needed.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C for up to 1 year.[3]
Protocol 2: Preparation of a 10 µM Rifampicin Working Solution in Cell Culture Medium
Objective: To prepare a 10 µM working solution from a 50 mg/mL stock, minimizing precipitation. A 50 mg/mL stock is equivalent to 60.76 mM.
Procedure:
-
Thaw one aliquot of the 50 mg/mL rifampicin stock solution at room temperature. If any precipitate is visible, warm to 37°C and vortex until fully dissolved.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
Prepare an Intermediate Dilution: In a sterile microcentrifuge tube, perform a 1:100 intermediate dilution of the stock solution in DMSO.
-
Add 99 µL of fresh, sterile DMSO to a tube.
-
Add 1 µL of the 50 mg/mL (60.76 mM) stock solution.
-
Vortex gently. This results in a 607.6 µM intermediate stock.
-
-
Prepare the Final Working Solution:
-
Place the required volume of pre-warmed medium in a sterile tube (e.g., for 10 mL of final solution).
-
While vortexing the medium at a medium speed, slowly add the required volume of the intermediate stock. To achieve a 10 µM final concentration from a 607.6 µM stock, you will need a ~1:60.8 dilution.
-
Calculation: (10,000 µL / 60.76) = 164.6 µL.
-
Add 164.6 µL of the 607.6 µM intermediate stock to 9.835 mL of medium to get a final volume of 10 mL.
-
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, consider further optimization as described in the troubleshooting guide.
-
The final DMSO concentration in this example will be approximately 1.66% from the intermediate dilution step, which may be too high. To achieve a final DMSO concentration of <0.5%, a higher intermediate dilution in culture media would be required or a direct, rapid dilution of the initial stock into a larger volume of media. For a final DMSO concentration of ~0.1%, one would add ~1.65 µL of the 60.76 mM stock to 10 mL of media. This requires very rapid mixing.
Mandatory Visualizations
Caption: Workflow for preparing rifampicin solutions for in vitro studies.
Caption: Rifampicin activates the PXR signaling pathway to induce gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. bmrat.org [bmrat.org]
- 3. Heterodimerization of Retinoid X Receptor with Xenobiotic Receptor partners occurs in the cytoplasmic compartment: Mechanistic insights of events in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - The human orphan nuclear receptor PXR is activated by compounds that regulate CYP3A4 gene expression and cause drug interactions. [jci.org]
- 7. Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of rifampicin and pregnane X receptor inhibition of human cholesterol 7 alpha-hydroxylase gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Mechanistic insights into the synergistic activation of the RXR-PXR heterodimer by endocrine disruptor mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 18. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 19. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Rifampin versus Rifabutin in MAC Treatment: A Guide for Researchers
A comprehensive analysis of two key rifamycins in the management of Mycobacterium avium complex (MAC) disease, detailing their clinical and in-vitro efficacy, experimental protocols, and mechanisms of action.
Introduction
Mycobacterium avium complex (MAC) is a significant cause of opportunistic infections, particularly in immunocompromised individuals. The standard treatment regimen for MAC disease typically includes a macrolide, ethambutol, and a rifamycin.[] Among the rifamycins, rifampin and rifabutin are the most frequently utilized. While current guidelines often recommend rifampin for initial therapy, especially for pulmonary MAC, rifabutin is considered in specific situations, such as in patients with disseminated disease or those on antiretroviral therapies, due to its different drug-drug interaction profile.[][2] This guide provides a detailed comparison of the efficacy of rifampin and rifabutin in MAC treatment, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and decision-making.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data on the comparative efficacy of rifampin and rifabutin in the treatment of MAC disease.
| Parameter | Rifampin-based Regimens | Rifabutin-based Regimens | Source(s) |
| Pooled Treatment Success Rate | 67.5% (95% CI 55.7-77.4%) | 54.7% (95% CI 41.0-67.0%) | [][3] |
| In-vitro Bactericidal Kill (log10 CFU/ml, Day 0-4) | 0.89 (95% CI: 0.43-1.35) | 0.92 (95% CI: 0.61-1.24) | [4][5][6] |
| MIC90 (mg/L) for MAC isolates | ≤2.0 | ≤0.125 | [4][5][6] |
Table 1: Clinical and In-Vitro Efficacy of Rifampin vs. Rifabutin in MAC Treatment. This table presents a summary of the overall treatment success rates from a meta-analysis of clinical studies and the in-vitro bactericidal activity and minimum inhibitory concentrations (MIC) from a hollow fiber model study.
| Parameter | Rifampin | Rifabutin | Source(s) |
| CYP450 Induction | Strong | Weak | [7] |
| Half-life (hours) | 2-3 | 45 | [7] |
| Protein Binding (%) | ~80 | ~85 | [7] |
Table 2: Key Pharmacokinetic Properties of Rifampin and Rifabutin. This table highlights the significant differences in the pharmacokinetic profiles of the two drugs, which influence their drug-drug interaction potential and dosing regimens.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination for MAC
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a MAC isolate.
Methodology (Broth Microdilution):
-
Isolate Preparation: A pure culture of the MAC isolate is grown on Middlebrook 7H10 agar or an equivalent medium. The bacterial suspension is prepared in a suitable broth (e.g., Middlebrook 7H9) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of rifampin and rifabutin are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized MAC suspension.
-
Incubation: The microtiter plates are incubated at 37°C for a specified period, typically 7 to 14 days, in a humidified incubator.
-
Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the MAC isolate. This can be assessed visually or using a colorimetric indicator such as resazurin or MTT.[8]
Hollow Fiber System (HFS) Model for MAC Efficacy and Resistance Studies
Objective: To simulate human-like pharmacokinetic profiles of rifampin and rifabutin and to evaluate their bactericidal activity and the emergence of resistance in MAC over time.
Methodology:
-
System Setup: A hollow fiber cartridge, containing semi-permeable polysulfone fibers, is used. The extracapillary space (peripheral compartment) is inoculated with a log-phase culture of MAC.[5][6][7]
-
Drug Administration: Rifampin or rifabutin is infused into the central reservoir, and a pump circulates the drug-containing medium through the intracapillary space. The drug diffuses across the semi-permeable membrane into the peripheral compartment where the bacteria reside.[5][7]
-
Pharmacokinetic Simulation: The drug concentration in the central reservoir is adjusted over time by a computer-controlled syringe pump to mimic the desired human pharmacokinetic profile (e.g., peak concentration, half-life).[5][6][7]
-
Sampling: Samples are collected from the peripheral compartment at various time points (e.g., days 0, 4, 7, 14, 21, 26) to determine the total and drug-resistant MAC population sizes by plating on selective and non-selective agar plates.[4][6]
-
Data Analysis: The change in bacterial density (log10 CFU/mL) over time is calculated to determine the bactericidal or bacteriostatic effect of the drug. The proportion of resistant bacteria is also monitored.[4][6]
Mandatory Visualization
Caption: Experimental workflow for comparing rifamycin efficacy.
References
- 2. atsjournals.org [atsjournals.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Mycobacterium avium and modulation of the host macrophage immune mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Improving the Drug Development Pipeline for Mycobacteria: Modelling Antibiotic Exposure in the Hollow Fibre Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of MICs for Mycobacterium avium-M. intracellulare complex in liquid medium by a colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Rifampicin and Rifapentine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of rifampicin and rifapentine, two critical rifamycin antibiotics in the treatment of tuberculosis (TB). The following sections detail their comparative pharmacokinetics, efficacy in animal models and clinical trials, and safety profiles, supported by experimental data.
Mechanism of Action
Both rifampicin and rifapentine share the same mechanism of action. They are potent bactericidal antibiotics that inhibit the bacterial DNA-dependent RNA polymerase, an enzyme essential for RNA synthesis in prokaryotes.[1] By binding to the β-subunit of this enzyme, they block the elongation of messenger RNA, ultimately leading to cell death.[1] Strains of Mycobacterium tuberculosis resistant to rifampicin are typically also resistant to rifapentine due to this shared mechanism.[2] The primary differences in their in vivo effectiveness stem not from a different molecular target but from their distinct pharmacokinetic and pharmacodynamic properties.
Caption: Mechanism of action for rifampicin and rifapentine.
Pharmacokinetics: A Comparative Overview
The in vivo behavior of rifampicin and rifapentine differs significantly, which has profound implications for their clinical use, including dosing frequency and efficacy in different disease states. Rifapentine's longer half-life is a key advantage, allowing for less frequent dosing.[2] However, its higher protein binding and lower penetration into cavitary lesions compared to rifampicin are important considerations.[2][3]
| Parameter | Rifampicin | Rifapentine | Reference(s) |
| Half-life | 2-3 hours | ~15 hours | [2] |
| Protein Binding | Lower | Higher (97%) | [2] |
| Tissue Penetration | Good distribution into cavitary contents | Poor penetration into lung cavitary lesions (caseum) | [3][4] |
| Metabolism | Induces CYP3A4 and CYP2C8/9 | Induces CYP3A4 and CYP2C8/9 (less potent than rifampicin) | [5] |
| Food Effect | Bioavailability decreased with food | Bioavailability increased with food | [6] |
| Active Metabolite | 25-desacetyl-rifampicin (less active) | 25-desacetyl-rifapentine (partially active) | [5] |
In Vivo Efficacy
Animal Models
Preclinical animal models are crucial for understanding the comparative efficacy of antitubercular agents. Murine and rabbit models have demonstrated key differences between rifampicin and rifapentine.
| Animal Model | Key Findings | Reference(s) |
| Murine Model | - Daily rifapentine is more active than rifampin in reducing bacterial load.[4] - Rifapentine is roughly 4 times more potent than rifampin.[3][5] - Substituting rifapentine for rifampin can shorten the required duration of treatment.[4] | [3][4][5] |
| Rabbit Model | - Both drugs penetrate cellular lung lesions and cavity walls.[7] - Rifampin penetration into caseum (necrotic material in cavities) is significantly better (penetration coefficient of 1.0) than rifapentine (penetration coefficient of 0.25).[7][8] - Poor penetration of rifapentine into cavitary lesions may explain the need for higher doses in patients with such lesions.[7][8] | [7][8] |
Clinical Trials
Clinical trials have largely translated the findings from animal models, establishing distinct roles for rifampicin and rifapentine in the management of both active and latent tuberculosis.
| Condition | Rifampicin | Rifapentine | Key Outcomes & Reference(s) |
| Active Pulmonary TB | Standard of care, daily administration for 6 months as part of a multi-drug regimen.[4] | Approved for active TB, but once-weekly continuation phase regimens have higher relapse rates, especially in HIV-positive patients with cavitary disease.[2][7] Daily, higher-dose rifapentine regimens have shown improved efficacy.[9] | A systematic review found no significant difference in cure rates or severe adverse events between rifapentine- and rifampicin-containing regimens, but once-weekly rifapentine was associated with a higher risk of relapse compared to more frequent rifampin administration.[5] |
| Latent TB Infection (LTBI) | A 4-month daily regimen (4R) is effective.[2] | A 3-month once-weekly regimen with isoniazid (3HP) is a preferred option with higher completion rates.[2] | The 3HP regimen has higher treatment completion rates than the 4R regimen. While efficacy in preventing progression to active TB is similar, the risk of adverse events leading to discontinuation may be higher with 3HP.[2][10] |
Safety and Tolerability
The safety profiles of rifampicin and rifapentine are generally similar, though the incidence and nature of adverse events can differ.
| Adverse Event | Rifampicin | Rifapentine | Reference(s) |
| Hepatotoxicity | A known risk, particularly when co-administered with other hepatotoxic drugs. | Generally considered to have a lower risk of hepatotoxicity compared to isoniazid-only regimens for LTBI.[2][10] | [2][10] |
| Systemic/Flu-like Symptoms | Can occur, especially with intermittent dosing. | More commonly associated with the 3HP regimen for LTBI. | [2] |
| Gastrointestinal Effects | Common (e.g., nausea, anorexia, abdominal pain). | Generally less gastrointestinal irritation. | [6] |
| Cutaneous Reactions | Occur in about 6% of patients, usually self-limiting. | Can occur. | [6] |
| Drug Interactions | Potent inducer of cytochrome P450 enzymes, leading to numerous significant drug-drug interactions.[2] | A moderate inducer of cytochrome P450 enzymes, with fewer but still significant drug interactions compared to rifampicin.[2] | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies for in vivo comparative studies of rifampicin and rifapentine.
Murine Model of Tuberculosis Efficacy Study
This protocol is a composite based on methodologies described in published studies.[3][5]
-
Animal Model: 6-week-old female BALB/c mice are commonly used. For studies involving necrotic granulomas, C3HeB/FeJ mice are utilized.[5]
-
Infection: Mice are infected via aerosol exposure with a log-phase culture of Mycobacterium tuberculosis H37Rv to achieve a standardized lung implantation of bacteria.[5]
-
Treatment Initiation: Treatment begins several weeks post-infection to allow for the establishment of a stable bacterial load.
-
Drug Administration:
-
Rifampicin and rifapentine are administered by oral gavage.
-
Dose-ranging studies are often performed, with doses typically prepared in a suitable vehicle like 40% sucrose.[6]
-
Drugs are administered daily or intermittently (e.g., once-weekly) for a specified duration (e.g., 8-12 weeks).
-
-
Outcome Assessment:
-
Bactericidal Activity: At various time points during treatment, cohorts of mice are euthanized, and their lungs are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU).
-
Sterilizing Activity (Relapse Study): After the completion of therapy, a separate cohort of mice is observed for several months without treatment. Relapse is determined by culturing the lungs of these mice at the end of the observation period. The proportion of culture-positive mice in each treatment group is calculated.
-
-
Pharmacokinetic Analysis: Satellite groups of mice may be used for pharmacokinetic studies. Blood samples are collected at predetermined time points after drug administration to measure plasma drug concentrations using methods like HPLC or LC-MS/MS.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Using dynamic oral dosing of rifapentine and rifabutin to simulate exposure profiles of long-acting formulations in a mouse model of tuberculosis preventive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short-Course Therapy with Daily Rifapentine in a Murine Model of Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Ranging Comparison of Rifampin and Rifapentine in Two Pathologically Distinct Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preliminary Pharmacokinetic Study of Repeated Doses of Rifampin and Rifapentine in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of rifapentine and rifampin in a rabbit model of tuberculosis and correlation with clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Daily Rifapentine for Treatment of Pulmonary Tuberculosis. A Randomized, Dose-Ranging Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rifapentine vs rifampicin for the treatment of pulmonary tuberculosis: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Rifampicin Resistance: A Comparative Guide to Genetic Sequencing Validation
For researchers, scientists, and drug development professionals, the accurate and rapid identification of antibiotic resistance mechanisms is paramount. This guide provides an objective comparison of genetic sequencing methods for validating rifampicin resistance, supported by experimental data and detailed protocols. We delve into the underlying molecular pathways and offer a clear framework for selecting the most appropriate validation strategy.
Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] Specifically, it binds to the β-subunit of this enzyme, encoded by the rpoB gene, thereby physically obstructing the elongation of RNA transcripts and halting protein synthesis, which ultimately leads to bacterial cell death.[1][3] However, the emergence of resistance poses a significant threat to its clinical efficacy. The primary mechanism of this resistance is the alteration of the rifampicin binding site on the RNA polymerase β-subunit due to mutations in the rpoB gene.[3][4] Over 95% of rifampicin-resistant Mycobacterium tuberculosis strains harbor mutations within an 81-bp hotspot region of the rpoB gene, known as the Rifampicin Resistance-Determining Region (RRDR).[5][6]
Genetic sequencing has emerged as a powerful tool for the rapid and accurate detection of these resistance-conferring mutations, offering a significant advantage over traditional culture-based drug susceptibility testing (DST), which can take several weeks.[7] This guide explores and compares various genetic sequencing-based methods for validating rifampicin resistance, providing the necessary data and protocols to make informed decisions in a research or clinical setting.
Comparative Analysis of Sequencing Methodologies
The choice of a genetic sequencing method for validating rifampicin resistance depends on various factors, including the required throughput, sensitivity, specificity, and cost. Here, we compare the performance of Sanger sequencing, the traditional "gold standard," with modern high-throughput techniques like Targeted Next-Generation Sequencing (tNGS) and other molecular assays.
| Method | Principle | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Phenotypic Drug Susceptibility Testing (DST) | Growth of bacteria in the presence of rifampicin to determine the minimum inhibitory concentration (MIC). | Gold Standard | Gold Standard | Directly measures resistance phenotype. | Time-consuming (weeks); requires viable bacteria.[7] |
| Sanger Sequencing | Dideoxy chain termination method to determine the nucleotide sequence of a targeted DNA region (e.g., rpoB RRDR). | High | High | Considered the reference standard for mutation detection.[8] | Lower throughput; can be technically complex.[8] |
| Targeted Next-Generation Sequencing (tNGS) | Massively parallel sequencing of specific genomic regions, such as the entire rpoB gene or a panel of resistance genes. | 100%[9][10] | 96.2%[9][10] | High throughput; can detect novel mutations and heteroresistance; can analyze multiple genes simultaneously.[11][12] | Higher initial instrument cost; data analysis can be complex. |
| Line Probe Assay (LiPA) | Hybridization of PCR products to probes targeting wild-type and common mutant sequences in the rpoB gene. | ~93.3% - 100%[7][13] | High | Rapid and relatively simple to perform. | Only detects known mutations targeted by the probes. |
| Xpert MTB/RIF | Automated real-time PCR assay that simultaneously detects M. tuberculosis and rifampicin resistance-associated mutations in the rpoB gene. | ~95.33%[14] | 100%[14] | Rapid (results in hours); easy to use.[12] | Detects a limited set of mutations within the RRDR.[11][14] |
| Nucleotide MALDI-TOF MS | Mass spectrometry-based detection of mass differences between wild-type and mutant DNA fragments of the rpoB gene. | 93.2%[8][15] | 98.1%[8][15] | Rapid and high-throughput; can detect heteroresistance.[8][16] | Requires specialized equipment. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key genetic sequencing techniques discussed.
DNA Extraction from Bacterial Culture
A universal first step for all sequencing methods is the isolation of high-quality genomic DNA from the bacterial isolate.
Protocol:
-
Harvest bacterial cells from a liquid culture or solid media by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing lysozyme or other appropriate lytic enzymes to break down the bacterial cell wall.
-
Incubate at 37°C for at least 1 hour.
-
Add Proteinase K and an appropriate buffer and incubate at 56°C to degrade proteins.
-
Extract the DNA using a phenol-chloroform-isoamyl alcohol mixture or a commercial DNA extraction kit according to the manufacturer's instructions.
-
Precipitate the DNA with isopropanol or ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend it in nuclease-free water or TE buffer.
-
Assess DNA quality and quantity using a spectrophotometer or fluorometer.
PCR Amplification of the rpoB Gene
The next step involves amplifying the target region of the rpoB gene using the Polymerase Chain Reaction (PCR).
Protocol:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers flanking the rpoB RRDR or the entire gene. An example of primers used for the RRDR are:
-
Add the template DNA to the master mix.
-
Perform PCR using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58-62°C for 30 seconds (primer dependent).
-
Extension: 72°C for 1 minute (adjust based on amplicon length).
-
-
Final extension: 72°C for 10 minutes.
-
-
Verify the PCR product by agarose gel electrophoresis.
Sanger Sequencing of the rpoB PCR Product
Protocol:
-
Purify the PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit.
-
Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), a DNA polymerase, and fluorescently labeled dideoxynucleoside triphosphates (ddNTPs).
-
Perform cycle sequencing in a thermal cycler.
-
Purify the sequencing reaction products to remove unincorporated ddNTPs.
-
Analyze the products on a capillary electrophoresis-based DNA sequencer.
-
Align the resulting sequence with a reference rpoB sequence (e.g., from M. tuberculosis H37Rv) to identify mutations.[17]
Targeted Next-Generation Sequencing (tNGS) Workflow
Protocol:
-
Library Preparation:
-
Fragment the genomic DNA to a desired size.
-
Ligate sequencing adapters to the DNA fragments.
-
Use PCR-based or hybridization-based target enrichment methods to selectively capture the rpoB gene or a panel of resistance-associated genes.
-
-
Sequencing:
-
Sequence the enriched library on a next-generation sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Call variants (mutations) in the targeted regions using bioinformatics software.
-
Annotate the identified variants to determine their potential impact on rifampicin resistance.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of rifampicin action and resistance.
Caption: Experimental workflow for genetic validation.
Caption: Genotype-phenotype correlation in resistance.
References
- 1. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 2. 2024.sci-hub.red [2024.sci-hub.red]
- 3. Rifampicin - Wikipedia [en.wikipedia.org]
- 4. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of Three Molecular Assays for Rapid Detection of Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. [Clinical application of targeted next generation sequencing in detecting rifampicin and rifabutin resistance in tuberculosis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Predicting rifampicin resistance in Mycobacterium tuberculosis using machine learning informed by protein structural and chemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of three molecular assays for rapid detection of rifampin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid detection of rifampin resistance in Mycobacterium tuberculosis using nucleotide MALDI-TOF MS: a comparative study with phenotypic drug susceptibility testing and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of rpoB gene mutations and Rifampicin-resistance levels on treatment outcomes in Rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Rifampicin and Other Rifamycin Derivatives
This guide provides an objective comparison of cross-resistance patterns between the frontline anti-tuberculosis drug rifampicin and other clinically significant rifamycin derivatives, including rifabutin and rifapentine. The information, supported by experimental data, is intended for researchers, scientists, and drug development professionals to aid in the ongoing efforts against drug-resistant bacteria.
Mechanism of Action and Resistance
Rifamycins exert their bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), which is encoded by the rpoB gene.[1][2] This binding physically obstructs the path of the elongating RNA molecule, thereby inhibiting the initiation of transcription.[1][3] The primary mechanism of resistance to this antibiotic class is the acquisition of mutations within the rpoB gene, particularly in an 81-bp hot-spot region known as the rifampicin resistance-determining region (RRDR).[1][4][5] These mutations alter the drug's binding site on the RNAP, reducing the affinity of the rifamycin for its target and leading to decreased susceptibility.[1][4] While over 95% of rifampicin-resistant Mycobacterium tuberculosis isolates have mutations in the RRDR, other less common resistance mechanisms exist.[5]
Quantitative Data on Cross-Resistance
Extensive research, particularly in Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus, reveals significant cross-resistance among rifamycins. However, the degree of this cross-resistance is not uniform and is highly dependent on the specific mutation present in the rpoB gene.[1] Certain mutations may confer high-level resistance to all rifamycins, while others may result in resistance to rifampicin while retaining susceptibility to rifabutin.[6][7] The following table summarizes representative Minimum Inhibitory Concentrations (MICs) for various rifamycins against Mtb strains with different rpoB genotypes.
| M. tuberculosis Strain Genotype | Rifampicin (RIF) MIC (µg/mL) | Rifabutin (RFB) MIC (µg/mL) | Rifapentine (RFP) MIC (µg/mL) | Cross-Resistance Profile |
| Wild-Type (Susceptible) | 0.015 - 0.5 | 0.015 - 0.125 | 0.03 - 0.12 | Susceptible to all |
| rpoB S531L (or S450L in Mtb) | >64 | >8 | >64 | High-level cross-resistance to all |
| rpoB H526Y (or H445Y in Mtb) | >64 | >8 | >64 | High-level cross-resistance to all |
| rpoB H526D (or H445D in Mtb) | >64 | >8 | >64 | High-level cross-resistance to all |
| rpoB D516V (or D435V in Mtb) | 2 - 32 | 0.125 - 0.5 | 1 - 16 | Resistant to RIF, but may be susceptible to RFB |
| rpoB L511P | ≤1 (Susceptible) | ≤0.5 (Susceptible) | Not widely reported | Often phenotypically susceptible to RIF and RFB |
| rpoB H526L | ≤1 (Susceptible) | ≤0.5 (Susceptible) | Not widely reported | Often phenotypically susceptible to RIF and RFB |
Note: MIC values are representative and can vary between studies due to different experimental conditions and testing methodologies. The amino acid positions are based on the E. coli numbering system, with the corresponding M. tuberculosis codon numbers in parentheses where applicable.[7][8]
Mutations at codons 531 and 526 are generally associated with high-level resistance to both rifampicin and rifabutin.[6][9] In contrast, mutations at other positions, such as D516V, have been shown to confer resistance to rifampin while the organism remains susceptible to rifabutin.[6][10] Strains of rifampicin-resistant Mtb are typically also cross-resistant to rifapentine.[11] Studies have also shown that the use of rifaximin, a non-systemic rifamycin, can lead to the emergence of rifampin-resistant staphylococci.[12][13]
Experimental Protocols
The assessment of cross-resistance patterns relies on standardized antimicrobial susceptibility testing (AST). The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of rifamycins against a bacterial isolate.
Broth Microdilution Method for MIC Determination
-
Preparation of Materials:
-
Bacterial Culture: Use a pure, overnight culture of the test bacterium grown in an appropriate liquid medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 broth for mycobacteria).[14]
-
Rifamycin Stock Solutions: Prepare concentrated stock solutions (e.g., 1 mg/mL) of rifampicin, rifabutin, and rifapentine in a suitable solvent like dimethyl sulfoxide (DMSO), as rifamycins are poorly soluble in water.[14]
-
Culture Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) or another suitable broth.[14]
-
96-Well Microtiter Plates: Use sterile, U-bottomed plates.[14]
-
-
Preparation of Bacterial Inoculum:
-
Assay Procedure:
-
Serial Dilution: In the 96-well microtiter plate, perform a two-fold serial dilution of each rifamycin stock solution using the culture medium to create a range of desired concentrations.[1][14]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.[1]
-
Controls: Include a positive growth control well (medium and bacteria, no antibiotic) and a sterility control well (medium only, no bacteria) to ensure the validity of the results.[1][14]
-
-
Incubation:
-
Interpretation of Results:
Visualizations
Caption: Workflow for MIC determination via broth microdilution.
Caption: Mechanism of rifamycin action and resistance.
Conclusion
While there is substantial cross-resistance among rifamycins due to their shared mechanism of action and resistance pathways, the specific patterns are nuanced and mutation-dependent.[1] High-level resistance to rifampicin, often conferred by mutations in codons 526 and 531 of the rpoB gene, typically predicts cross-resistance to rifabutin and rifapentine.[6][9] However, certain mutations may confer resistance to rifampicin while susceptibility to rifabutin is preserved, suggesting a potential role for rifabutin in treating patients with specific rifampicin-resistant Mtb strains.[6][10][15] A thorough understanding of these patterns, supported by robust genotypic and phenotypic susceptibility testing, is crucial for guiding therapeutic decisions and for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Rifampicin-resistance, rpoB polymorphism and RNA polymerase genetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rifamycins Unveiled: A Deep Dive into Rifampicin, Rifabutin, and Rifapentine - Zhengzhou Minzhong Pharmaceutical Co., Ltd. [minzhongpharma.com]
- 4. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of rpoB mutations and MICs for rifampin and rifabutin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Contribution of rpoB Mutations to Development of Rifamycin Cross-Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of rpoB Mutations and MICs for Rifampin and Rifabutin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rpoB Mutations are Associated with Variable Levels of Rifampin and Rifabutin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Rifaximin intake leads to emergence of rifampin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rifaximin may induce rifampicin resistance in coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. [Cross-resistance between rifampin and rifabutin in multidrug resistant Mycobacterium tuberculosis complex strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rifampicin's Efficacy Across Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Rifampicin, a potent semisynthetic antibiotic belonging to the rifamycin class, has long been a cornerstone in the treatment of various bacterial infections, most notably tuberculosis. Its primary mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase, thereby halting the transcription process essential for bacterial survival.[1][2] This guide provides a comparative overview of rifampicin's effects on a range of clinically significant bacterial species, presenting quantitative data on its inhibitory and bactericidal concentrations, detailed experimental protocols for assessing its activity, and visualizations of its molecular interactions and impacted cellular pathways.
Comparative In Vitro Susceptibility
The in vitro activity of rifampicin varies considerably across different bacterial species, a factor largely influenced by the structure of the target RNA polymerase and the presence of resistance mechanisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for rifampicin against several key Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Rifampicin Against Various Bacterial Species
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Data Source(s) |
| Staphylococcus aureus | Gram-positive | ≤ 0.006 - 256 | [3] |
| Enterococcus faecalis | Gram-positive | 1 - 4 | EUCAST |
| Streptococcus pneumoniae | Gram-positive | 0.008 - 0.5 | EUCAST |
| Streptococcus pyogenes | Gram-positive | 0.016 - 0.25 | EUCAST |
| Mycobacterium tuberculosis | N/A | 0.002 - 64 | [3] |
| Mycobacterium bovis | N/A | 0.125 | [3] |
| Escherichia coli | Gram-negative | 4 - 32 | [4] |
| Klebsiella pneumoniae | Gram-negative | 4 - 16 | EUCAST |
| Pseudomonas aeruginosa | Gram-negative | 16 - >64 | EUCAST |
| Haemophilus influenzae | Gram-negative | 0.25 - 2 | EUCAST |
| Chlamydia pneumoniae | N/A | 0.005 | [3] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Bactericidal Activity of Rifampicin (MBC/MIC Ratio)
The ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's bactericidal or bacteriostatic nature. A ratio of ≤4 is generally considered indicative of bactericidal activity.
| Bacterial Species | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Data Source(s) |
| Mycobacterium tuberculosis (LAM strain) | 0.08 | 0.5 | Bactericidal | [5][6] |
| Mycobacterium tuberculosis (Haarlem strain) | 1.28 | 8 | Bacteriostatic | [5][6] |
| Mycobacterium tuberculosis (EAI strain) | 0.64 | 4 | Bactericidal | [5][6] |
| Mycobacterium tuberculosis (Beijing strain) | 0.08 | 0.5 | Bactericidal | [5][6] |
| Mycobacterium tuberculosis (ss18b dormant strain) | 2.56 | 32 | Bacteriostatic | [5][6] |
Note: The bactericidal activity of rifampicin can be strain-dependent.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of rifampicin, based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).[3][7][8][9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Rifampicin stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Rifampicin Dilutions:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the rifampicin stock solution (at twice the highest desired concentration) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of rifampicin at which there is no visible growth (i.e., the well is clear).
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11][12][13]
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) or other appropriate agar plates
-
Sterile saline or broth for dilution
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquot onto a TSA plate. It is also recommended to perform a serial dilution of the growth control and plate it to determine the initial inoculum concentration.
-
-
Incubation:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation:
-
The MBC is the lowest concentration of rifampicin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Visualization of Mechanisms and Pathways
To better understand the experimental workflows and the molecular interactions of rifampicin, the following diagrams are provided, generated using the Graphviz DOT language.
Discussion
The data presented in this guide highlight the potent activity of rifampicin against a broad spectrum of bacteria, particularly Gram-positive organisms and mycobacteria. Its efficacy against Gram-negative bacteria is generally lower, which is often attributed to the outer membrane of these organisms acting as a permeability barrier.[4]
The bactericidal nature of rifampicin is not uniform across all susceptible species and can even vary between different strains of the same species, as demonstrated with Mycobacterium tuberculosis. This underscores the importance of empirical testing to guide therapeutic decisions.
Recent research has also shed light on the interplay between rifampicin and bacterial signaling pathways. In Staphylococcus aureus, the accessory gene regulator (agr) quorum-sensing system, which controls the expression of many virulence factors, also regulates an efflux pump that can export rifampicin.[14][15] This complex interaction suggests that the efficacy of rifampicin can be influenced by the regulatory state of the bacteria.
Conclusion
Rifampicin remains a critical tool in the antimicrobial arsenal. A thorough understanding of its variable efficacy across different bacterial species, coupled with standardized testing protocols, is essential for its effective and judicious use. Further research into the intricate interactions between rifampicin and bacterial signaling networks will be crucial for optimizing its therapeutic potential and combating the rise of antimicrobial resistance.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 4. [In vitro investigations of rifampicin. Correlation between minimal inhibitory concentration and minimal inhibitory zone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Effects of Increasing Concentrations of Rifampicin on Different Mycobacterium tuberculosis Lineages in a Whole-Blood Bactericidal Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. protocols.io [protocols.io]
- 10. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of minimum bactericidal concentration, in single or combination drugs, against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Export by a quorum sensing-controlled drug exporter underlies rifampicin's strong activity against staphylococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of Rifampicin and Isoniazid in Combination Therapy
For researchers, scientists, and drug development professionals, the accurate quantification of rifampicin (RIF) and isoniazid (INH) in combination therapy is paramount for ensuring therapeutic efficacy and safety. This guide provides a comprehensive comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The simultaneous determination of these two first-line anti-tuberculosis drugs presents analytical challenges due to their differing physicochemical properties.[1][2] This guide will delve into the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry.
Comparative Analysis of Quantitative Methods
The selection of an analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of various validated methods for the simultaneous quantification of rifampicin and isoniazid.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely adopted technique for the separation and quantification of RIF and INH in both pharmaceutical formulations and biological matrices.[3][4][5]
| Parameter | Method 1[6] | Method 2[3] | Method 3 | Method 4[7] |
| Column | C18 (250 x 4.6 mm, 5 µm) for RIF; C8 (250 x 4.6 mm, 5 µm) for INH | Purospher STAR RP18e (250×4.6 mm, 5 μm) | Kromasil C18 (250 x 4.6 nm, 5 µm) | Not Specified |
| Mobile Phase | Isocratic | Gradient: 20 mM monobasic sodium phosphate buffer (pH 7.0) and acetonitrile | Methanol:Acetonitrile:Water (60:20:20 v/v) | Ethanol and Water |
| Detection (UV) | 339 nm (RIF), 273 nm (INH) | 238 nm (RIF & INH) | 254 nm | Not Specified |
| Linearity Range (µg/mL) | RIF: 0.31-37.80; INH: 0.89-71.36 | Not Specified | RIF & INH: 40-100 | RIF: 5.1-81.6; INH: 5.0-80.0 |
| LOD (µg/mL) | Not Specified | Not Specified | RIF & INH: 0.5 | RIF: 0.069; INH: 0.042 |
| LOQ (µg/mL) | RIF: 0.31; INH: 0.89 | Not Specified | RIF & INH: 1.75 | RIF: 0.229; INH: 0.137 |
| Accuracy (% Recovery) | RIF: 97.3-99.6; INH: 89.8-96.6 | Not Specified | RIF: 99.56; INH: 99.83 | 99.60–100.91 |
| Precision (%RSD) | < 10.39 | < 2 | Not Specified | < 0.92 |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods
For high sensitivity and selectivity, particularly in complex biological matrices like plasma, UPLC-MS/MS is the method of choice.[1][8][9]
| Parameter | Method 1[1] | Method 2[8] |
| Column | Kinetex Polar C18 (150 × 3 mm, 2.6 μm) | Not Specified |
| Mobile Phase | Gradient: 5mM ammonium acetate and acetonitrile with 0.1% formic acid | Not Specified |
| Ionization Mode | Positive Ionization | Positive ESI |
| Linearity Range (µg/mL) | RIF: 0.1–30.0; INH: 0.05–10.0 | Not Specified |
| LLOQ (µg/mL) | RIF: 0.1; INH: 0.05 | Not Specified |
| Accuracy (%RE) | Within ± 20% at LLOQ | Not Specified |
| Precision (%RSD) | Within 20% at LLOQ | Not Specified |
UV-Vis Spectrophotometry Methods
UV-Vis spectrophotometry offers a simpler and more cost-effective approach, suitable for routine quality control of pharmaceutical formulations.[10][11]
| Parameter | Method 1 (Simultaneous Equation) | Method 2 (Derivative)[11] | Method 3 (Simultaneous Equation)[11] |
| Solvent | Methanol | Methanol | Methanol |
| Detection Wavelengths (nm) | 337.0 (RIF), 263.0 (INH) | 263 (RIF at zero crossing of INH), 290 (INH at zero crossing of RIF) | 338 (RIF), 263 (INH) |
| Linearity Range (µg/mL) | RIF: 5-35; INH: 5-25 | 5-50 | 5-50 |
| Accuracy (% Recovery) | ~100 | Not Specified | Not Specified |
| Precision | Low %RSD | Not Specified | Not Specified |
Experimental Protocols
HPLC-UV Method for Human Plasma[6]
A simple and selective reversed-phase HPLC-UV method was developed and validated for the quantification of rifampicin and isoniazid in human plasma.
-
Sample Preparation: Drug extraction from plasma was performed using trichloroacetic acid and an organic solvent, followed by derivatization of isoniazid.
-
Chromatographic Conditions for Rifampicin:
-
Column: C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mode (details not specified)
-
Detection: 339 nm
-
-
Chromatographic Conditions for Isoniazid:
-
Column: C8 (250 × 4.6 mm, 5 µm)
-
Detection: 273 nm
-
-
Validation: The method was validated according to FDA guidelines for accuracy, precision, linearity, recovery, and stability.
UPLC-MS/MS Method for Human Plasma[1]
A sensitive and selective UPLC-MS/MS method was developed for the simultaneous quantification of isoniazid, pyrazinamide, and rifampicin.
-
Sample Preparation: A small plasma volume (20 μl) was subjected to protein precipitation with methanol.
-
Chromatographic Conditions:
-
Column: Kinetex Polar C18 (150 × 3 mm, 2.6 μm)
-
Mobile Phase: A gradient elution using 5mM ammonium acetate and acetonitrile, both containing 0.1% formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
-
Validation: The method was validated based on FDA guidance.
UV-Vis Spectrophotometry (Simultaneous Equation Method)[12]
A simple UV spectrophotometric method for the simultaneous estimation of rifampicin and isoniazid in combined dosage forms.
-
Sample Preparation: Standard and sample solutions of rifampicin and isoniazid were prepared in methanol.
-
Spectrophotometric Analysis:
-
The absorbance of the solutions was measured at 337.0 nm (λmax of Rifampicin) and 263.0 nm (λmax of Isoniazid).
-
A set of simultaneous equations was developed using the absorptivity values at these two wavelengths.
-
-
Quantification: The concentrations of rifampicin and isoniazid in the sample were calculated by solving the simultaneous equations.
-
Validation: The method was validated for accuracy, precision, and specificity according to ICH guidelines.
Visualizing Analytical Workflows
To further elucidate the experimental processes, the following diagrams illustrate a typical workflow for HPLC analysis and a logical comparison of the discussed analytical methods.
Caption: Workflow for the quantitative analysis of Rifampicin and Isoniazid in plasma by HPLC.
Caption: Comparison of analytical methods for Rifampicin and Isoniazid quantification.
References
- 1. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Development and Validation of an HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol Hydrochloride in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. japsonline.com [japsonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. SIMULTANEOUS DETERMINATION OF ISONIAZID AND RIFAMPICIN BY UV SPECTROPHOTOMETRY | Semantic Scholar [semanticscholar.org]
- 11. farmaciajournal.com [farmaciajournal.com]
Validating a New Animal Model for Rifampicin Pharmacokinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate animal model is a cornerstone of preclinical drug development, directly impacting the translation of pharmacokinetic and pharmacodynamic data to human clinical trials. This guide provides a framework for validating a new animal model for rifampicin pharmacokinetic (PK) studies. By comparing key PK parameters and outlining standardized experimental protocols, researchers can objectively assess the suitability of a novel model against established alternatives.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of rifampicin in various established animal models. This data serves as a benchmark for evaluating the performance of a new animal model. "New Model X" is presented as a placeholder to illustrate where a researcher's data would be incorporated for comparison.
| Animal Model | Dose (mg/kg) | Administration Route | Cmax (μg/mL) | AUC (μg·h/mL) | T½ (h) | Reference |
| Mouse | 10 | Oral | ~13.6 | ~127.6 | ~7.3 | [1] |
| 10 | IV | ~17.0 | 45 (AUC₀₋₆) | - | [2] | |
| Rat | 25 | Oral | - | - | - | [3] |
| 50 | Oral | - | - | - | [3] | |
| Rabbit | 10 | IV | ~17.0 | 45 (AUC₀₋₆) | - | [2][4] |
| Guinea Pig | 25 | Oral | - | - | - | [5] |
| Dog | 8 | IV | - | - | - | [3] |
| 25 | IV | - | - | - | [3] | |
| New Model X | User Defined | User Defined | Experimental Data | Experimental Data | Experimental Data | - |
Note: Pharmacokinetic parameters can vary significantly based on the animal strain, sex, age, and specific experimental conditions. Direct comparison should be made with caution and under standardized protocols.
Experimental Protocols
Detailed and consistent methodologies are crucial for generating reliable and comparable pharmacokinetic data. Below are generalized protocols for key experiments.
Animal Preparation and Dosing
-
Animals: Specify the species, strain, sex, age, and weight of the animals used. House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is required for the study.
-
Rifampicin Formulation: Prepare a fresh solution or suspension of rifampicin in a suitable vehicle (e.g., 0.25% carboxymethyl cellulose) on the day of the experiment.[6] The concentration should be calculated to deliver the desired dose in a specific volume (e.g., 10 mL/kg for oral gavage in mice).[6]
-
Administration:
-
Oral (PO): Administer the rifampicin formulation directly into the stomach using an appropriate-sized gavage needle. For rodents, this is a common and effective method.[6]
-
Intravenous (IV): Administer the rifampicin solution via a suitable vein (e.g., tail vein in mice, jugular or femoral vein in larger animals). This route ensures 100% bioavailability and is often used as a reference.
-
Blood Sampling
The method of blood collection can influence the quality of the pharmacokinetic data. The chosen method should minimize stress to the animal and allow for serial sampling if required.
-
Serial Sampling (for determining the full PK profile in individual animals):
-
Saphenous Vein: A suitable site for collecting small volumes of blood (e.g., 50-100 µL) at multiple time points without anesthesia.[7] This is a minimally invasive technique applicable to various species.
-
Catheterization: For larger animals or studies requiring frequent sampling, surgical implantation of a catheter (e.g., in the jugular or femoral vein) allows for stress-free, repeated blood collection from conscious animals.[8]
-
-
Terminal Sampling (one sample per animal at a specific time point):
-
Cardiac Puncture: A method to collect a large volume of blood under terminal anesthesia.[7] This is often used in smaller animals like mice where serial sampling is challenging.
-
Retro-orbital Sinus: While historically common, this method is now often discouraged due to the potential for tissue damage and is typically performed under anesthesia as a terminal procedure.[9]
-
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge the samples to separate plasma, which is then stored at -80°C until analysis.
Bioanalysis
-
Sample Preparation: Perform a protein precipitation step to extract rifampicin from the plasma samples. Acetonitrile is commonly used for this purpose.[6]
-
Analytical Method: Quantify the concentration of rifampicin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[6][10]
-
Standard Curve: Prepare a standard curve of known rifampicin concentrations in blank plasma to accurately determine the concentration in the experimental samples. The calibration curve should be linear over the expected concentration range.[6]
Pharmacokinetic Analysis
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[10] These parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
T½: Elimination half-life.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a rifampicin pharmacokinetic study in a new animal model.
Logical Framework for Model Validation
The decision to adopt a new animal model should be based on a systematic evaluation of its predictive validity. The following diagram outlines the logical relationships in this process.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of rifapentine and rifampin in a rabbit model of tuberculosis and correlation with clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Modelling of rifampicin pharmacokinetics in experimental animals administered the drug intravenously and internally] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of rifapentine and rifampin in a rabbit model of tuberculosis and correlation with clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics-Pharmacodynamics of Rifampin in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 8. currentseparations.com [currentseparations.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Drug-Drug Interaction Profiles of Rifampicin and Rifabutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the drug-drug interaction (DDI) profiles of two key rifamycin antibiotics: rifampicin and rifabutin. Understanding the nuances of their interactions with drug-metabolizing enzymes and transporters is critical for safe and effective co-administration with other therapeutic agents. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway involved in these interactions.
Executive Summary
Rifampicin, a cornerstone of tuberculosis therapy, is a potent and broad-spectrum inducer of numerous drug-metabolizing enzymes and transporters, leading to a high potential for clinically significant drug-drug interactions.[1][2] Rifabutin, an alternative rifamycin, is generally considered a less potent inducer and, in some cases, also acts as an inhibitor, resulting in a more favorable DDI profile in many clinical scenarios.[1][2] This guide delves into the specifics of these differences, providing the data necessary for informed decision-making in research and drug development.
Data Presentation: Quantitative Comparison of DDI-Related Parameters
The following table summarizes the key quantitative parameters that define the DDI profiles of rifampicin and rifabutin, focusing on their effects on Cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp).
| Parameter | Target | Rifampicin | Rifabutin | Reference(s) |
| Induction Potency (EC50) | CYP3A4 (PXR Activation) | ~0.47 µM | ~1.4 µM | [3] |
| Induction Efficacy (Emax) | CYP3A4 (PXR Activation) | ~4-fold | ~4-fold | [3] |
| mRNA Induction | CYP3A4 (Primary Human Hepatocytes) | ~80-fold | ~20-fold | |
| P-gp Inhibition (IC50) | P-glycoprotein | >10 µM | ~0.3 µM | |
| P-gp Induction | P-glycoprotein (LS-180 cells) | Dose-dependent increase | Dose-dependent increase | [4] |
| UGT Induction | UGT1A1, UGT1A4 | Moderate induction | Less pronounced than rifampicin | |
| CYP Inhibition (IC) | CYP3A4 | 7.7 | 2.15 | [1] |
| CYP2C9 | 1.22 | 0.67 | [1] | |
| CYP2C19 | 4.2 | 4.2 | [1] | |
| CYP1A2 | 1.44 | 0.03 | [1] |
Experimental Protocols
Key Experiment: In Vitro CYP450 Induction Assay in Primary Human Hepatocytes
This protocol outlines a standard method for assessing the potential of compounds to induce CYP450 enzymes, a critical step in DDI evaluation.
Objective: To determine the fold-induction of CYP1A2, CYP2B6, and CYP3A4 mRNA expression and enzyme activity in cultured primary human hepatocytes following exposure to rifampicin or rifabutin.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams Medium E) and supplements
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Rifampicin and rifabutin (test compounds)
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
Vehicle control (e.g., DMSO)
-
CYP450 activity assay substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4)
-
Reagents for RNA extraction and qRT-PCR
-
LC-MS/MS for metabolite quantification
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Compound Treatment: Prepare a range of concentrations for rifampicin and rifabutin in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.1%.
-
Incubation: Remove the plating medium and treat the hepatocyte monolayers with the test compounds, positive controls, and vehicle control. Incubate for 48-72 hours, replacing the medium with freshly prepared compound solutions every 24 hours.
-
Assessment of Cytotoxicity: At the end of the incubation period, assess cell viability using a suitable method (e.g., LDH release assay or visual inspection).
-
CYP450 Activity Measurement:
-
Wash the cell monolayers with buffer.
-
Incubate the cells with a cocktail of CYP-specific substrates for a defined period (e.g., 30-60 minutes).
-
Collect the supernatant and analyze the formation of specific metabolites using LC-MS/MS.
-
-
Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative mRNA expression of target CYP genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.
-
-
Data Analysis:
-
Calculate the fold induction of enzyme activity by normalizing the metabolite formation rate in treated cells to that in vehicle-treated cells.
-
Calculate the fold change in mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
If a dose-response is observed, determine EC50 and Emax values.
-
Key Experiment: In Vitro P-glycoprotein (P-gp) Inhibition Assay
This protocol describes a method to evaluate the inhibitory potential of a compound on P-gp-mediated efflux.
Objective: To determine the IC50 value of rifabutin for the inhibition of P-gp using a cell-based assay.
Materials:
-
A P-gp overexpressing cell line (e.g., LS-180 or Caco-2)
-
Culture medium and supplements
-
Culture plates (e.g., 96-well)
-
P-gp substrate (e.g., Rhodamine 123 or Digoxin)
-
Rifabutin (test compound)
-
Positive control inhibitor (e.g., Verapamil)
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader or LC-MS/MS
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate and culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of rifabutin and the positive control inhibitor in transport buffer. The final solvent concentration should be kept constant.
-
Pre-incubation: Wash the cell monolayers with transport buffer and then pre-incubate them with the test compounds, controls, or vehicle for a defined period (e.g., 30-60 minutes).
-
Substrate Incubation: Add the P-gp substrate (e.g., Rhodamine 123) to all wells and incubate for a specific time (e.g., 60-120 minutes), allowing for cellular uptake and efflux.
-
Measurement of Intracellular Substrate:
-
If using a fluorescent substrate like Rhodamine 123, wash the cells to remove the extracellular substrate. Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
If using a non-fluorescent substrate like digoxin, lyse the cells and quantify the intracellular concentration using LC-MS/MS.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
The primary mechanism by which rifampicin and rifabutin induce the expression of CYP enzymes and transporters is through the activation of the Pregnane X Receptor (PXR).[3][5] The following diagrams illustrate this signaling pathway and a typical experimental workflow for assessing drug-drug interactions.
Caption: PXR-mediated signaling pathway for induction of drug metabolizing enzymes.
Caption: Experimental workflow for assessing drug-drug interaction potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Model-Based Comparative Analysis of Rifampicin and Rifabutin Drug-Drug Interaction Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The differences in drug disposition gene induction by rifampicin and rifabutin are unlikely due to different effects on important pregnane X receptor (NR1I2) splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure of LS-180 Cells to Drugs of Diverse Physicochemical and Therapeutic Properties Up-regulates P-glycoprotein Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Rifampicin Efficacy Benchmark: A Comparative Analysis Against Novel Antibiotic Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the frontline antibiotic rifampicin against a selection of novel antibiotic candidates currently under investigation, primarily for the treatment of Mycobacterium tuberculosis (TB). The following sections present quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support research and development efforts in antimicrobial drug discovery.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of rifampicin and several novel antibiotic candidates. Data has been compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions and bacterial strains.
Table 1: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC) Against Mycobacterium tuberculosis
| Compound | Class | Mechanism of Action | MIC Range (μg/mL) | Reference Strains / Notes |
| Rifampicin | Rifamycin | Inhibits DNA-dependent RNA polymerase | 0.08 - 0.16 | For drug-susceptible strains.[1] |
| Bedaquiline | Diarylquinoline | Inhibits ATP synthase | 0.03 - 0.12 | Approved for multidrug-resistant TB (MDR-TB).[2][3] |
| Delamanid | Nitroimidazole | Inhibits mycolic acid synthesis | 0.006 - 0.024 | Approved for MDR-TB.[3] |
| Pretomanid | Nitroimidazole | Inhibits cell wall and protein synthesis | 0.015 - 0.25 | Part of the BPaL regimen for highly drug-resistant TB.[2] |
| Sutezolid | Oxazolidinone | Inhibits protein synthesis | Not specified | Investigated as a safer alternative to linezolid.[4] |
| Sorfequiline (TBAJ-876) | Diarylquinoline | Inhibits ATP synthase | Not specified | Next-generation diarylquinoline with potential for improved safety and efficacy.[2] |
| GSK2556286 | Novel | Novel (not fully defined) | 0.07 (IC50 in macrophages) | Active against both drug-sensitive and drug-resistant strains.[5] |
| TCA1 | Novel | Novel | Not specified | Bactericidal against active and dormant TB, including MDR-TB.[3] |
| BPD-9 | Semi-synthetic (from Sanguinarine) | Not specified | Not specified | Potent against MDR-TB, including non-replicating and intracellular bacteria.[6][7] |
Table 2: In Vivo Efficacy - Murine Models of Tuberculosis
| Compound/Regimen | Mouse Model | Dosing & Duration | Efficacy Outcome |
| Rifampin (RIF) | High-dose IV challenge | Not specified | Effective in reducing bacterial load.[8] |
| Isoniazid (INH) + RIF + Pyrazinamide (PZA) | Low-dose aerosol infection | Standard duration | Standard efficacy benchmark.[9] |
| Bedaquiline (B) + Pretomanid (Pa) + Linezolid (L) - "BPaL" | Not specified | 6 months | Effective against highly drug-resistant TB.[2] |
| Sorfequiline (S) + Pa + L - "SPaL" | Pan-Phase 2 clinical trial | Not specified | Showed greater activity than bedaquiline in the regimen.[2] |
| GSK2556286 | Multiple mouse models | Not specified | Demonstrated efficacy.[5] |
| TCA1 | Acute and chronic infection models | Not specified | Effective in both models.[3] |
| BPD-9 | Mouse model | Not specified | Capable of killing resistant strains of M. tuberculosis.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[10][11][12]
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., Middlebrook 7H9 for M. tuberculosis)
-
Antimicrobial stock solutions of known concentration
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the antimicrobial stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a positive control (no drug), and column 12 as a negative control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[10][12]
Time-Kill Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.[13][14][15]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial agent at desired concentrations (e.g., 1x, 4x MIC)
-
Sterile culture tubes or flasks
-
Broth medium
-
Shaking incubator
-
Plating supplies (agar plates, spreaders)
-
Neutralizing fluid (if necessary to inactivate the antibiotic)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in broth.
-
Exposure: Add the antimicrobial agent at the desired concentrations to separate flasks containing the bacterial inoculum. Include a growth control flask without any antibiotic.
-
Incubation: Incubate all flasks at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or neutralizing fluid. Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL against time to generate a time-kill curve. Bactericidal activity is often defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[13][14]
In Vivo Efficacy Murine Model for Tuberculosis
Mouse models are crucial for evaluating the preclinical efficacy of new anti-TB drugs.[8][9][16]
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6 strains)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Aerosol infection chamber or intravenous injection equipment
-
Antimicrobial agents for administration (oral gavage, injection)
-
Biosafety Level 3 (BSL-3) facilities
-
Equipment for organ harvesting and homogenization
-
Plating supplies for CFU enumeration
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a chronic lung infection, or via intravenous injection for a disseminated infection model.[8]
-
Treatment: After a set period to allow the infection to establish, begin treatment with the test compounds and controls (e.g., rifampicin, isoniazid). Administer drugs via the appropriate route (e.g., oral gavage) for a specified duration.
-
Efficacy Assessment: At various time points during and after treatment, euthanize cohorts of mice and aseptically remove their lungs and spleens.
-
CFU Enumeration: Homogenize the organs and plate serial dilutions of the homogenates onto selective agar. Incubate the plates for 3-4 weeks.
-
Data Analysis: Count the bacterial colonies to determine the CFU per organ. A significant reduction in the bacterial load in treated mice compared to untreated controls indicates drug efficacy.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the benchmarking of rifampicin and novel antibiotics.
Mechanism of Action: Rifampicin
Caption: Mechanism of action of Rifampicin.[17][18][19][20]
General Workflow for In Vitro Antibiotic Efficacy Testing```dot
Caption: Mechanism of action for diarylquinoline antibiotics like Bedaquiline.
References
- 1. Effects of Increasing Concentrations of Rifampicin on Different Mycobacterium tuberculosis Lineages in a Whole-Blood Bactericidal Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. New agents for the treatment of drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. researchgate.net [researchgate.net]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. DSpace [helda.helsinki.fi]
- 16. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. droracle.ai [droracle.ai]
- 19. Rifampicin - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Rifampin? [synapse.patsnap.com]
A Researcher's Guide to Comparing the Bactericidal Activity of Rifampicin and Its Comparators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistical methods and experimental protocols essential for comparing the bactericidal activity of rifampicin with other antimicrobial agents. By offering detailed methodologies, structured data presentation, and clear visual workflows, this document aims to equip researchers with the necessary tools to conduct and interpret these critical experiments accurately.
Core Concepts in Bactericidal Activity Assessment
The bactericidal activity of an antibiotic is its ability to kill bacteria. This is distinct from bacteriostatic activity, which only inhibits bacterial growth. The primary metrics for quantifying bactericidal effects are the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][2][3][4]
-
Time-Kill Kinetics Assay: An in vitro method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time.[5] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[5][6]
Experimental Protocols
Accurate and reproducible experimental design is the foundation of any comparative analysis. Below are detailed protocols for the key assays used to determine bactericidal activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial stock solutions (Rifampicin and comparators)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Aseptically pick several colonies of the test organism from a fresh agar plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of each antimicrobial agent in the broth directly in the microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a follow-up to the MIC assay to ascertain the concentration at which the antimicrobial agent is bactericidal.
Materials:
-
MIC plate from the previous assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculture from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Aliquot a small, standardized volume (e.g., 10-100 µL) from each of these wells and spread it onto an agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Kinetics Assay
This assay provides a dynamic view of the bactericidal activity over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Antimicrobial stock solutions
-
Sterile culture tubes or flasks
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension and dilute it in pre-warmed broth to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Set up Test Conditions: Prepare tubes or flasks containing the broth with the desired concentrations of the antimicrobial agents (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial count.
Data Presentation: Comparative Bactericidal Activity
The following tables summarize hypothetical and literature-derived data to illustrate how to present comparative bactericidal activity.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Rifampicin and Comparators against Staphylococcus aureus
| Antibiotic | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Rifampicin | 0.008 - 0.5 | 0.015 - 1 | 2 - 4 | Bactericidal |
| Ciprofloxacin | 0.25 - 2 | 0.5 - 4 | 2 | Bactericidal |
| Azithromycin | 0.5 - 4 | > 32 | > 64 | Bacteriostatic |
| Vancomycin | 0.5 - 2 | 1 - 8 | 2 - 4 | Bactericidal |
Note: Data are illustrative and can vary based on the specific strain and testing conditions.
Table 2: Time-Kill Kinetics of Rifampicin vs. Ciprofloxacin against Methicillin-Resistant Staphylococcus aureus (MRSA) at 4x MIC
| Time (hours) | Log10 CFU/mL Reduction (Rifampicin) | Log10 CFU/mL Reduction (Ciprofloxacin) |
| 0 | 0 | 0 |
| 2 | 1.5 | 1.2 |
| 4 | 2.8 | 2.5 |
| 6 | > 3.0 | > 3.0 |
| 8 | > 3.0 | > 3.0 |
| 24 | > 3.0 | > 3.0 |
Data adapted from hypothetical results for illustrative purposes.
Statistical Methods for Comparison
Comparing MIC and MBC Values
-
t-tests or Mann-Whitney U tests: For comparing the MIC or MBC values of two antibiotics. The choice between a parametric (t-test) or non-parametric (Mann-Whitney U) test depends on the data distribution.
-
Analysis of Variance (ANOVA): For comparing the MIC or MBC values of more than two antibiotics. A significant ANOVA result should be followed by post-hoc tests (e.g., Tukey's HSD) to identify which specific groups differ.[7][8]
Analyzing Time-Kill Curves
-
Two-way ANOVA: This can be used to analyze the effect of two factors (e.g., antibiotic and time) on the bacterial count (log10 CFU/mL).
-
Non-linear Regression: Time-kill data often follow a non-linear pattern. Fitting the data to a mathematical model (e.g., a sigmoid Emax model) can provide parameters that describe the killing rate and maximal effect, which can then be statistically compared between antibiotics.[8][9]
-
Area Under the Curve (AUC): The area under the time-kill curve can be calculated and compared between different antibiotics using t-tests or ANOVA. A smaller AUC indicates a more rapid and potent bactericidal effect.
Dose-Response Analysis
-
Non-linear Regression: Dose-response curves, which plot the bacterial killing against a range of antibiotic concentrations, are typically sigmoidal. Non-linear regression models, such as the four-parameter logistic model, can be used to fit these curves and estimate parameters like the EC50 (the concentration that produces 50% of the maximal effect).[8][9] These parameters can then be statistically compared between rifampicin and its comparators.
Mandatory Visualizations
Diagrams are essential for visualizing complex experimental workflows and logical relationships.
References
- 1. Repurposing Azithromycin and Rifampicin Against Gram-Negative Pathogens by Combination With Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model-based analysis of bactericidal activity and a new dosing strategy for optimised-dose rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Azithromycin plus Rifampin versus That of Azithromycin Alone on the Eradication of Chlamydia pneumoniae from Lung Tissue in Experimental Pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Greater Early Bactericidal Activity at Higher Rifampicin Doses Revealed by Modeling and Clinical Trial Simulations [diva-portal.org]
- 8. Model-based analysis of bactericidal activity and a new dosing strategy for optimised-dose rifampicin [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Rifampin: A Guide for Laboratory Professionals
For researchers and scientists handling Rifampin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents environmental contamination and ensures compliance with federal, state, and local regulations. This guide provides essential, step-by-step information for the safe management and disposal of Rifampin waste.
Waste Characterization and Handling
Rifampin waste is classified as a hazardous pharmaceutical waste.[1][2] It is a combustible solid that can form explosive mixtures with air if dispersed as a fine dust.[3] Therefore, all waste streams containing Rifampin, including unused or expired products, contaminated labware (e.g., vials, gloves, bench paper), and spill cleanup materials, must be managed as hazardous waste.
Key Handling Precautions:
-
Avoid Dust Generation: When handling solid Rifampin, use procedures that minimize the creation of dust.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a dust respirator, when handling Rifampin waste.[3]
-
Segregation: Do not mix Rifampin waste with non-hazardous laboratory trash. Use designated, clearly labeled, and sealed containers for collection.[3]
Spill Management Protocol
In the event of a Rifampin spill, immediate and proper cleanup is crucial to prevent exposure and environmental release.
For Dry Spills:
-
Alert Personnel: Inform others in the vicinity of the spill.[3]
-
Secure the Area: Control access to the spill location.
-
Don PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator.[3]
-
Clean Up: Use dry cleanup procedures. Gently sweep or vacuum up the spilled powder. Dampening the powder slightly with water can help prevent it from becoming airborne.[3]
-
Note: If using a vacuum, it must be fitted with a HEPA filter.[3]
-
-
Containerize Waste: Place all collected residue and contaminated materials into a sealed, appropriately labeled container for hazardous waste disposal.[3]
-
Decontaminate: Wash the spill area thoroughly with large amounts of water. Prevent runoff from entering drains.[3]
Approved Disposal Procedures
All waste must be managed in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Never dispose of Rifampin waste down the drain or in the regular trash.[1][6]
The primary recommended disposal methods for Rifampin are:
-
Incineration: The preferred method is incineration in a licensed hazardous waste incinerator, often after mixing with a suitable combustible material.[3] High-temperature incineration is particularly effective for antineoplastic drugs and other hazardous pharmaceuticals.[7]
-
Licensed Landfill: Disposal by burial in an authorized landfill is another option.[3] This often requires the waste to be rendered non-reactive through processes like inertization. Containers should be punctured or destroyed to prevent reuse before landfilling.[3]
Inertization Protocol
Inertization is a process that immobilizes pharmaceutical waste before landfilling. It involves mixing the waste with cement, lime, and water to form a solid, unleachable mass. This method is suitable for solid, semi-solid, and powdered pharmaceuticals.[7]
| Component | Proportion by Weight | Purpose |
| Pharmaceutical Waste | 65% | The material to be disposed of. |
| Lime | 15% | Assists in breaking down the pharmaceuticals. |
| Cement | 15% | Binds the mixture into a solid block. |
| Water | 5% (or more) | Added to create a liquid consistency for mixing. |
| Data from the World Health Organization guidelines for safe disposal of expired drugs.[7] |
Logical Workflow for Rifampin Disposal
The following diagram illustrates the decision-making and procedural steps for the proper disposal of Rifampin waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of Rifampin waste.
References
Essential Safety and Logistical Information for Handling Rifamdin
For researchers, scientists, and drug development professionals, adherence to strict safety protocols when handling Rifamdin (also known as Rifampicin) is paramount to ensure personal safety and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this potent antituberculosis agent.
Hazard Identification and Physicochemical Properties
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is also suspected of damaging an unborn child.[6]
| Property | Value |
| CAS Number | 13292-46-1 |
| Molecular Formula | C43H58N4O12 |
| Molecular Weight | 822.94 g/mol [3] |
| Oral LD50 (Rat) | 1570 mg/kg[1][4] |
| Appearance | Red-brown crystalline powder |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure when handling this compound, particularly in its powdered form.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, inspected before use.[1] | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][5][7] | Protects eyes from dust particles and splashes. |
| Lab Coat | A buttoned lab coat, preferably with cuffs tucked into gloves.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or equivalent.[1] | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1] |
Experimental Protocols: Safe Handling and Weighing
All work with this compound powder must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][6]
Step-by-Step Weighing Procedure:
-
Preparation: Before entering the designated handling area, don all required PPE. Ensure the chemical fume hood is operational.[1]
-
Containment: Place a tared weigh boat or beaker on the analytical balance inside the fume hood.[1]
-
Dispensing: Carefully dispense the this compound powder into the container. Use a spatula and gently tap it on the container's edge to avoid generating dust.[1]
-
Post-Weighing: Once the desired amount is weighed, securely close the primary this compound container.
-
Decontamination: Wipe down the balance and surrounding surfaces within the fume hood with an appropriate cleaning agent. Dispose of the wipe in the designated hazardous waste container.[1]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][8][9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3] If irritation persists, consult a physician.[8][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
If Swallowed: Rinse the mouth with water and call a doctor.[2][5]
Spill Response:
In the event of a spill, it is crucial to act quickly and safely to contain and clean the affected area.
Caption: Workflow for the safe handling and disposal of a this compound spill.
Storage and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated place.[5][9]
-
Keep the container tightly closed and protected from light.[8][10]
-
Store at room temperature in properly labeled containers.[6]
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.[1]
-
Unused Product: Unused or expired this compound should be disposed of as hazardous waste.[10] Follow institutional guidelines and consider using a licensed disposal company.[5] Do not dispose of it down the drain.[3] Alternatively, some communities have drug take-back programs which are a preferred method of disposal.[11][12] If no take-back program is available, the FDA recommends mixing the medication with an undesirable substance like coffee grounds or cat litter, placing it in a sealed bag, and throwing it in the household trash.[11][12] Before disposing of the original container, be sure to scratch out all personal information on the label.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. westliberty.edu [westliberty.edu]
- 9. tmmedia.in [tmmedia.in]
- 10. Rifampin Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 11. fda.gov [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
